Methyl vinyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
methoxyethene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3 | |
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InChI Key |
XJRBAMWJDBPFIM-UHFFFAOYSA-N | |
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Canonical SMILES |
COC=C | |
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Molecular Formula |
C3H6O | |
| Record name | VINYL METHYL ETHER | |
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Related CAS |
9003-09-2 | |
| Record name | Poly(vinyl methyl ether) | |
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DSSTOX Substance ID |
DTXSID4026761 | |
| Record name | Methoxyethene | |
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Molecular Weight |
58.08 g/mol | |
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Physical Description |
Vinyl methyl ether appears as a colorless gas with a sweet odor. Shipped as a liquefied gas under own vapor pressure. Contact with the liquid may cause frostbite. Easily ignited. Vapors are heavier than air. Leaks may either be liquid or vapor. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat containers may rupture violently and rocket., Liquid, Colorless compressed gas or liquid; [Hawley] | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Ethene, methoxy- | |
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Boiling Point |
41.9 °F at 760 mmHg (USCG, 1999), 6 °C | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Vinyl methyl ether | |
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Flash Point |
-69 °F (USCG, 1999) | |
| Record name | VINYL METHYL ETHER | |
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Solubility |
In water, 0.97 wt% /15,000 mg/L/ at 20 °C, Slightly soluble in water, Very soluble in ethanol, ether, acetone, benzene, Soluble in organic solvents; insoluble in glycerol, glycol, Soluble in oxygenated solvents | |
| Record name | Vinyl methyl ether | |
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Density |
0.777 at 32 °F (USCG, 1999) - Less dense than water; will float, 0.7725 g/cu m at 0 °C | |
| Record name | VINYL METHYL ETHER | |
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Vapor Density |
2.0 (Air = 1) | |
| Record name | Vinyl methyl ether | |
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Vapor Pressure |
1316.0 [mmHg], 1316 mm Hg at 25 °C | |
| Record name | Vinyl methyl ether | |
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Color/Form |
Colorless, compressed gas or colorless liquid, Colorless, liquified gas | |
CAS No. |
107-25-5, 9003-09-2 | |
| Record name | VINYL METHYL ETHER | |
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| Record name | Methyl vinyl ether | |
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| Record name | METHYL VINYL ETHER | |
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Melting Point |
-188 °F (USCG, 1999), -122 °C | |
| Record name | VINYL METHYL ETHER | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Vinyl Ether
Foreword: Unveiling the Versatility of a Simple Enol Ether
Methyl vinyl ether (MVE), the simplest enol ether, presents a fascinating case study in the elegant relationship between molecular structure and chemical reactivity. With the chemical formula CH₃OCH=CH₂, this colorless gas is a cornerstone building block in organic synthesis, offering a unique combination of nucleophilic and dienophilic characteristics.[1] Its utility spans from the industrial-scale production of vital chemicals to the sophisticated architecture of novel drug delivery systems. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical and chemical properties of this compound, underpinned by mechanistic insights and practical experimental considerations. We will delve into its spectroscopic signature, explore its reactivity in key transformations, and highlight its applications in fields critical to human health and material science.
Part 1: Fundamental Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's intrinsic properties is paramount to its effective and safe utilization in a research and development setting. This section delineates the key physical and spectroscopic characteristics of this compound.
Physical Properties: A Quantitative Overview
This compound is a colorless gas at standard temperature and pressure, possessing a characteristic sweet, ether-like odor.[2] Its fundamental physical properties are summarized in the table below for ease of reference. The low boiling point necessitates handling as a liquefied gas under its own vapor pressure or in solution.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆O | [1] |
| Molecular Weight | 58.08 g/mol | [1] |
| Boiling Point | 6 °C (43 °F; 279 K) | [1] |
| Melting Point | -122 °C (-188 °F; 151 K) | [1] |
| Density | 0.77 g/cm³ | [1] |
| Vapor Pressure | 157 kPa (at 20 °C) | [1] |
| Flash Point | -60 °C (-76 °F) | [1] |
| Solubility in Water | Soluble | |
| Solubility in Organic Solvents | High solubility in common organic solvents |
Spectroscopic Fingerprint: Elucidating the Molecular Structure
Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The following sections detail the characteristic spectral features of this compound.
-
¹H NMR: The proton NMR spectrum of this compound displays a characteristic pattern for its vinyl and methoxy protons. The vinyl protons exhibit a classic AMX spin system. The methoxy group appears as a sharp singlet. The chemical shifts and coupling constants are crucial for structural confirmation.
-
δ ~6.4 ppm (dd, 1H): This signal corresponds to the proton on the α-carbon (CH=CHOCH₃), showing coupling to both the cis and trans protons on the β-carbon.
-
δ ~4.2 ppm (dd, 1H): This represents one of the protons on the β-carbon (CH₂=CHOCH₃), exhibiting both geminal and trans coupling.
-
δ ~4.0 ppm (dd, 1H): The other β-proton, showing geminal and cis coupling.
-
δ ~3.7 ppm (s, 3H): The sharp singlet is characteristic of the methoxy (–OCH₃) protons.
-
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation.
-
δ ~152 ppm: The α-carbon of the vinyl group (CH=CHOCH₃), deshielded due to the electron-withdrawing oxygen atom.
-
δ ~86 ppm: The β-carbon of the vinyl group (CH₂=CHOCH₃), which is more shielded.
-
δ ~55 ppm: The methoxy carbon (–OCH₃).
-
The IR spectrum of this compound is characterized by strong absorption bands indicative of its functional groups.
-
~3100-3000 cm⁻¹: C-H stretching vibrations of the vinyl group.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.
-
~1620 cm⁻¹: A strong C=C stretching vibration, characteristic of the vinyl ether double bond.
-
~1205 cm⁻¹: A strong C-O-C asymmetric stretching vibration.
-
~1030 cm⁻¹: A strong C-O-C symmetric stretching vibration.
The mass spectrum of this compound under electron ionization (EI) reveals a distinct fragmentation pattern that can be used for its identification.
-
m/z 58: The molecular ion peak (M⁺), corresponding to the molecular weight of the molecule.
-
m/z 57: Loss of a hydrogen atom (M-1).
-
m/z 43: A significant fragment resulting from the loss of a methyl group followed by rearrangement.
-
m/z 29: A fragment corresponding to the formyl cation (HCO⁺).
-
m/z 28: A fragment corresponding to ethylene (C₂H₄⁺).
-
m/z 15: The methyl cation (CH₃⁺).
Part 2: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electronic nature of its vinyl group, which is significantly influenced by the adjacent methoxy group. The oxygen atom's lone pairs of electrons participate in resonance with the π-system of the double bond, increasing the electron density on the β-carbon. This makes the double bond highly susceptible to electrophilic attack and a willing participant in various cycloaddition reactions.
Cationic Polymerization: A Controlled Chain-Growth Process
This compound readily undergoes cationic polymerization, a process of significant industrial importance for the production of poly(this compound) (PMVE). This polymerization is typically initiated by Lewis acids, such as boron trifluoride (BF₃) or tin tetrachloride (SnCl₄), in the presence of a proton source (initiator).[1][3]
Mechanism of Cationic Polymerization:
The polymerization proceeds through three key stages: initiation, propagation, and termination.
Sources
A Comprehensive Technical Guide to the Synthesis of Methyl Vinyl Ether from Acetylene and Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl vinyl ether (MVE), the simplest enol ether, is a pivotal building block in organic synthesis and polymer chemistry.[1] Its industrial production predominantly relies on the Reppe vinylation process, which involves the reaction of acetylene with methanol.[1][2] This guide provides an in-depth technical exploration of this synthesis, elucidating the underlying reaction mechanisms, catalytic systems, process parameters, and critical safety considerations. Detailed experimental protocols and data summaries are presented to equip researchers and professionals with the knowledge to effectively and safely conduct this important chemical transformation.
Introduction: The Significance of this compound
This compound (CH₃OCH=CH₂) is a colorless, flammable gas with a characteristic sweet odor.[1] The reactivity of its vinyl group makes it a versatile monomer for the production of polyvinyl ethers (PVEs), which find applications as adhesives, coatings, and plasticizers.[1] Furthermore, MVE participates in various organic reactions, including cycloadditions, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals like glutaraldehyde.[1] The primary industrial route to MVE is the catalytic addition of methanol to acetylene, a process pioneered by Walter Reppe.[2][3]
The Core Chemistry: Reppe Vinylation
The synthesis of this compound from acetylene and methanol is a classic example of Reppe chemistry, specifically the vinylation of an alcohol.[3][4] This reaction involves the addition of methanol across the triple bond of acetylene to form the enol ether.
Overall Reaction:
HC≡CH + CH₃OH → CH₂=CHOCH₃
This process is typically carried out under pressure and at elevated temperatures in the presence of a basic catalyst.[2]
Unraveling the Mechanism: A Step-by-Step Look
The vinylation of methanol with acetylene proceeds via a nucleophilic addition mechanism. The key steps are catalyzed by a strong base, typically an alkali metal hydroxide or alkoxide.
Step 1: Deprotonation of Methanol The reaction is initiated by the deprotonation of methanol by the basic catalyst (e.g., potassium hydroxide, KOH) to form the highly nucleophilic methoxide ion (CH₃O⁻).
CH₃OH + KOH ⇌ CH₃O⁻K⁺ + H₂O
Step 2: Nucleophilic Attack on Acetylene The methoxide ion then acts as a nucleophile, attacking one of the carbon atoms of the acetylene triple bond. This results in the formation of a vinyl anion intermediate.
HC≡CH + CH₃O⁻ → [HC=CHOCH₃]⁻
Step 3: Protonation of the Vinyl Anion The vinyl anion is a strong base and is subsequently protonated by a molecule of methanol, regenerating the methoxide catalyst and forming the final product, this compound.
[HC=CHOCH₃]⁻ + CH₃OH → CH₂=CHOCH₃ + CH₃O⁻
This catalytic cycle continues as long as the reactants are available.
The Heart of the Reaction: Catalysis
The choice of catalyst is critical for the efficient and selective synthesis of this compound. While various catalytic systems have been explored, the most common are strong bases.
Homogeneous Basic Catalysis
Alkali metal hydroxides (e.g., KOH, NaOH) and their corresponding alkoxides (e.g., potassium methoxide, sodium methoxide) are the most widely used catalysts for this reaction.[5] These catalysts are typically dissolved in the methanol reactant, creating a homogeneous reaction mixture. The basicity of the catalyst directly influences the rate of the reaction, with stronger bases generally leading to higher reaction rates.
Heterogeneous and Alternative Catalytic Systems
While less common for this specific synthesis on an industrial scale, research into heterogeneous catalysts aims to simplify catalyst separation and recovery. Solid base catalysts have been investigated for similar vinylation reactions.[2] Additionally, superbasic catalytic systems, such as KOH in dimethyl sulfoxide (DMSO), have been shown to be effective for the vinylation of alcohols with calcium carbide, which serves as a safer in-situ source of acetylene.[6]
Experimental Protocol: A Practical Guide
The following protocol outlines a general procedure for the laboratory-scale synthesis of this compound. Extreme caution must be exercised due to the highly flammable and explosive nature of acetylene, especially under pressure. [7][8][9][10][11]
Materials and Equipment
-
Reactants:
-
Methanol (anhydrous)
-
Acetylene (purified)
-
Potassium hydroxide (or other suitable basic catalyst)
-
-
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, liquid sampling port, thermocouple, and pressure gauge.
-
Gas flow meters.
-
Distillation apparatus for purification.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
-
Step-by-Step Procedure
-
Catalyst Preparation: A solution of the basic catalyst in anhydrous methanol is prepared. The concentration of the catalyst can vary, but a typical starting point is 1-5% by weight.
-
Reactor Setup: The autoclave is charged with the methanolic catalyst solution. The reactor is then sealed and purged with an inert gas, such as nitrogen, to remove any air.
-
Pressurization and Heating: The reactor is pressurized with acetylene to the desired operating pressure. The reaction mixture is then heated to the target temperature while stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples from the liquid phase and analyzing them by gas chromatography (GC) to determine the concentration of this compound.
-
Reaction Quenching and Product Isolation: Once the desired conversion is achieved, the reactor is cooled, and the excess acetylene is carefully vented. The reaction mixture is then neutralized with a weak acid to quench the catalyst.
-
Purification: The crude product is purified by distillation to separate the this compound from unreacted methanol and any byproducts.[12] Due to its low boiling point (6 °C), a fractional distillation setup with a cooled receiver is necessary.[1]
Optimizing the Synthesis: Key Process Parameters
The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions.
| Parameter | Typical Range | Impact on Reaction |
| Temperature | 40 - 300 °C[12][13] | Higher temperatures increase the reaction rate but can also lead to side reactions and safety hazards. |
| Pressure | 0.1 - 5 MPa[12][13] | Higher acetylene pressure increases its concentration in the liquid phase, thus increasing the reaction rate. |
| Catalyst Conc. | 1 - 5 wt% | Higher catalyst concentration generally increases the reaction rate. |
| Methanol/Acetylene Ratio | Varies | A molar excess of methanol is typically used to ensure complete conversion of acetylene. |
Safety: A Paramount Concern
The use of acetylene under pressure presents significant safety hazards due to its propensity for explosive decomposition.[7][9] Adherence to strict safety protocols is non-negotiable.
-
Handling Acetylene: Acetylene cylinders must be handled and stored properly.[9][10][11] The gas should not be used at pressures exceeding 15 psig (103 kPa) in its pure form, as it becomes unstable.[10] For high-pressure reactions, it is often diluted with an inert gas.
-
Equipment: All equipment used in the synthesis must be rated for the operating pressures and temperatures.[8] Materials that can form explosive acetylides, such as copper and silver, must be strictly avoided.[7]
-
Ignition Sources: All potential sources of ignition, including sparks, open flames, and hot surfaces, must be eliminated from the reaction area.[7][8] Explosion-proof electrical equipment should be used.[8]
-
Ventilation: The reaction should be carried out in a well-ventilated area to prevent the accumulation of flammable gases.[7]
Visualization of the Process
Reaction Mechanism
Caption: The catalytic cycle for the synthesis of this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from acetylene and methanol is a well-established and industrially significant process. A thorough understanding of the reaction mechanism, the role of the catalyst, and the influence of process parameters is crucial for achieving high yields and selectivity. Due to the inherent hazards associated with handling acetylene under pressure, a commitment to rigorous safety protocols is of utmost importance. This guide provides a comprehensive technical foundation for researchers and professionals working with this essential chemical transformation.
References
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Owen, N. L., & Sheppard, N. (n.d.). Infra-red Spectra and Structure of this compound. RSC Publishing. Retrieved from [Link]
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Cahill, P., Gold, L. P., & Owen, N. L. (1968). Microwave Spectrum, Conformation, Dipole Moment, and Barrier to Internal Rotation in this compound. The Journal of Chemical Physics, 48(4), 1620–1626. Retrieved from [Link]
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Wikipedia. (n.d.). Vinylation. Retrieved from [Link]
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IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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HSSE World. (2021, July 11). Safe Handling of Acetylene Gas. Retrieved from [Link]
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Liu, H., et al. (2021). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry, 23(16), 5983-5991. Retrieved from [Link]
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Maeda, Y., et al. (2002). IR Spectroscopic Study on the Hydration and the Phase Transition of Poly(vinyl methyl ether) in Water. Macromolecules, 35(1), 217-222. Retrieved from [Link]
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(2008, February 15). Reppe Chemistry. Scientific Spectator. Retrieved from [Link]
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BOC. (n.d.). Facts About Acetylene. Retrieved from [Link]
- (2018, February 27). Practical preparation of methyl vinyl ethers through the direct coupling of ketones with CHCl2OMe promoted by Mg/TiCl4/THF.
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Owen, N. L., & Sheppard, N. (n.d.). Infra-red spectra and structure of this compound. Transactions of the Faraday Society. Retrieved from [Link]
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(n.d.). This compound. SpectraBase. Retrieved from [Link]
- (2021, January 28).
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- (n.d.). Continuous method for producing this compound. Google Patents.
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Zhu, S., et al. (2023). Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. Chemical Science, 14(2), 345-351. Retrieved from [Link]
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Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
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Li, J., et al. (2018). Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO). Green Chemistry, 20(13), 2949-2952. Retrieved from [Link]
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(n.d.). Synthesis of vinyl methyl ether. PrepChem.com. Retrieved from [Link]
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(2023, January 4). Using Acetylene to Make Vinyl-Substituted Alcohols. ChemistryViews. Retrieved from [Link]
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(2021, November 9). Acetylene can be coverted into this compound on reaction with | 12. YouTube. Retrieved from [Link]
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Spectroscopic Profile of Methyl Vinyl Ether: A Technical Guide
Introduction
Methyl vinyl ether (MVE), the simplest enol ether, is a colorless, flammable gas with the chemical formula CH₃OCH=CH₂.[1] Its utility as a versatile building block in organic synthesis and polymer chemistry necessitates a comprehensive understanding of its structural and electronic properties.[1] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide invaluable insights into the molecular structure, bonding, and purity of MVE. This guide offers an in-depth analysis of the spectroscopic data of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing not only the data but also the underlying principles and experimental considerations.
Molecular Structure and Isomerism
This compound possesses a simple structure, yet the potential for rotational isomerism around the C-O single bond has been a subject of investigation. Studies of its infrared spectrum have suggested the presence of two rotational isomers, with the planar cis conformation being the more stable form in the vapor phase.[2]
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environment. The spectrum is characterized by three distinct signals corresponding to the vinylic protons and the methoxy protons.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Hc (trans to -OCH₃) | ~4.0 | Doublet of doublets (dd) | Jca ≈ 14.0, Jcb ≈ 2.0 |
| Hb (cis to -OCH₃) | ~4.2 | Doublet of doublets (dd) | Jba ≈ 7.0, Jbc ≈ 2.0 |
| Ha (=CH-) | ~6.5 | Doublet of doublets (dd) | Jac ≈ 14.0, Jab ≈ 7.0 |
| -OCH₃ | ~3.6 | Singlet (s) | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Interpretation:
The vinylic protons (Ha, Hb, and Hc) exhibit a classic AMX spin system.
-
Ha , the proton on the carbon bearing the methoxy group, appears as a doublet of doublets due to coupling with both Hb (cis) and Hc (trans). The larger coupling constant corresponds to the trans coupling (J_ac), while the smaller one is for the cis coupling (J_ab).
-
Hb and Hc , the geminal protons on the terminal vinyl carbon, are diastereotopic and thus have different chemical shifts. They each appear as a doublet of doublets due to coupling with Ha and with each other (geminal coupling, J_bc).
-
The methoxy protons (-OCH₃) appear as a sharp singlet as there are no adjacent protons to couple with.
Caption: A simplified workflow for acquiring a ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform (FT) to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Apply baseline correction.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound is simpler than its ¹H NMR spectrum, showing three distinct signals corresponding to the three carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| =CH-O- | ~153 |
| =CH₂ | ~84 |
| -OCH₃ | ~55 |
Note: Chemical shifts can vary with the solvent.
Interpretation:
-
The carbon atom of the vinyl group attached to the oxygen (=CH-O-) is significantly deshielded and appears at the lowest field (~153 ppm) due to the electron-withdrawing effect of the oxygen atom.
-
The terminal vinyl carbon (=CH₂) appears at a higher field (~84 ppm) compared to the other vinyl carbon.
-
The methoxy carbon (-OCH₃) is the most shielded and appears at the highest field (~55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides information about the functional groups and vibrational modes present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100 | =C-H stretch | Medium |
| ~2950 | C-H stretch (alkane) | Medium |
| ~1620 | C=C stretch | Strong |
| ~1200 | C-O stretch (asymmetric) | Strong |
| ~1000 | C-O stretch (symmetric) | Strong |
| ~960 | =C-H bend (out-of-plane) | Strong |
Interpretation:
-
The presence of both sp² and sp³ C-H bonds is confirmed by the stretching vibrations around 3100 cm⁻¹ and 2950 cm⁻¹, respectively.
-
A strong absorption band around 1620 cm⁻¹ is characteristic of the C=C double bond stretching vibration. Studies have suggested that the multiplicity of bands in this region for vinyl ethers can be attributed to a combination of rotational isomerism and Fermi resonance.[2]
-
The strong bands in the 1200-1000 cm⁻¹ region are indicative of the C-O ether linkage.
-
The strong out-of-plane bending vibration for the vinyl group protons around 960 cm⁻¹ is also a prominent feature.
Caption: A simplified workflow for gas-phase IR spectroscopy.
Experimental Protocol: Gas-Phase IR Spectroscopy
-
Sample Handling: As this compound is a gas at room temperature, a gas cell with KBr or NaCl windows is required.[1]
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Background Spectrum: Record a background spectrum of the empty gas cell to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Introduce a small amount of this compound gas into the cell and record the sample spectrum.
-
Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The nominal molecular weight of this compound is 58 g/mol .[3]
| m/z | Proposed Fragment | Relative Intensity |
| 58 | [CH₃OCH=CH₂]⁺ (Molecular Ion) | High |
| 57 | [CH₂OCH=CH₂]⁺ or [CH₃OC=CH]⁺ | Moderate |
| 43 | [CH₃CO]⁺ | Moderate |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | High |
| 27 | [C₂H₃]⁺ | High |
Interpretation:
-
The molecular ion peak (M⁺) is observed at m/z 58, confirming the molecular weight of the compound.
-
Loss of a hydrogen atom from the molecular ion leads to the fragment at m/z 57 .
-
The peak at m/z 43 can be attributed to the acetyl cation, formed through rearrangement.
-
The base peak is often observed at m/z 29 , which can be due to the formyl cation or the ethyl cation.
-
The peak at m/z 27 corresponds to the vinyl cation.
Caption: A simplified representation of the fragmentation of this compound in a mass spectrometer.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a gaseous sample of this compound into the ion source of the mass spectrometer. For GC-MS, the sample is first separated on a gas chromatography column.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic data of this compound, obtained from ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive and consistent picture of its molecular structure. Each technique offers unique and complementary information, from the detailed proton environment and carbon backbone to the characteristic functional groups and fragmentation patterns. This in-depth understanding is crucial for quality control, reaction monitoring, and the development of new applications for this important chemical intermediate.
References
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Owen, N. L., & Sheppard, N. (1963). Infra-red Spectra and Structure of this compound. Transactions of the Faraday Society, 59, 296-306. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethene, methoxy-. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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-
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An In-depth Technical Guide to the Reactivity of the Vinyl Group in Methyl Vinyl Ether
Abstract
Methyl vinyl ether (MVE), with the chemical formula CH₃OCH=CH₂, stands as the simplest enol ether. It is a colorless, highly flammable gas at room temperature and is widely utilized as a versatile building block in organic synthesis and polymer chemistry.[1][2] Its utility stems from the unique reactivity of its vinyl (ethenyl) group, which is profoundly influenced by the adjacent methoxy substituent. This guide provides a comprehensive exploration of the electronic structure of MVE, delves into the mechanisms of its primary reaction classes—including electrophilic additions, cycloadditions, and cationic polymerization—and offers practical insights through a detailed experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this fundamental reagent.
The Electronic Architecture of this compound: A Tale of Two Effects
The reactivity of the carbon-carbon double bond in this compound is a direct consequence of the electronic interplay between the methoxy group (-OCH₃) and the vinyl group (-CH=CH₂). Two primary electronic effects are at play: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight pull of electron density away from the vinyl group through the sigma bond. This effect, in isolation, would render the double bond electron-deficient.
-
Resonance Effect (+R): The non-bonding lone pair of electrons on the oxygen atom can be delocalized into the π-system of the double bond. This donation of electron density is a powerful activating effect.
The resonance effect significantly outweighs the inductive effect, leading to a net increase in electron density within the π-bond, particularly at the terminal β-carbon. This makes the double bond in MVE nucleophilic and highly susceptible to attack by electrophiles.[3]
The resonance stabilization can be depicted as follows:
Caption: Resonance in this compound.
Major Reaction Pathways of the Vinyl Group
The electron-rich nature of the MVE double bond dictates its participation in several key classes of organic reactions.
Electrophilic Addition Reactions
Electrophilic addition is the hallmark reaction of vinyl ethers. The mechanism proceeds via a highly stabilized intermediate.
General Mechanism:
-
Electrophilic Attack: An electrophile (E⁺) attacks the electron-rich β-carbon of the vinyl group.
-
Formation of an Oxocarbenium Ion: This attack forms a carbocation on the α-carbon, which is significantly stabilized by resonance with the adjacent oxygen atom. This resonance-stabilized intermediate is known as an oxocarbenium or alkoxycarbocation ion.[4]
-
Nucleophilic Capture: A nucleophile (Nu⁻) rapidly attacks the electrophilic α-carbon of the oxocarbenium ion to yield the final addition product.
Caption: General Mechanism of Electrophilic Addition.
Key Examples:
-
Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, MVE is readily hydrolyzed. The rate-determining step is the protonation of the β-carbon by a hydronium ion.[4][5] The resulting oxocarbenium ion is then attacked by water, and subsequent deprotonation and decomposition of the hemiacetal intermediate yields acetaldehyde and methanol.[4][6]
-
Addition of Bromine in Methanol: This reaction exemplifies the role of the solvent as a nucleophile. Bromine adds to the double bond to form a cyclic bromonium ion. Due to the stability of the oxocarbenium ion, the transition state has significant positive charge on the α-carbon. The methanol solvent then attacks this more electrophilic α-carbon, leading to the formation of 1-bromo-1,2-dimethoxyethane as the major product.[7][8]
Cycloaddition Reactions
MVE's electronic properties make it a valuable partner in various cycloaddition reactions.
-
[4+2] Diels-Alder Reactions: As an electron-rich alkene, MVE is an excellent dienophile for reactions with electron-deficient dienes.[1] For instance, it reacts with dienes like o-quinone methides in a regioselective manner to form chroman derivatives.[9] The high nucleophilicity of MVE enhances the reaction rate and often controls the regioselectivity, favoring ortho and para products in reactions with unsymmetrical dienes.[9][10] Conversely, its electron-donating nature makes it a poor dienophile for reactions with electron-rich dienes.[3]
Caption: MVE in a Diels-Alder Reaction.
-
Other Cycloadditions: MVE can also participate in [2+2] cycloadditions, notably with ketenes, and in 1,3-dipolar cycloadditions with species like nitrones and nitrile oxides to form five-membered heterocyclic rings.[11][12]
Cationic Polymerization
The high reactivity of MVE towards electrophiles makes it particularly susceptible to cationic polymerization. This process is typically initiated by Lewis acids, such as boron trifluoride (BF₃) or tin tetrachloride (SnCl₄).[1][13][14]
Mechanism:
-
Initiation: The Lewis acid initiator generates a carbocation which attacks the MVE monomer, forming the resonance-stabilized oxocarbenium ion.
-
Propagation: The cationic end of the growing polymer chain sequentially adds more MVE monomers. The stability of the propagating oxocarbenium species is crucial for the reaction to proceed efficiently.
-
Termination: The reaction is terminated by quenching the cation, for example, through reaction with a nucleophile or rearrangement.
Modern techniques have enabled the living cationic polymerization of MVE, which avoids premature termination and allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers.[15]
Caption: Workflow for Monitored Hydrolysis of MVE.
Step-by-Step Procedure:
-
Setup: Place 50 mL of 0.1 M HCl into a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C. Prepare a solution of this compound (1.0 g) in 10 mL of acetonitrile.
-
Reaction Initiation: While stirring vigorously, add the MVE solution dropwise to the cooled acid over 5 minutes. Start a timer upon the first drop.
-
Reaction Monitoring: At specified time points (e.g., 2, 10, and 30 minutes), withdraw a 5 mL aliquot of the reaction mixture. Immediately transfer it to a vial containing 5 mL of saturated sodium bicarbonate solution to quench the acid catalyst.
-
Work-up: Transfer the quenched aliquot to a separatory funnel. Extract with 10 mL of diethyl ether. Collect the organic layer and dry it over anhydrous magnesium sulfate.
-
Analysis: Carefully filter the dried organic solution and analyze it by ¹H NMR spectroscopy. The disappearance of the characteristic vinyl proton signals of MVE (typically ~6.5 and ~4.0 ppm) and the appearance of the aldehyde proton signal of acetaldehyde (~9.8 ppm) and its methyl signal (~2.2 ppm) will confirm the reaction's progress.
Trustworthiness Note: This protocol is self-validating. The quenching step ensures that the reaction is stopped at a precise time point for accurate analysis. Spectroscopic analysis provides direct, quantitative evidence of the conversion of reactant to product, confirming the reaction's success and allowing for kinetic assessment.
Physical and Reactivity Data Summary
| Property | Value | Source |
| Chemical Formula | C₃H₆O | [1] |
| Molar Mass | 58.080 g·mol⁻¹ | [1] |
| Boiling Point | 6 °C (43 °F) | [1] |
| Density | 0.77 g/cm³ | [1] |
| Appearance | Colorless gas | [1][2] |
| Primary Reactivity Mode | Electrophilic Addition, Cationic Polymerization | [1][4][6] |
| Diels-Alder Role | Electron-rich dienophile | [3][9] |
Conclusion and Outlook
The vinyl group in this compound exhibits a rich and predictable reactivity profile governed by the powerful electron-donating resonance of its methoxy substituent. This electronic activation makes it an exemplary substrate for electrophilic additions, a highly reactive monomer for cationic polymerization, and a useful electron-rich component in cycloaddition reactions. Understanding these fundamental principles allows researchers to harness MVE as a strategic tool for synthesizing a wide array of molecules, from simple acetals and commodity polymers like poly(vinyl methyl ether) to complex heterocyclic systems. [1][14][16]Future research will likely continue to expand its utility in developing novel polymeric materials with tailored properties and in designing efficient synthetic pathways for pharmaceutical and fine chemical applications.
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Wikipedia. This compound. [Link]
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Ashland. Product Stewardship Summary - this compound. [Link]
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Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-41. [Link]
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Jones, J., & Kresge, A. J. Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. [Link]
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Homework.Study.com. Explain why this compound (CH2=CHOCH3) is not a reactive dienophile in the Diels-Alder reaction. [Link]
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MDPI. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. [Link]
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An In-depth Technical Guide to Methoxyethene (Methyl Vinyl Ether)
For Researchers, Scientists, and Drug Development Professionals
Core Identification and Chemical Properties
Methyl vinyl ether, systematically named methoxyethene under IUPAC nomenclature, is the simplest enol ether. It is a colorless, highly flammable gas at room temperature, recognized by its characteristic ether-like odor.[1] Its fundamental role as a synthetic building block stems from the reactivity of its vinyl group and the influence of the adjacent methoxy group.[2]
Chemical Identifiers:
A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is critical for its safe handling, storage, and application in experimental design. For instance, its low boiling point necessitates handling in a closed system or as a compressed gas.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Gas at room temperature | [1] |
| Boiling Point | 12 °C | [1] |
| Melting Point | -122 °C | [1] |
| Density | 0.7725 g/cm³ at 0 °C | [1] |
| Flash Point | -21 °C | [1] |
| Water Solubility | 15,000 mg/L at 20 °C | [1] |
| Vapor Pressure | 1175 mmHg at 20 °C | [1] |
Synthesis and Manufacturing
The industrial production of this compound is primarily achieved through the ethynylation of methanol. This process involves the reaction of acetylene with methanol in the presence of a catalyst.[3]
Reaction: CH₃OH + C₂H₂ → CH₃OCH=CH₂
An alternative, though less common on an industrial scale, is the catalytic oxidation of ethylene in the presence of methanol, utilizing a palladium chloride complex or palladium metal as the catalyst.[3] The choice of synthesis route is often dictated by the availability of starting materials and the desired scale of production.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its electron-rich carbon-carbon double bond, a consequence of the electron-donating methoxy group. This polarization makes it susceptible to electrophilic attack and a valuable participant in various organic reactions.
Polymerization
This compound readily undergoes polymerization to form polyvinyl methyl ether (PVME). This reaction is analogous to the polymerization of other vinyl monomers like vinyl acetate and vinyl chloride.[2] The resulting polymer finds applications in adhesives, coatings, and as a modifier for other resins.
Cycloaddition Reactions
A notable and synthetically useful reaction of this compound is its participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. A commercially significant example is its reaction with acrolein, which serves as the initial step in the synthesis of glutaraldehyde.[2]
Deprotonation
The vinyl proton adjacent to the oxygen atom can be deprotonated. This allows for the synthesis of various acyl derivatives, particularly with silicon, germanium, and tin, which can be challenging to prepare through other synthetic routes.[2]
Experimental Protocol: [4+2] Cycloaddition of this compound and Acrolein
The following is a representative, step-by-step methodology for the synthesis of 2-methoxy-3,4-dihydro-2H-pyran, the initial product in the glutaraldehyde synthesis pathway. This protocol is designed for a laboratory setting and emphasizes safety and control.
Objective: To synthesize 2-methoxy-3,4-dihydro-2H-pyran via a [4+2] cycloaddition reaction.
Materials:
-
This compound (liquefied gas)
-
Acrolein (stabilized)
-
Anhydrous toluene
-
Hydroquinone (inhibitor)
-
High-pressure reaction vessel with magnetic stirring
-
Dry ice/acetone bath
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: A high-pressure reaction vessel is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon). A small amount of hydroquinone is added as a polymerization inhibitor.
-
Reagent Charging: The vessel is cooled to -78 °C using a dry ice/acetone bath. A solution of acrolein in anhydrous toluene is added to the vessel.
-
Addition of this compound: Liquefied this compound is carefully condensed into the reaction vessel. The amount added should be in slight excess relative to the acrolein.
-
Reaction Conditions: The vessel is sealed and allowed to slowly warm to room temperature. The reaction is then heated to 80-100 °C and stirred for 12-24 hours. The pressure inside the vessel will increase due to the volatility of the reactants.
-
Workup: After cooling to room temperature, the vessel is carefully vented in a fume hood. The reaction mixture is transferred to a round-bottom flask.
-
Purification: The solvent and any unreacted starting materials are removed under reduced pressure. The resulting crude product, 2-methoxy-3,4-dihydro-2H-pyran, can be purified by fractional distillation under reduced pressure.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of 2-methoxy-3,4-dihydro-2H-pyran.
Safety, Handling, and Storage
This compound is a highly flammable and reactive chemical, posing a significant fire and explosion hazard.[1] It is crucial to handle it in a well-ventilated area, away from ignition sources. As a compressed gas or liquid, direct skin contact can cause frostbite.[1] Inhalation may irritate the nose and throat, and high exposure can lead to central nervous system effects such as dizziness and headache.[1]
Key Safety Precautions:
-
Store in a cool, dry, well-ventilated area in tightly sealed containers.
-
Keep away from heat, sparks, and open flames.
-
Use only in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
In case of a leak, evacuate the area and ensure adequate ventilation before re-entry.
Applications in Research and Development
This compound serves as a versatile reagent in organic synthesis and polymer chemistry. Its primary applications include:
-
Monomer for Copolymers: Used in the production of copolymers for coatings, lacquers, and adhesives.[1]
-
Resin Modifier: Acts as a modifier for various resins to enhance their properties.[1]
-
Plasticizer: Employed as a plasticizer for nitrocellulose.[1]
-
Synthetic Intermediate: A key starting material in the synthesis of more complex molecules, such as glutaraldehyde.[2] It is also used in the manufacturing of polymers for cosmetics and personal care products.[1]
Conclusion
Methoxyethene is a fundamental chemical with significant industrial and research applications. Its unique reactivity, stemming from the interplay of its vinyl and methoxy functionalities, makes it a valuable tool for synthetic chemists. A thorough understanding of its properties, handling requirements, and reaction mechanisms is paramount for its safe and effective utilization in the laboratory and beyond.
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A Comprehensive Technical Guide to the Solubility of Methyl Vinyl Ether in Organic Solvents
Foreword
For researchers, process chemists, and formulation scientists, a nuanced understanding of a reagent's solubility is not merely academic; it is the cornerstone of successful experimental design, process optimization, and product development. Methyl vinyl ether (MVE), the simplest enol ether, is a critical building block in a myriad of organic syntheses, from the production of glutaraldehyde to the formation of polyvinyl ethers used in adhesives and coatings.[1] Its gaseous nature at ambient temperature and pressure presents unique handling and application challenges, making a thorough grasp of its behavior in various solvent systems paramount. This guide provides a detailed exploration of the solubility of this compound, moving beyond simple miscibility data to explain the underlying physicochemical principles and provide robust, field-tested protocols for its empirical determination.
Physicochemical Characteristics of this compound
This compound (MVE), also known as methoxyethene, is a colorless, flammable gas with a characteristic sweet, ethereal odor.[2][3] Its molecular structure, featuring a vinyl group attached to an oxygen atom, imparts a unique reactivity and dictates its solubility profile. The ether oxygen introduces polarity, while the vinyl group provides a nonpolar, reactive site.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₆O | [1][2] |
| Molar Mass | 58.08 g/mol | [1][2] |
| Boiling Point | 5-6 °C (41-43 °F) | [1][4] |
| Melting Point | -122 °C (-188 °F) | [1][2] |
| Vapor Pressure | 1175 mmHg at 20 °C | [4] |
| Flash Point | -60 °C (-76 °F) | [1][4] |
| Autoignition Temp. | 287 °C (549 °F) | [3][4] |
| Water Solubility | 0.97 wt% (15,000 mg/L) at 20 °C | [2][5] |
Theoretical Underpinnings of Solubility
The solubility of a gas like MVE in a liquid solvent is governed by a combination of intermolecular forces, temperature, and pressure. The principle of "like dissolves like" provides a foundational predictive tool.
-
Polarity and Dipole-Dipole Interactions: The C-O-C bond in the ether moiety is polar, resulting in a net molecular dipole moment. This allows MVE to interact favorably with polar organic solvents such as alcohols, ketones, and esters through dipole-dipole forces.
-
Van der Waals Forces: The nonpolar vinyl and methyl groups interact via London dispersion forces, which are the primary mechanism for solubility in nonpolar solvents like hydrocarbons (e.g., toluene, heptane) and ethers (e.g., diethyl ether).
-
Hydrogen Bonding: While MVE cannot self-associate through hydrogen bonds, the lone pairs on the ether oxygen can act as hydrogen bond acceptors. This contributes significantly to its solubility in protic solvents like ethanol and methanol.[6]
-
Effect of Temperature and Pressure: For gaseous solutes, solubility in a liquid solvent generally decreases with increasing temperature, as the increased kinetic energy of the solute molecules favors their escape into the vapor phase. Conversely, according to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid at a constant temperature.
The molecular structure of MVE, with both polar and nonpolar characteristics, explains its broad solubility across a range of organic solvents. It is generally insoluble in highly polar, hydrogen-bonding network solvents like glycerol and glycols, where the strong solvent-solvent interactions are not sufficiently overcome by MVE-solvent interactions.[2][5]
Quantitative Solubility Profile of this compound
MVE is widely reported to be soluble in most common organic solvents.[2][5] The following table consolidates available quantitative data, providing a valuable resource for selecting appropriate solvent systems.
| Solvent Classification | Solvent Name | Solubility at 25 °C (g/L) | General Description |
| Alcohols | Methanol | 433.85 | Very Soluble |
| Ethanol | 376.25 | Very Soluble[2][5] | |
| n-Propanol | 269.58 | Very Soluble | |
| Isopropanol | 241.21 | Very Soluble | |
| n-Butanol | 210.31 | Very Soluble | |
| Isobutanol | 162.86 | Soluble | |
| Ketones | Acetone | 218.76 | Very Soluble[2][5] |
| Esters | Ethyl Acetate | 210.73 | Very Soluble |
| Ethers | 1,4-Dioxane | - | Soluble[5] |
| Diethyl Ether | - | Very Soluble[2][7] | |
| Nitriles | Acetonitrile | 384.29 | Very Soluble |
| Amides | Dimethylformamide (DMF) | 412.59 | Very Soluble |
| Aromatic Hydrocarbons | Toluene | 66.72 | Soluble |
| Benzene | - | Very Soluble[2][5] | |
| Glycols | Glycerol, Glycol | - | Insoluble[2][5] |
Data compiled from Scent.vn[5] and PubChem[2], where available.
Experimental Protocols for Solubility Determination
Accurate, empirical determination of MVE solubility is critical for process modeling and optimization. Given its volatility, two methods are particularly suitable: a static equilibrium-gravimetric method for high-solubility systems and a headspace gas chromatography method for a broader range and for determining thermodynamic parameters.
Protocol 1: Static Equilibrium-Gravimetric Method
This method is a robust, direct approach for quantifying the solubility of MVE in a non-volatile solvent at a specific temperature. It relies on creating a saturated solution and then carefully removing the solvent to weigh the dissolved solute.
Causality: The core principle is achieving thermodynamic equilibrium in a closed system. The thermostatically controlled shaker ensures that the solution becomes saturated at a constant, known temperature, which is critical as solubility is temperature-dependent. The slow pressure release prevents aerosol formation, ensuring the weighed mass accurately reflects the dissolved MVE and not entrained droplets.
-
Preparation: Add a precise volume (e.g., 10.0 mL) of the chosen organic solvent to a pre-weighed, pressure-rated vial equipped with a magnetic stir bar and a PTFE-lined septum cap.
-
Sealing and Tare: Securely seal the vial and record the total mass (vial + solvent + stir bar).
-
Equilibration: Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 °C) and allow it to equilibrate for at least 30 minutes.
-
MVE Introduction: Using a chilled gas-tight syringe, slowly bubble an excess of MVE gas through the solvent. The excess is necessary to ensure the solution reaches saturation and to create a positive pressure of MVE in the headspace.
-
Saturation: Reseal the vial immediately. Return it to the shaker bath and agitate for a minimum of 4 hours to ensure equilibrium is reached between the liquid and gas phases. A longer duration (e.g., 24 hours) is recommended for viscous solvents.
-
Mass Determination (Saturated Solution): Remove the vial, carefully wipe it dry, and allow it to thermally equilibrate to room temperature before weighing. The increase in mass corresponds to the dissolved MVE plus the MVE in the headspace.
-
Solvent Evaporation: In a well-ventilated fume hood, carefully unseal the vial and allow the MVE to vent. Gently warm the vial (e.g., to 40 °C) under a slow stream of nitrogen to facilitate the evaporation of the solvent. Note: This step assumes the solvent is significantly more volatile than any stabilizer present in the MVE but less volatile than MVE itself.
-
Final Mass: Once the solvent has completely evaporated, weigh the vial. The final mass minus the initial tare weight of the vial gives the mass of the dissolved MVE (and any non-volatile stabilizer).
-
Calculation:
-
Solubility (g/L) = (Mass of dissolved MVE (g) / Volume of solvent (L))
-
A correction for the mass of MVE in the headspace is required for high accuracy, calculated using the ideal gas law and the known headspace volume.
-
Caption: Workflow for the Static Equilibrium-Gravimetric Method.
Protocol 2: Headspace Gas Chromatography (HS-GC) Method
This is a powerful indirect method, ideal for volatile solutes like MVE. It measures the concentration of the solute in the vapor phase (headspace) that is in equilibrium with the liquid phase. Using a calibration curve, this vapor concentration can be related to the liquid concentration (solubility).
Causality: This protocol leverages Henry's Law. By precisely controlling the temperature, we ensure a stable equilibrium between the MVE in the liquid phase and the MVE in the headspace. The gas chromatograph separates the MVE from other components (air, solvent vapor) and the detector provides a response proportional to its concentration. The use of an internal or external standard calibration is a cornerstone of analytical chemistry, converting the instrument's signal into a reliable quantitative measurement.
-
Standard Preparation: Prepare a series of calibration standards by injecting known, varying amounts of MVE gas into sealed, empty headspace vials of the same size as those used for the samples. This creates a calibration curve of GC peak area versus mass (or moles) of MVE.
-
Sample Preparation: In a series of headspace vials, place a precisely known volume of the test solvent (e.g., 1.0 mL).
-
MVE Addition: Add a known, excess amount of MVE to each vial. The amount should be sufficient to saturate the liquid phase while leaving a measurable amount in the headspace.
-
Equilibration: Place the vials in the autosampler of the headspace GC system. Incubate at the desired temperature (e.g., 25.0 °C) with agitation for a set period (e.g., 30 minutes) to achieve equilibrium.
-
Analysis: The HS-GC system will automatically sample the headspace of each vial and inject it into the gas chromatograph.
-
Typical GC Conditions:
-
Column: A low-polarity column (e.g., DB-1 or equivalent).
-
Injector Temp: 150 °C.
-
Oven Program: Isothermal at 40 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
-
-
Data Analysis:
-
Calibration: Plot the peak area of MVE from the standards against the known mass of MVE to generate a calibration curve.
-
Headspace Concentration: Use the calibration curve to determine the mass of MVE in the headspace of the saturated sample vials.
-
Solubility Calculation: The concentration in the liquid phase (solubility) is calculated by mass balance:
-
Total MVE added = MVE in headspace + MVE in liquid
-
Therefore, MVE in liquid = Total MVE added - MVE in headspace
-
Solubility (g/L) = (Mass of MVE in liquid (g) / Volume of solvent (L))
-
-
Caption: Workflow for the Headspace Gas Chromatography (HS-GC) Method.
Safety and Handling Considerations
This compound is an extremely flammable gas and can form explosive mixtures with air.[4] It must be handled in a well-ventilated area, preferably a fume hood, away from all ignition sources.[7] As a liquefied gas, contact can cause frostbite.[2][7] Furthermore, ethers are known to form explosive peroxides upon exposure to air, and MVE should be stored accordingly, often with polymerization inhibitors.[3] Always consult the Safety Data Sheet (SDS) before use.[4][7]
Conclusion
This compound exhibits broad solubility in a wide array of common organic solvents, a characteristic driven by its dual-nature molecular structure containing both polar ether and nonpolar vinyl functionalities. Its high solubility in alcohols, ketones, and other ethers, coupled with moderate solubility in hydrocarbons, makes it a versatile reagent. For applications requiring precise control, empirical determination of its solubility under specific process conditions is essential. The gravimetric and headspace GC methods detailed herein provide robust, reliable frameworks for generating this critical data, empowering researchers to optimize reaction conditions, develop effective formulations, and ensure process safety and efficiency.
References
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Afzal, W., & Prausnitz, J. (n.d.). FOUR METHODS FOR MEASURING THE SOLUBILITIES OF GASES AND VAPORS IN LIQUIDS AND POLYMERS. AURA. Retrieved from [Link]
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Afzal, W., & Prausnitz, J. (n.d.). FOUR METHODS FOR MEASURING THE SOLUBILITIES OF GASES AND VAPORS IN LIQUIDS AND POLYMERS. AURA. Retrieved from [Link]
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Methods and Experimental Techniques to Research Solubility of Gases in Liquids. (2021). IntechOpen. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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A method for measuring gas solubility. (n.d.). Technical Library of the CSBE-SCGAB. Retrieved from [Link]
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Scientific Polymer Products, Inc. (2020). This compound/maleic acid copolymer Safety Data Sheet. Retrieved from [Link]
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Fonseca, I. M. A., et al. (2008). A Lab Experiment to Introduce Gas/Liquid Solubility. Chemical Engineering Education. Retrieved from [Link]
-
Airgas. (2016). SAFETY DATA SHEET - Flammable Gas Mixture. Retrieved from [Link]
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Arndt, K.-F., et al. (2004). Characterization of Structural Changes of Poly(vinyl methyl ether) γ-Irradiated in Diluted Aqueous Solutions. Langmuir. Retrieved from [Link]
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Zhang, Z., et al. (2019). Solubility Measurement and Thermodynamic Properties Calculation for Several CO2 + Ether Absorbent Systems. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Zhang, Z., et al. (2019). Solubility Measurement and Thermodynamic Properties Calculation for Several CO2 + Ether Absorbent Systems. Figshare. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]
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Mattea, F., et al. (2018). Additive Effects on Phase Transition and Interactions in Poly(vinyl methyl ether) Solutions. Polymers. Retrieved from [Link]
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EBSCO. (n.d.). Ethers | Research Starters. Retrieved from [Link]
-
Kolker, A., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Polymer and Solvents. (n.d.). ResearchGate. Retrieved from [Link]
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A Technical Guide to the Thermodynamic Properties of Methyl Vinyl Ether: From Monomer to Polymer Applications
Part 1: Introduction to Methyl Vinyl Ether (MVE) and its Significance
This compound (CH₂=CHOCH₃), a colorless, flammable gas, is the simplest enol ether.[1] While a seemingly simple molecule, its unique electronic structure and reactivity make it a crucial building block in organic synthesis and polymer chemistry. The vinyl group is electron-rich, rendering it susceptible to electrophilic attack and prone to polymerization, most notably cationic polymerization, to form poly(this compound) (PVME).[1]
For researchers, scientists, and drug development professionals, a deep understanding of the thermodynamic properties of this compound is not merely academic. These properties govern its stability, reactivity, and potential for polymerization. The enthalpy of formation, for instance, dictates the energy landscape of reactions involving MVE, while its heat capacity and entropy are critical for controlling reaction temperatures and predicting equilibrium positions. Furthermore, the thermodynamic characteristics of the polymerization process itself are paramount for synthesizing PVME with desired properties for advanced applications.
This technical guide provides an in-depth exploration of the core thermodynamic properties of this compound, the methodologies for their determination, and the implications of these properties for its polymerization and subsequent use in specialized applications such as controlled-release drug delivery systems.
Part 2: Core Thermodynamic Properties of MVE Monomer
Precise experimental data on the thermodynamic properties of this compound monomer are not extensively available in the literature. This is often the case for highly volatile and reactive small molecules. However, robust computational studies have provided reliable values that are indispensable for modeling and predicting its behavior. The following data are derived from high-level ab initio and density functional theory (DFT) calculations, which offer a high degree of confidence.
A significant study by da Silva, Kim, and Bozzelli provides a comprehensive set of calculated thermodynamic data for MVE.[2][3] Their work employed sophisticated computational methods, including B3LYP/6-31G(d,p), CBS-Q, CBS-APNO, and G3, to determine these properties.[2]
Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is a cornerstone thermodynamic value, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, the recommended ideal gas phase value is:
| Property | Value (kcal/mol) | Value (kJ/mol) | Source |
| Standard Enthalpy of Formation (gas, 298.15 K) | -23.9 to -25.6 | -100.0 to -107.1 | [2] |
Note: The range reflects calculations for different conformers (syn and anti).
Standard Molar Entropy (S°)
Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy is crucial for calculating the Gibbs free energy and predicting the spontaneity of reactions.
| Temperature (K) | Standard Molar Entropy (cal/mol·K) | Source |
| 298.15 | 69.8 | [2] |
| 300 | 69.9 | [2] |
| 400 | 74.4 | [2] |
| 500 | 79.0 | [2] |
| 600 | 83.5 | [2] |
| 800 | 91.8 | [2] |
| 1000 | 99.3 | [2] |
| 1500 | 115.0 | [2] |
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for heat transfer calculations and reactor design. The temperature-dependent ideal gas heat capacity for this compound is presented below.
| Temperature (K) | Molar Heat Capacity (cal/mol·K) | Source |
| 298.15 | 16.9 | [2] |
| 300 | 17.0 | [2] |
| 400 | 20.6 | [2] |
| 500 | 24.1 | [2] |
| 600 | 27.2 | [2] |
| 800 | 32.4 | [2] |
| 1000 | 36.4 | [2] |
| 1500 | 43.4 | [2] |
Part 3: Experimental Determination of Thermodynamic Properties
While computational methods provide excellent estimates, experimental validation is the gold standard in science. The determination of thermodynamic properties for a volatile, flammable gas like this compound presents unique challenges. The primary experimental route to determine the enthalpy of formation of an organic compound is through the measurement of its enthalpy of combustion using bomb calorimetry.
Causality in Experimental Design for Volatile Compounds
The choice of experimental setup is dictated by the physicochemical properties of MVE. Its high volatility and low boiling point (6 °C) mean that standard procedures for liquids or solids are inadequate.[1]
-
Containment: The sample must be hermetically sealed to prevent evaporation between weighing and ignition, which would lead to significant errors.
-
Ignition: The gaseous nature requires a reliable ignition source that ensures complete and instantaneous combustion.
-
Safety: The flammability of MVE and the use of high-pressure oxygen necessitate robust safety protocols and equipment.
Experimental Protocol: Enthalpy of Combustion of MVE via Bomb Calorimetry
This protocol is a synthesized methodology based on established principles for handling volatile and gaseous samples in bomb calorimetry.[4][5][6][7][8] It is designed as a self-validating system, incorporating calibration with a known standard.
Objective: To determine the standard enthalpy of combustion (ΔHc°) of this compound.
Materials:
-
Oxygen bomb calorimeter (Parr type or similar)
-
High-pressure oxygen cylinder with regulator
-
Calorimeter bucket and insulated jacket
-
Digital thermometer (resolution of 0.001 °C)
-
Ignition unit
-
Crucible (platinum or stainless steel)
-
Fuse wire (e.g., nickel-chromium)
-
Benzoic acid (standard for calibration)
-
Distilled water
-
Analytical balance (readability ±0.1 mg)
-
Gas handling line and syringe for MVE
Workflow Diagram:
Caption: Workflow for the determination of MVE's enthalpy of combustion.
Step-by-Step Methodology:
-
Calibration of the Calorimeter: a. Accurately weigh approximately 1 g of benzoic acid into the crucible. b. Attach a known length of fuse wire. c. Assemble the bomb, pressurize with oxygen to ~25-30 atm, and place it in the calorimeter bucket containing a known mass of water. d. Allow the system to equilibrate thermally, then ignite the sample. e. Record the temperature rise to the nearest 0.001 °C. f. Calculate the heat capacity (C_cal) of the calorimeter using the known enthalpy of combustion of benzoic acid. Repeat for consistency.
-
Sample Preparation and Assembly: a. Due to its gaseous state, MVE must be handled in a closed system. A small, thin-walled glass or quartz ampule is filled with a known mass of liquid MVE (condensed at low temperature) and sealed. Alternatively, a specialized gas-tight syringe can be used to inject a known volume (and thus mass) into a sealed container within the bomb. b. Place the sealed ampule/container in the crucible. c. Attach the fuse wire such that it is in contact with the ampule to ensure it shatters upon ignition, releasing the MVE. d. Add 1 mL of distilled water to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state. e. Seal the bomb.
-
Combustion: a. Flush the bomb with a small amount of oxygen before slowly pressurizing to 25-30 atm. b. Submerge the bomb in the calorimeter bucket containing a precisely known mass of water. c. Allow the system to reach thermal equilibrium (typically a stable temperature drift over 5-10 minutes). d. Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Analysis and Calculation: a. After the experiment, carefully vent the bomb. b. Open the bomb and inspect for signs of incomplete combustion (e.g., soot). c. Quantitatively collect the contents and titrate with a standard base to determine the amount of nitric acid formed from residual nitrogen in the bomb. d. Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT. e. Correct for the heat released by the combustion of the fuse wire and the formation of nitric acid to find the heat released by the MVE combustion (q_MVE). f. Calculate the molar enthalpy of combustion (ΔHc°) using: ΔHc° = -q_MVE / n_MVE, where n_MVE is the number of moles of MVE combusted.
Part 4: Computational Methodologies for Thermodynamic Property Prediction
As highlighted, computational chemistry is a powerful tool for obtaining thermodynamic data where experimental methods are challenging. The values presented in Part 2 were derived from such methods.
Core Principles: Computational thermodynamics combines principles of quantum mechanics and statistical mechanics.[2]
-
Quantum Mechanics: Methods like Density Functional Theory (DFT) are used to solve the electronic structure of the molecule, determining its geometry, vibrational frequencies, and electronic energy.
-
Statistical Mechanics: These microscopic properties are then used to calculate macroscopic thermodynamic functions like entropy and heat capacity through the use of partition functions.
Workflow Diagram:
Caption: Computational workflow for predicting MVE's thermodynamic properties.
Isodesmic reactions are a key technique where the number and type of bonds are conserved on both sides of a hypothetical reaction. This allows for the cancellation of systematic errors in the quantum mechanical calculations, leading to a more accurate determination of the enthalpy of formation for the target molecule.[2]
Part 5: Thermodynamics of MVE Polymerization
This compound readily undergoes cationic polymerization.[1] The thermodynamics of this process determine its feasibility and the conditions required to achieve high molecular weight polymers. The overall spontaneity of polymerization is governed by the Gibbs free energy of polymerization (ΔGp).
ΔGp = ΔHp - TΔSp
-
Enthalpy of Polymerization (ΔHp): For vinyl monomers like MVE, polymerization involves the conversion of a π-bond in the monomer to a σ-bond in the polymer chain. Since a σ-bond is generally stronger than a π-bond, this process is exothermic, and ΔHp is negative .[9] This enthalpic driving force favors polymerization.
-
Entropy of Polymerization (ΔSp): The polymerization process involves the conversion of many small, independent monomer molecules into a single, long polymer chain. This results in a significant loss of translational and rotational degrees of freedom, leading to a more ordered system. Therefore, ΔSp is also negative .[9] This entropic factor disfavors polymerization.
The Ceiling Temperature (Tc)
The opposing nature of the enthalpy and entropy terms gives rise to the concept of a "ceiling temperature" (Tc). This is the temperature at which the Gibbs free energy of polymerization is zero (ΔGp = 0).[10][11]
Tc = ΔHp / ΔSp
-
Below Tc: The enthalpic term (-TΔSp is smaller than ΔHp) dominates, ΔGp is negative, and polymerization is thermodynamically favorable.
-
Above Tc: The entropic term (-TΔSp is larger than ΔHp) dominates, ΔGp is positive, and polymerization is thermodynamically unfavorable. Depolymerization becomes the dominant process.[10]
For most simple vinyl monomers, the ceiling temperature is quite high, but for monomers with significant steric hindrance, Tc can be much lower.[10] The cationic polymerization of vinyl ethers is typically carried out at low temperatures (e.g., -78 °C) to suppress chain-transfer reactions and control the polymerization, which is well below the ceiling temperature, ensuring the process is thermodynamically driven.[12][13]
Caption: Relationship between Gibbs free energy, enthalpy, and entropy in polymerization.
Part 6: Applications in Drug Development
The thermodynamic properties of MVE are not just fundamental data; they have profound implications for the properties and applications of its polymer, PVME, in drug development. PVME and its copolymers, such as poly(this compound-co-maleic anhydride) (PVM/MA), are biocompatible, biodegradable, and FDA-approved for certain applications.[14]
-
Hydrogel-Forming Systems: PVME exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically around 308 K (35 °C).[15] Below the LCST, the polymer is hydrated and soluble. Above the LCST, it undergoes a phase transition, becoming hydrophobic and expelling water. This behavior is thermodynamically driven by the changing balance of enthalpy and entropy of polymer-water interactions. This property is exploited to create "smart" hydrogels for controlled drug release. A drug-loaded hydrogel can be designed to release its payload as it warms to physiological temperatures.[14][16]
-
Fast-Dissolving Nanofibers: The solubility characteristics of PVM/MA, governed by the thermodynamics of polymer-solvent interactions, make it suitable for creating fast-dissolving drug delivery systems via electrospinning.[7] These systems can provide rapid release of drugs, for example, for sublingual or buccal administration.
-
Bioadhesive Materials: The functional groups in PVME and its copolymers allow for the formation of hydrogen bonds and other interactions with biological tissues. The thermodynamics of these interactions are key to the development of bioadhesive formulations for topical or mucosal drug delivery, prolonging contact time and improving drug absorption.[14]
Part 7: References
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Aimil Ltd. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. Retrieved from [Link]
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MRC Lab. (n.d.). A Guide For Bomb Calorimeter. Retrieved from [Link]
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University of Idaho. (n.d.). ME 354 Lab - Bomb Calorimeter Experiment. Retrieved from [Link]
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De Keer, L., et al. (2023). The thermodynamics and kinetics of depolymerization: what makes vinyl monomer regeneration feasible?. Chemical Science, 14(48), 13625-13650.
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Zhang, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Molecules, 24(6), 1039.
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García Verdugo, K., et al. (2022). Thermosensitive Bioadhesive Hydrogels Based on Poly(N-isopropylacrilamide) and Poly(this compound-alt-maleic anhydride) for the Controlled Release of Metronidazole in the Vaginal Environment. Polymers, 14(9), 1859.
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Labflow. (n.d.). Thermochemistry: Enthalpy of Combustion for Fuels. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Department of Chemistry. Retrieved from [Link]
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Ghorani, B., et al. (2018). Optimization of Poly(this compound-co-maleic acid) Electrospun Nanofibers as a Fast-Dissolving Drug Delivery System. Journal of Pharmaceutical Investigation, 48(4), 435-444.
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Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved from [Link]
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Pyda, M., & Wunderlich, B. (2005). Heat capacity of poly(vinyl methyl ether). Journal of Polymer Science Part B: Polymer Physics, 43(15), 2141-2153.
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National Bureau of Standards. (1953). Heats of polymerization. A summary of published values and their relation to structure. Journal of Research of the National Bureau of Standards, 51(3), 129-136.
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Spěváček, J., et al. (2020). Additive Effects on Phase Transition and Interactions in Poly(vinyl methyl ether) Solutions. Polymers, 12(11), 2530.
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Wang, Y., et al. (2023). Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. ACS Omega, 8(2), 2246-2260.
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Wikipedia. (n.d.). Ceiling temperature. Retrieved from [Link]
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Crunch Chemistry. (2020, September 8). How to calculate the enthalpy of combustion from experimental data [Video]. YouTube. Retrieved from [Link]
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Bartleby.com. (n.d.). Enthalpy Change of Combustion Experiment. Retrieved from [Link]
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Roy, B., & Singha, N. K. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Omega, 8(10), 9155-9175.
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de Oliveira, R. S., et al. (2017). Understanding Drug Release Data through Thermodynamic Analysis. Pharmaceutics, 9(2), 21.
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ResearchGate. (n.d.). Thermodynamics of Polymerization. I. Retrieved from [Link]
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da Silva, G., Kim, C. H., & Bozzelli, J. W. (2006). Thermodynamic properties (enthalpy, bond energy, entropy, and heat capacity) and internal rotor potentials of vinyl alcohol, this compound, and their corresponding radicals. The Journal of Physical Chemistry A, 110(25), 7925-7934.
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ResearchGate. (n.d.). Thermodynamic Properties (Enthalpy, Bond Energy, Entropy, and Heat Capacity) and Internal Rotor Potentials of Vinyl Alcohol, this compound, and Their Corresponding Radicals | Request PDF. Retrieved from [Link]
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Sugihara, Y., et al. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Molecules, 30(22), 4345.
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Orienti, I., et al. (1998). Substituted poly(this compound-alt-maleic anhydride) for the release control and targeting of methotrexate. Archiv der Pharmazie, 331(11), 347-351.
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MDPI. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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U.S. Army Chemical Corps. (1956). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. Retrieved from [Link]
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LibreTexts Chemistry. (2024, January 20). 3.1: Thermodynamics of Polymerization. Retrieved from [Link]
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Wang, Z., et al. (2023). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Communications Chemistry, 6(1), 1-9.
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Wübbenhorst, M., et al. (2003). Enthalpy and Dielectric Relaxation of Poly(vinyl methyl ether). The Journal of Physical Chemistry B, 107(49), 13652-13657.
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Semantic Scholar. (2024, February 29). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from [Link]
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Maltseva, E., et al. (2022). Phase Equilibrium and Interdiffusion in Poly(Vinyl Methyl Ether)-Water System. Polymers, 14(19), 4165.
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University of Southern Mississippi. (n.d.). The Gibbs free energy of mixing for a polymer blend is given by Strobl p. 88 eqn. 3.86. Retrieved from [Link]
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A Comprehensive Technical Guide to the Polymerization of Methyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough exploration of the core principles and practical methodologies for the polymerization of methyl vinyl ether (MVE). As a versatile monomer, MVE can be transformed into poly(this compound) (PMVE), a polymer with significant applications in various fields, including drug delivery, thanks to its biocompatibility and thermoresponsive properties. This document, crafted from the perspective of a Senior Application Scientist, aims to deliver not just procedural steps but also the fundamental causality behind experimental choices, ensuring a robust and validated understanding for researchers at all levels.
Section 1: Foundational Principles of this compound Polymerization
The this compound Monomer: Structure and Reactivity
This compound (CH₂=CHOCH₃) is an electron-rich olefin, a characteristic imparted by the oxygen atom of the ether group. This oxygen atom can donate electron density to the vinyl group's double bond through resonance, making the β-carbon nucleophilic. This inherent electronic nature is the primary determinant of its polymerization behavior, rendering it highly susceptible to electrophilic attack. Consequently, cationic polymerization is the most common and efficient method for polymerizing MVE. The steric hindrance from the methoxy group is minimal, allowing for facile polymerization.
An Overview of Polymerization Pathways
The polymerization of this compound is predominantly achieved through two main pathways:
-
Cationic Polymerization: This is the most extensively studied and commercially relevant method for MVE. It involves the generation of a carbocationic active center that propagates by adding monomer units. This method can be further refined to achieve "living" characteristics, offering precise control over the polymer's molecular weight and architecture.
-
Coordination Polymerization: While less common for vinyl ethers compared to non-polar olefins, coordination polymerization offers a pathway to stereoregular polymers. This method utilizes transition metal catalysts to control the insertion of the monomer into the growing polymer chain.
Recent advancements have also explored other mechanisms, such as cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which combines features of living polymerization with the versatility of RAFT chemistry.[1][2][3]
Section 2: Cationic Polymerization: The Workhorse of MVE Synthesis
Cationic polymerization of MVE is a chain-growth process that proceeds through a carbocationic active species.[4] The high reactivity of these intermediates necessitates careful control of reaction conditions to prevent side reactions like chain transfer and termination.
The Mechanism of Cationic Polymerization
The process can be broken down into three key stages: initiation, propagation, and termination/chain transfer.
Caption: General mechanism of cationic polymerization of this compound.
-
Initiation: This step involves the formation of the initial carbocation. This can be achieved by a protonic acid (like triflic acid) or, more commonly, a combination of a Lewis acid and a proton source (co-initiator), such as water or an alcohol.[4] For example, a Lewis acid like tin tetrachloride (SnCl₄) can activate a co-initiator like 2-chloro-2-phenylpropane to generate a carbocation which then attacks the MVE monomer.[5]
-
Propagation: The newly formed carbocationic center is highly electrophilic and readily attacked by the electron-rich double bond of another MVE monomer. This process repeats, leading to the growth of the polymer chain.[5]
-
Termination and Chain Transfer: The propagation can be halted by termination, where the active center is destroyed, or by chain transfer, where the active center is transferred to another molecule (monomer, solvent, or polymer), terminating one chain and initiating another.[4][5] These events are often undesirable as they can lead to polymers with broad molecular weight distributions.
Initiating Systems: A Diverse Toolkit
The choice of the initiating system is critical in controlling the polymerization of MVE.
-
Lewis Acids: Strong Lewis acids such as SnCl₄, TiCl₄, and BF₃·OEt₂ are potent initiators when paired with a co-initiator.[1][4] The strength of the Lewis acid influences the polymerization rate and the degree of control. For instance, SnCl₄ can be used to achieve living polymerization of vinyl ethers under specific conditions.[6]
-
Organocatalysts: Metal-free organic catalysts have gained traction as they avoid metal contamination in the final polymer.[1] Strong organic acids can act as effective initiators.
-
Photoinitiators: The use of photoinitiators allows for temporal control over the polymerization, as the reaction can be started and stopped by switching a light source on and off.
Living Cationic Polymerization: Precision Synthesis
Living polymerization is a type of chain-growth polymerization where termination and chain transfer reactions are absent. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). For MVE, living cationic polymerization is typically achieved by carefully selecting the initiator, solvent, and temperature. The stability of the propagating carbocation is key and is often enhanced by the presence of a Lewis base or by using specific counter-ions.[7]
Table 1: Comparison of Initiating Systems for Cationic Polymerization of Vinyl Ethers
| Initiating System | Monomer | Temperature (°C) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Reference |
| Trifluoromethyl sulfonate | Ethyl Vinyl Ether | 23 | Varies | Broad | [8] |
| Trifluoromethyl sulfonate/BINOL ligand | Ethyl Vinyl Ether | -78 | Varies | Narrower | [8] |
| IBEA/Et₁.₅AlCl₁.₅/SnCl₄ | TBDPSBPE | -80 | 12.9 | 1.22 | [9] |
| IBVE-HCl/SnCl₄ | Isobutyl Vinyl Ether | -78 | 17.7 | 1.07 | [6] |
Note: Data for various vinyl ethers are presented to illustrate the performance of different catalytic systems.
Stereochemical Control: Crafting Polymer Architecture
The spatial arrangement of the methoxy groups along the polymer backbone, known as tacticity, significantly influences the physical properties of PMVE.[10] While conventional cationic polymerization often leads to atactic (random) polymers, specific catalyst systems and conditions can favor the formation of isotactic (substituents on the same side) or syndiotactic (substituents on alternating sides) structures. The use of chiral counterions in asymmetric ion-pairing catalysis has shown great promise in achieving high levels of stereocontrol in vinyl ether polymerization.[10][11] Highly isotactic poly(vinyl ether)s can exhibit thermoplastic properties.[10]
Section 3: Coordination Polymerization: An Alternative Pathway
Coordination polymerization, famously associated with Ziegler-Natta catalysts for polyolefins, provides an alternative route for MVE polymerization.[12][13][14] This method involves the coordination of the monomer to a transition metal catalyst, followed by insertion into the metal-carbon bond of the growing chain.
The Coordination Polymerization Mechanism
Caption: Simplified mechanism of coordination polymerization of this compound.
The key steps involve the formation of an active site on the transition metal, coordination of the MVE monomer to this site, and subsequent insertion of the monomer into the growing polymer chain. The stereochemistry of the resulting polymer is dictated by the catalyst's geometry.
Catalyst Systems for MVE Coordination Polymerization
-
Ziegler-Natta Catalysts: These are typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum).[12][13] While highly effective for non-polar monomers, their application to polar monomers like MVE can be challenging due to potential catalyst poisoning by the ether oxygen.
-
Rhodium-Based Catalysts: Certain rhodium complexes have been shown to be effective for the polymerization of functionalized olefins, including MVE.[15] These catalysts can exhibit high tolerance to functional groups and offer a degree of control over the polymerization.
Section 4: Practical Guidance and Protocols
Experimental Considerations
-
Monomer and Solvent Purity: Cationic polymerization is highly sensitive to impurities, especially water and alcohols, which can act as co-initiators or terminating agents. Therefore, rigorous purification of the monomer and solvent is crucial. Distillation over a suitable drying agent like calcium hydride is a common practice.[6]
-
Temperature Control: Low temperatures (e.g., -78 °C) are often employed to suppress chain transfer and termination reactions, thereby promoting a more controlled, living polymerization.[1][6]
-
Inert Atmosphere: To prevent premature termination by atmospheric moisture and oxygen, polymerizations are typically carried out under an inert atmosphere of nitrogen or argon using Schlenk line techniques.[6]
Detailed Step-by-Step Protocol for Living Cationic Polymerization of this compound
This protocol is a representative example for the living cationic polymerization of MVE using a SnCl₄-based initiating system.
Materials:
-
This compound (MVE), distilled from calcium hydride.
-
Toluene (solvent), dried and distilled from a suitable drying agent.
-
2-chloro-2-phenylpropane (initiator).
-
Tin tetrachloride (SnCl₄), as a solution in a dry, inert solvent.
-
Methanol (quenching agent).
-
Nitrogen or argon gas for inert atmosphere.
-
Schlenk flask and other appropriate glassware.
Procedure:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Add the desired amount of dry toluene to the flask via a syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the purified MVE monomer to the cooled solvent.
-
Initiation: Add the initiator, 2-chloro-2-phenylpropane, to the reaction mixture.
-
Polymerization: Start the polymerization by adding the SnCl₄ solution dropwise to the stirred reaction mixture. The reaction is often rapid.
-
Quenching: After the desired reaction time, quench the polymerization by adding a small amount of pre-chilled methanol.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Characterization of Poly(this compound)
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
-
Tacticity: Can be determined by ¹³C NMR spectroscopy by analyzing the splitting of the methoxy and backbone carbon signals.
-
Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm) (for crystalline polymers) are measured using Differential Scanning Calorimetry (DSC).
Section 5: Recent Advances and Future Outlook
The field of MVE polymerization is continually evolving, with several exciting areas of research:
-
Cationic RAFT Polymerization: This technique combines the advantages of living cationic polymerization with the versatility of RAFT chemistry, allowing for the synthesis of well-defined polymers under less stringent conditions.[1][2][3] Moisture-tolerant cationic RAFT systems have been developed, making the process more practical.[2][3]
-
Synthesis of Advanced Macromolecular Architectures: Living polymerization techniques enable the synthesis of complex polymer architectures such as block copolymers, star polymers, and graft copolymers, which are of great interest for applications in drug delivery and nanotechnology.[16]
-
Development of Novel Catalysts: The design of new, more active, and stereoselective catalysts remains a key research focus. This includes the development of more efficient organocatalysts and transition metal complexes.
The continued development of controlled polymerization methods for this compound will undoubtedly lead to new materials with tailored properties for a wide range of advanced applications.
Section 6: References
[1] Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au. (URL not available) [8] Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - NIH. (URL not available) [6] Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. (URL not available) [2] Moisture tolerant cationic RAFT polymerization of vinyl ethers - The Royal Society of Chemistry. (URL not available) [3] Moisture tolerant cationic RAFT polymerization of vinyl ethers - RSC Publishing. (URL not available) [9] Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse - MDPI. (URL not available) [4] Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - NIH. (URL not available) [5] Write a mechanism for the polymerization of this compound initiated by 2-chloro-2-phenylpropane and SnCl4. Label the initiation, propagation, and termination steps. | Homework.Study.com. (URL not available) [10] Stereoselective polymerization of vinyl ethers: New class of polar thermoplastics. (URL not available) [7] Application Notes and Protocols for Living Cationic Polymerization of Vinyl Ethers - Benchchem. (URL not available) [17] Living cationic polymerization of α‐methyl vinyl ethers using SnCl4 | Semantic Scholar. (URL not available) [18] Living Cationic Polymerization of Silyl-Protected -Methyl Vinyl Ethers (Propenyl Ethers) - Semantic Scholar. (URL not available) [11] Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers - Sci-Hub. (URL not available) [19] Living cationic polymerization of α‐methyl vinyl ethers using SnCl 4 - Sci-Hub. (URL not available) [20] Coordination Polymerization of Polar Vinyl Monomers by Single-Site Metal Catalysts. (URL not available) [21] Living cationic polymerization of α‐methyl vinyl ethers using SnCl4 - ResearchGate. (URL not available) [12] Coordination Polymerization. (URL not available) [22] Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. (URL not available) [13] Coordination polymerization Ziegler – Natta catalyst Mechanism:. (URL not available) [23] coordination polymerization Ziegler natta.ppt - Slideshare. (URL not available) [15] Polymerization with Rh catalysts immobilized in pores of a mesoporous... | Download Scientific Diagram - ResearchGate. (URL not available) [14] What is Coordination Polymerization? Ziegler–Natta Explained - Patsnap Eureka. (URL not available) [16] Controlled cationic polymerization of this compound with a semi-continuous process. (URL not available) [24] Coordination polymerization - Farabi University. (URL not available) [25] Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing). (URL not available) [26] Volume change kinetics of temperature-sensitive poly(vinyl methyl ether) gel. (URL not available) Polymer-bound cationic Rh(I) phosphine catalyst for homogeneous asymmetric hydrogenation. (URL not available) [27] (PDF) Metallocene-mediated cationic polymerization of vinyl ethers: Kinetics of polymerization and synthesis and characterization of statistical copolymers - ResearchGate. (URL not available) [28] Statistical Copolymers of N–Vinylpyrrolidone and 2–Chloroethyl Vinyl Ether via Radical RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition of the Statistical Copolymers - MDPI. (URL not available)
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An In-Depth Technical Guide to the Discovery and History of Methyl Vinyl Ether
Abstract
Methyl vinyl ether (MVE), the simplest enol ether, holds a significant position in the landscape of industrial and synthetic chemistry. From its early explorations in the realm of vinyl ethers to its large-scale production enabled by groundbreaking high-pressure acetylene chemistry, the journey of MVE is a compelling narrative of scientific innovation. This technical guide provides a comprehensive overview of the discovery and history of this compound, designed for researchers, scientists, and drug development professionals. It delves into the pioneering synthetic methodologies, the evolution of its industrial production, its applications in polymer science, particularly in the formation of polyvinyl ethers and specialty copolymers like Gantrez™, and its lesser-known history as an inhalation anesthetic. The document is structured to provide not just a chronological account but also a deep understanding of the underlying chemical principles and experimental rationales that have shaped its trajectory.
Early Explorations and the Dawn of Vinylation Chemistry
The story of this compound is intrinsically linked to the broader discovery and investigation of vinyl ethers. The pioneering work in this field is largely attributed to the Russian chemist Alexei Yevgrafovich Favorskii and his student Mikhail Shostakovsky.[1][2] Their research in the early 20th century laid the fundamental groundwork for the synthesis of vinyl ethers through the reaction of acetylene with alcohols in the presence of a basic catalyst.[1] This reaction, a cornerstone of what would become known as vinylation, opened the door to a new class of reactive monomers.
While Favorskii's initial work focused on the vinylation of various alcohols, the industrial-scale production of vinyl ethers, including this compound, was revolutionized by the work of Walter Reppe at BASF in Germany.[3] Reppe's systematic investigation into the reactions of acetylene under high pressure during the 1920s and 1930s transformed vinylation from a laboratory curiosity into a robust industrial process.[3]
The Advent of Industrial Synthesis: The Reppe Vinylation Process
The primary method for the industrial production of this compound is the Reppe vinylation of methanol.[3][4] This process involves the direct addition of methanol to acetylene in the presence of a basic catalyst, typically an alkali metal hydroxide or alkoxide.[3]
Reaction:
CH₃OH + HC≡CH --(Base Catalyst, High Pressure, Heat)--> CH₃OCH=CH₂
The causality behind the experimental choices in the Reppe process is rooted in overcoming the inherent challenges of handling acetylene and driving the reaction towards the desired product. Acetylene is highly explosive under pressure, necessitating the development of specialized reactors and safety protocols. The use of a basic catalyst is crucial for activating the methanol to form a methoxide ion, which then acts as a nucleophile, attacking the acetylene triple bond. High pressure and elevated temperatures are employed to increase the reaction rate and favor the formation of the vinyl ether.
Experimental Protocol: Laboratory-Scale Reppe Vinylation of Methanol
This protocol is a generalized representation and should be performed with extreme caution by trained professionals in a well-ventilated fume hood and with appropriate high-pressure equipment.
Materials:
-
Methanol (anhydrous)
-
Acetylene (purified)
-
Potassium hydroxide (or sodium methoxide)
-
High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Catalyst Preparation: A solution of potassium hydroxide in anhydrous methanol is prepared. The concentration of the catalyst is a critical parameter influencing the reaction rate.
-
Reactor Charging: The methanolic catalyst solution is charged into the autoclave.
-
Inerting: The autoclave is purged with an inert gas, such as nitrogen, to remove any oxygen.
-
Pressurization and Heating: The autoclave is pressurized with acetylene to the desired operating pressure and heated to the reaction temperature.
-
Reaction: The reaction mixture is stirred vigorously to ensure good gas-liquid contact. The consumption of acetylene is monitored by the pressure drop.
-
Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the excess acetylene is carefully vented.
-
Product Isolation: The reaction mixture is then subjected to fractional distillation to separate the this compound from unreacted methanol and the catalyst.
A Modern and Sustainable Approach: Synthesis from Biomass-Derived Feedstocks
In a significant advancement towards green chemistry, a novel and sustainable route for the synthesis of this compound has been developed. This method utilizes biomass-derived ethylene glycol dimethyl ether (EGDE) and involves a methanol elimination reaction.[4] This process offers an alternative to the traditional acetylene-based route, which relies on fossil fuels and operates under high pressure.[4]
This sustainable synthesis is catalyzed by solid base catalysts, with a co-precipitated CaO–MgO catalyst showing high efficiency.[4] The reaction proceeds at atmospheric pressure and elevated temperatures, achieving high conversion of EGDE and excellent selectivity for this compound.[4] The strong basic sites on the catalyst surface are believed to facilitate the elimination of methanol.[4]
Experimental Protocol: Synthesis of this compound from Ethylene Glycol Dimethyl Ether
This protocol is a generalized representation based on published research and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Ethylene glycol dimethyl ether (EGDE)
-
CaO-MgO co-precipitated catalyst
-
Fixed-bed flow reactor
-
Inert carrier gas (e.g., nitrogen or argon)
Procedure:
-
Catalyst Packing: The fixed-bed reactor is packed with the CaO-MgO catalyst.
-
Catalyst Activation: The catalyst is typically activated in situ by heating under a flow of inert gas to remove any adsorbed water and carbon dioxide.
-
Reaction: A feed of EGDE, vaporized and mixed with an inert carrier gas, is passed through the heated catalyst bed. The reaction temperature is a critical parameter, with studies showing high conversion and selectivity at around 400°C.[4]
-
Product Collection: The reactor effluent, containing this compound, methanol, and any unreacted EGDE, is passed through a condenser to collect the liquid products.
-
Purification: The collected liquid is then purified by distillation to isolate the this compound. A significant advantage of this process is that the byproduct, methanol, can be recycled.[5]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application.
| Property | Value |
| Molecular Formula | C₃H₆O |
| Molecular Weight | 58.08 g/mol |
| Appearance | Colorless gas |
| Boiling Point | 5.5 °C |
| Melting Point | -122.2 °C |
| Density (liquid) | 0.777 g/cm³ at 0 °C |
| Vapor Pressure | 1501.6 mmHg at 25°C |
| Flash Point | -56.2 °C |
Data compiled from various sources.[6]
The Role of this compound in Polymer Science
The presence of the electron-rich vinyl group makes this compound a highly reactive monomer, particularly susceptible to cationic polymerization.[7] This reactivity is the foundation for its most significant industrial applications.
Poly(this compound) (PVME)
The homopolymer of this compound, poly(this compound) (PVME), is a soft, tacky resin with good adhesive properties. Its synthesis is typically initiated by Lewis acids. PVME finds applications as a pressure-sensitive adhesive, a tackifier in rubber formulations, and a plasticizer for other polymers.
Gantrez™ Copolymers: A Landmark in Polymer Chemistry
Perhaps the most commercially significant application of this compound is in the production of copolymers with maleic anhydride, marketed under the trade name Gantrez™.[8] These are alternating copolymers, a result of the strong electron-donating nature of the this compound and the electron-accepting nature of the maleic anhydride.[8]
The synthesis of Gantrez™ AN (the anhydride form) involves the free-radical copolymerization of this compound and maleic anhydride. The resulting polymer is a white, hygroscopic powder.[8] This anhydride form can be subsequently hydrolyzed to the free acid (Gantrez™ S) or esterified (Gantrez™ ES), leading to a family of polymers with a wide range of properties and applications.[8][9]
These copolymers are valued for their bioadhesion, film-forming, and thickening properties.[10] They are extensively used in a variety of applications, including:
-
Oral Care: In toothpastes and mouthwashes, they act as a bioadhesive to prolong the contact time of active ingredients and to inhibit tartar formation.[10]
-
Pharmaceuticals: Used as tablet binders, film coatings, and in transdermal drug delivery systems.
-
Cosmetics and Personal Care: In hairsprays, gels, and mousses as film-formers and fixatives.[9]
-
Industrial Applications: As dispersants, emulsifiers, and protective colloids.
A Brief Foray into Anesthetics
While diethyl ether holds a prominent place in the history of anesthesia, other ethers, including vinyl ethers, were also investigated for their anesthetic properties. The interest in vinyl ethers stemmed from the desire for agents with faster induction and recovery times compared to diethyl ether.
While divinyl ether (Vinethene) saw some clinical use, the history of this compound as a primary anesthetic is less clear and it did not achieve widespread clinical adoption.[3] However, the study of halogenated methyl ethyl ethers became a significant area of research in the development of modern inhalation anesthetics.[11][12] Compounds like enflurane, isoflurane, and desflurane are all halogenated methyl ethyl ethers and became mainstays in clinical practice.[12][13] The research into these compounds built upon the foundational understanding of ether anesthesia, with a focus on improving potency, stability, and reducing side effects like flammability and cardiorespiratory depression.[12]
Conclusion
The journey of this compound, from its conceptual beginnings in the work of Favorskii and Shostakovsky to its industrial realization by Reppe and its modern, sustainable synthesis, showcases the dynamic evolution of chemical science. Its versatility as a monomer has led to the development of a wide array of polymers with significant commercial and technological impact, most notably the Gantrez™ family of copolymers. While its role as a standalone anesthetic was limited, the broader class of methyl ethyl ethers became central to the development of modern, safer inhalation anesthetics. For researchers and professionals in chemistry and drug development, the history of this compound serves as a powerful example of how fundamental research into reaction mechanisms and industrial process development can lead to materials that shape numerous aspects of our daily lives.
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Methodological & Application
Application Notes & Protocols: Cationic Polymerization of Methyl Vinyl Ether
Foreword for the Modern Researcher
The cationic polymerization of methyl vinyl ether (MVE) represents a cornerstone technique in polymer chemistry, enabling the synthesis of poly(this compound) (PMVE), a unique polymer renowned for its water solubility and thermoresponsive properties.[1] This guide is crafted for researchers, scientists, and drug development professionals who seek not just to perform this polymerization, but to understand and control it with precision. We move beyond rote procedural lists to explore the causality behind experimental choices, empowering you to innovate and troubleshoot effectively. The protocols herein are designed as self-validating systems, incorporating characterization checkpoints to ensure the integrity of your results.
Part 1: Scientific Principles & Mechanistic Overview
Cationic polymerization is a chain-growth process initiated by an electrophile, typically a proton or a carbocation. The monomers suitable for this method must possess electron-donating substituents that can stabilize the resulting carbocationic propagating center.[2][3] this compound, with its electron-rich ether oxygen, is an exemplary monomer for this process, readily undergoing polymerization to form PMVE.[4]
The polymerization proceeds through three fundamental steps:
-
Initiation: An initiator generates a carbocation, which then reacts with the first monomer molecule.
-
Propagation: The newly formed carbocationic center adds sequentially to more monomer molecules, extending the polymer chain.
-
Chain Transfer & Termination: The reaction ceases when the propagating carbocation is neutralized (termination) or when the active center is transferred to another species like a monomer, solvent, or counter-ion (chain transfer).[5]
A critical advancement in this field is the development of living cationic polymerization. In an ideal living system, chain transfer and termination are effectively suppressed. This allows for the synthesis of polymers with well-defined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures like block copolymers.[1][5][6] Control is typically achieved by stabilizing the propagating carbocation to prevent undesirable side reactions, often through the formation of a dynamic equilibrium between active ionic species and dormant covalent species.[5]
Mechanism of Cationic Polymerization of this compound
This diagram illustrates the fundamental steps involved in the cationic polymerization of MVE, from initiation by a protonic acid (H+A-) to propagation and potential termination/chain transfer events.
Caption: General mechanism of MVE cationic polymerization.
Part 2: Critical Experimental Components & Considerations
The success of MVE polymerization hinges on meticulous control over its components. The high reactivity of the propagating carbocation makes it susceptible to reactions with trace impurities, especially water.
Monomer (this compound): MVE is a gas at room temperature (boiling point: 6°C), which necessitates specific handling procedures.[1][7] It is typically dried by passing it through a trap containing a drying agent like calcium hydride and condensed into the reaction vessel at low temperatures.[1]
Initiating Systems: The choice of initiator is paramount as it dictates the degree of control over the polymerization.
-
Protonic Acids & Lewis Acids: Strong protonic acids (e.g., HCl, triflic acid) can initiate polymerization, but often lead to uncontrolled reactions.[2] A more controlled approach uses a combination of a cation source (initiator) and a Lewis acid (activator). A classic example is the adduct of a vinyl ether with HCl (e.g., IBVE-HCl) activated by a Lewis acid like SnCl₄ or ZnI₂.[1][8][9] The Lewis acid stabilizes the counter-ion, reducing the likelihood of termination.
-
Hydrogen Iodide/Iodine (HI/I₂): This metal-free system is a well-established method for the living polymerization of vinyl ethers.[10][11] The HI adds across the vinyl ether double bond to form a dormant covalent species, which is then activated by iodine. This equilibrium between dormant and active species is the key to its "living" character.
-
In Situ Initiator Generation: A convenient method involves the in situ generation of the initiator from components like 1,1-diethoxyethane (DEE) and trimethylsilyl iodide (TMSI), activated by ZnI₂.[1]
Solvents: Non-polar solvents such as toluene, hexane, or dichloromethane are commonly used.[1][8] The solvent must be rigorously dried, as trace amounts of water can act as an initiator or a terminating agent, leading to poor control over the polymerization.
Temperature: Low temperatures (typically ranging from -78°C to 0°C) are crucial.[12][13][14] Lowering the temperature suppresses chain transfer and termination reactions by stabilizing the propagating carbocation, which is essential for achieving a living polymerization.[3][14]
Part 3: Experimental Protocols
Safety First: this compound is a highly flammable gas and can cause irritation.[15] All manipulations should be performed in a well-ventilated fume hood. The use of anhydrous techniques (e.g., Schlenk line or glovebox) is mandatory for controlled polymerization.
Experimental Workflow Overview
This diagram outlines the typical workflow for performing a controlled cationic polymerization of MVE under anhydrous conditions using a Schlenk line.
Caption: Standard workflow for MVE polymerization.
Protocol 1: Controlled Polymerization of MVE via a Semi-Continuous Process
This protocol is adapted from a semi-continuous method suitable for preparing gram-scale quantities of well-defined PMVE.[1] It utilizes an in situ generated initiator.
Materials & Equipment:
-
This compound (MVE) gas
-
Toluene (anhydrous)
-
1,1-diethoxyethane (DEE)
-
Trimethylsilyl iodide (TMSI)
-
Zinc iodide (ZnI₂), dried under vacuum
-
Methanol, Triethylamine
-
Double-jacketed glass reactor (500 mL) with magnetic stirrer, gas inlet, solvent inlet, and septum-sealed port
-
Schlenk line or glovebox for inert atmosphere
-
Low-temperature circulator bath
Procedure:
-
System Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 24 hours and assemble the reactor hot under a flow of dry argon or nitrogen.
-
Initiator Formation: Cool the reactor to -40°C using the circulator bath. Under an inert atmosphere, inject 200 mL of anhydrous toluene into the reactor. Add the initiator precursors, DEE and TMSI, via syringe. Allow them to react in situ for 15 minutes to form the active initiator.
-
Initial Monomer Charge: Condense an initial amount of MVE gas into the cooled, stirred toluene solution.
-
Initiation of Polymerization: Trigger the polymerization by adding a solution of the activator, ZnI₂, in anhydrous diethyl ether.[1]
-
Continuous Monomer Feed: Continuously feed MVE gas into the reactor at a controlled rate. The ratio of total monomer to initiator ([MVE]/[In]) will determine the target molecular weight.
-
Termination: Once the desired amount of monomer has been added and the reaction is complete, terminate the polymerization by adding a mixture of methanol and a small amount of triethylamine.
-
Purification (Work-up):
-
Transfer the polymer solution to a separatory funnel.
-
Wash the solution with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove residual iodine species, followed by washes with deionized water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and evaporate the solvent under reduced pressure to yield PMVE as a colorless, viscous liquid.
-
-
Validation/Characterization:
-
Size Exclusion Chromatography (SEC/GPC): Analyze the purified polymer to determine the number-average molecular weight (Mₙ) and the polydispersity index (PDI or Mₙ/Mₙ). For a controlled polymerization, the PDI should be low (typically < 1.3).[16]
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure of the PMVE.
-
Part 4: Data Interpretation & Characterization
The primary validation of a successful controlled polymerization comes from the analysis of the resulting polymer's molecular weight and molecular weight distribution.
Table 1: Comparison of Initiator Systems for Vinyl Ether Polymerization
| Initiating System | Typical Activator/Co-initiator | Temperature (°C) | Resulting PDI (Mₙ/Mₙ) | Key Feature | Reference(s) |
| VE-HCl Adduct | SnCl₄, Et₁.₅AlCl₁.₅ | -78 to 0 | ≤ 1.1 - 1.4 | Highly controlled, versatile | [8][12][17] |
| HI / I₂ | None | -50 to -15 | ~1.1 | Metal-free living polymerization | [10][18] |
| DEE / TMSI | ZnI₂ | -40 to -5 | Controllable | Suitable for semi-continuous process | [1] |
| Protonic Acids (e.g., HOTf) | Sulfides | -78 to 0 | Narrow | Metal-free, requires stabilizing additive | [2] |
| (CF₃SO₃)ₓM | Ligands (O^O type) | -78 to -20 | Narrow | Commercially available initiators | [14][19] |
This table summarizes typical results; actual outcomes depend on precise conditions.
A narrow PDI indicates that all polymer chains grew at a similar rate with minimal termination or chain transfer, a hallmark of a living polymerization. Furthermore, in a living system, the number-average molecular weight (Mₙ) should increase linearly with monomer conversion.[18]
Part 5: Applications & Future Directions
Poly(this compound) is not merely an academic curiosity. Its unique properties lend it to a variety of applications:
-
Biomedical & Drug Delivery: The thermoresponsive nature of PMVE, which exhibits a Lower Critical Solution Temperature (LCST) in water, makes it a candidate for smart drug delivery systems and tissue engineering scaffolds.[20][21]
-
Adhesives and Coatings: PMVE is used to enhance tackiness in pressure-sensitive adhesives and as a modifier for resins and lacquers.[15][20][22]
-
Block Copolymers: The ability to perform living polymerization allows for the synthesis of well-defined block copolymers, such as poly(isobutylene-b-methyl vinyl ether), which combine the properties of different polymer segments.[6]
The field continues to evolve, with research focusing on developing more robust and environmentally benign initiator systems, achieving greater stereochemical control during polymerization, and expanding the scope of functional monomers that can be incorporated.[3][13][23]
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- (PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - ResearchGate. (2019, March 11). ResearchGate.
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- Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - NIH. (n.d.). National Institutes of Health.
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- Product Stewardship Summary - this compound - Ashland. (n.d.). Ashland.
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- Application Notes and Protocols for Living Cationic Polymerization of Vinyl Ethers - Benchchem. (n.d.). BenchChem.
- POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (n.d.). Google Scholar.
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- Lewis acid-specific polymerization behaviors in living cationic polymerization of vinyl ether with a malonate group - Kyushu University Pure Portal Site. (2012, August 1). Kyushu University.
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The 1-Methoxyethyl (MVE) Group: A Detailed Guide to Using Methyl Vinyl Ether for Alcohol Protection in Organic Synthesis
Introduction: Navigating the Acetal Landscape for Hydroxyl Protection
In the complex chess game of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a critical determinant of success. Among the most ubiquitous functionalities requiring temporary concealment is the hydroxyl group, whose nucleophilicity and acidity can interfere with a wide array of synthetic transformations. While a plethora of alcohol protecting groups exist, acetal-based groups, formed by the reaction of an alcohol with a vinyl ether, offer a compelling combination of mild installation, robust stability to non-acidic reagents, and facile, gentle cleavage.
This guide provides an in-depth exploration of methyl vinyl ether (MVE) as a reagent for the protection of alcohols. The acid-catalyzed addition of an alcohol to MVE yields a 1-methoxyethyl (MVE) ether, an acetal protecting group that serves as a cost-effective and highly efficient shield for hydroxyl moieties. We will delve into the mechanistic underpinnings of this protection strategy, provide detailed, field-tested protocols for its application, and offer a comparative analysis of its stability and utility for researchers, scientists, and professionals in drug development.
It is crucial to distinguish the 1-methoxyethyl (MVE) ether, derived from this compound, from the more commonly known methoxymethyl (MOM) ether. While both are acetals, the MOM group is typically installed using reagents like chloromethyl methyl ether (MOM-Cl) or dimethoxymethane under different conditions and exhibits slightly different acid lability.[1] The MVE group, as we will explore, provides a valuable and often overlooked alternative within the synthetic chemist's toolkit.
Mechanism of Protection and Deprotection: An Acid-Catalyzed Symphony
The formation and cleavage of the MVE protecting group are elegant examples of acid-catalyzed acetal chemistry, proceeding through reversible, well-defined mechanistic pathways.
Protection: The Addition of an Alcohol to this compound
The protection of an alcohol (R-OH) with this compound is an acid-catalyzed addition reaction.[2] The process is initiated by the protonation of the vinyl ether's double bond by a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS). This protonation selectively occurs at the terminal carbon, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly trapped by the nucleophilic alcohol. A final deprotonation step, typically by the conjugate base of the acid catalyst, regenerates the catalyst and yields the stable 1-methoxyethyl (MVE) protected alcohol.
Deprotection: The Hydrolysis of the Acetal
The removal of the MVE group is the microscopic reverse of its formation: an acid-catalyzed hydrolysis.[2] The reaction is initiated by protonation of one of the acetal's oxygen atoms, typically the one derived from the protected alcohol, making it a better leaving group. The departure of the alcohol (R-OH) generates the same resonance-stabilized oxocarbenium ion seen during the protection step. This cation is then attacked by water. Subsequent deprotonation of the resulting hemiacetal liberates the original alcohol and acetaldehyde, which is in equilibrium with its hydrate. The use of mild acidic conditions, such as aqueous acetic acid or PPTS in an alcohol solvent, allows for the selective cleavage of the MVE ether in the presence of other, more robust protecting groups.[3]
Application Notes & Key Advantages
The MVE protecting group is a versatile tool applicable to a broad range of primary and secondary alcohols.[4] Its key attributes make it particularly valuable in modern organic synthesis:
-
Mild Installation: The use of catalytic amounts of weak acids like pyridinium p-toluenesulfonate (PPTS) allows for the protection of sensitive substrates that would not tolerate harsher conditions.[5]
-
High Stability: MVE ethers are exceptionally stable to a wide variety of non-acidic reagents, including strong bases (e.g., organolithiums, Grignards), hydrides, and many oxidizing and reducing agents.[6] This stability profile allows for a broad range of subsequent chemical transformations on other parts of the molecule.
-
Facile Cleavage: The acetal nature of the MVE group permits its rapid and clean removal under mild aqueous acidic conditions (e.g., acetic acid in THF/water) or via alcoholysis (e.g., PPTS in methanol), often at room temperature.[3] This orthogonality is a significant advantage, enabling selective deprotection in the presence of other acid-sensitive groups or more robust ether protecting groups like benzyl or silyl ethers.
-
Cost-Effectiveness: this compound is an inexpensive and readily available industrial chemical, making this protection strategy highly economical for large-scale synthesis.
Experimental Protocols
The following protocols are provided as a guide for the protection of alcohols using this compound and the subsequent deprotection of the resulting 1-methoxyethyl ether. Optimization may be required for specific substrates.
Workflow Overview
Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)
This protocol details the formation of 1-(1-methoxyethoxy)methylbenzene.
Materials:
-
Benzyl alcohol
-
This compound (MVE)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the stirred solution.
-
Add this compound (1.5 - 2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(1-methoxyethoxy)methylbenzene.
Protocol 2: Protection of a Secondary Alcohol (Cyclohexanol)
This protocol details the formation of 1-methoxy-1-(cyclohexyloxy)ethane.
Materials:
-
Cyclohexanol
-
This compound (MVE)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexanol (1.0 eq) and anhydrous DCM (to achieve a concentration of ~0.5 M).
-
Add PPTS (0.1 eq) to the solution.
-
Add this compound (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Due to the lower reactivity of secondary alcohols, the reaction may require a longer time (4-12 hours).
-
Once the starting material is consumed, work up the reaction as described in Protocol 1 (Steps 8-11).
-
Purify the crude product by flash column chromatography to yield the pure 1-methoxy-1-(cyclohexyloxy)ethane.
Protocol 3: Deprotection of an MVE Ether using Aqueous Acetic Acid
This protocol describes a general procedure for the hydrolytic cleavage of an MVE ether.
Materials:
-
MVE-protected alcohol
-
Acetic Acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MVE-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:acetic acid:water.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC until the starting material has been completely converted to the product alcohol (typically 1-3 hours).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Purification by chromatography may be performed if necessary.
Data Summary: Reaction Conditions and Yields
The following table summarizes typical conditions for the MVE protection of various alcohols. Yields are representative and may vary based on the specific substrate and reaction scale.
| Substrate (Alcohol Type) | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Alcohol (Primary) | PPTS (0.1) | DCM | 0 → RT | 2-4 | >90% |
| Cyclohexanol (Secondary) | PPTS (0.1) | DCM | RT | 4-12 | 85-95% |
| Geraniol (Allylic) | PPTS (0.1) | DCM | 0 → RT | 2-3 | >90% |
| 1-Octanol (Primary) | PPTS (0.1) | DCM | RT | 3-5 | >95% |
| 4-Phenyl-2-butanol (Secondary) | PPTS (0.1) | DCM | RT | 6-10 | ~88% |
Conclusion
The use of this compound to form the 1-methoxyethyl (MVE) protecting group offers a robust, mild, and economical strategy for the temporary masking of alcohol functionalities. Its stability to a wide range of basic and nucleophilic reagents, coupled with its facile cleavage under gentle acidic conditions, makes it an excellent orthogonal protecting group in complex synthetic campaigns. The detailed protocols and mechanistic insights provided herein are intended to equip researchers in organic synthesis and drug development with the practical knowledge to confidently implement this valuable, yet often underutilized, protective group strategy.
References
- BenchChem. (2025). Application Notes and Protocols: Protecting Group Strategies Involving Vinyl Ethers. BenchChem Scientific.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]
-
Organic Syntheses. (n.d.). ALKENES via HOFMANN ELIMINATION: USE OF ION-EXCHANGE RESIN FOR PREPARATION OF QUATERNARY AMMONIUM HYDROXIDES. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF METHYL AND OTHER ALKYL ETHERS FROM ALCOHOLS AND DIMETHOXYMETHANE. Available at: [Link]
-
The Organic Chemistry Portal. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Available at: [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]
-
Manna, S., Antonchick, A. P. (2024). Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. Organic Letters. Available at: [Link]
-
Chvatal, V., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega. Available at: [Link]
-
Wang, Z. (n.d.). Example Experimental Sections. UC Berkeley College of Chemistry. Available at: [Link]
- Zhang, W. (2012). Method for synthesizing vinyl cyclohexyl ether. Google Patents.
-
Taniguchi, T., et al. (2011). Combined C—H Functionalization/Cope Rearrangement with Vinyl Ethers as a Surrogate for the Vinylogous Mukaiyama Aldol Reaction. National Institutes of Health. Available at: [Link]
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- 5. Pyridinium p-Toluenesulfonate (PPTS) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of Poly(methyl vinyl ether): A Comprehensive Guide for Researchers
Abstract
Poly(methyl vinyl ether) (PMVE) is a versatile polymer with significant potential in various scientific and industrial fields, particularly in drug delivery and biomedical applications, owing to its biocompatibility and thermoresponsive properties.[1][2] This technical guide provides an in-depth exploration of the synthesis of PMVE, with a primary focus on cationic polymerization, the most prevalent and effective method for its preparation.[3] We will delve into the mechanistic intricacies of this process, discuss the critical parameters influencing the polymerization, and provide detailed, field-proven protocols for both conventional and controlled/"living" polymerization techniques. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical guidance necessary for the successful synthesis and application of PMVE.
Introduction: The Scientific Merit of Poly(this compound)
Poly(this compound) is a hydrophilic polymer that exhibits a lower critical solution temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in aqueous solutions as the temperature is raised.[2] This unique thermoresponsive behavior, occurring near physiological temperatures, makes it a highly attractive material for "smart" drug delivery systems, where the release of a therapeutic agent can be triggered by changes in temperature.[1][2] Beyond its thermoresponsivity, PMVE is also noted for its mucoadhesive properties, making it suitable for applications requiring adhesion to mucosal surfaces.[4]
The synthesis of PMVE is primarily achieved through cationic polymerization of its monomer, this compound (MVE).[3][5] However, the high reactivity of the growing cationic species presents challenges in controlling the polymerization process, often leading to undesirable side reactions such as chain transfer and termination.[6][7] This guide will address these challenges by presenting methodologies that allow for the synthesis of well-defined PMVE with controlled molecular weights and narrow molecular weight distributions, crucial for predictable and reproducible performance in high-value applications.
The Cornerstone of PMVE Synthesis: Cationic Polymerization
Cationic polymerization of vinyl ethers like MVE proceeds via the addition of an electrophilic initiator to the electron-rich double bond of the monomer, generating a carbocationic active center. This active center then propagates by sequentially adding more monomer units.
The Mechanism: A Step-by-Step Breakdown
The process can be dissected into three key stages: initiation, propagation, and termination/chain transfer.
-
Initiation: This stage involves the formation of the initial carbocation. This is typically achieved using a protic acid or a Lewis acid in conjunction with a proton source (e.g., water or an alcohol). The proton attacks the vinyl ether double bond, forming a stabilized carbocation.
-
Propagation: The newly formed carbocationic chain end attacks the double bond of another monomer molecule, thereby extending the polymer chain and regenerating the active cationic center at the new chain end.
-
Termination and Chain Transfer: These are competing reactions that limit the growth of the polymer chain. Termination can occur through recombination with a counter-ion or reaction with impurities. Chain transfer involves the abstraction of a proton from a monomer, solvent, or polymer molecule by the active chain end, leading to the termination of one chain and the initiation of another.
Below is a diagram illustrating the fundamental steps of cationic polymerization of this compound.
Caption: Cationic Polymerization Mechanism of this compound.
Experimental Protocols: Synthesizing PMVE with Precision
The choice of synthetic protocol depends on the desired properties of the final polymer, such as molecular weight and polydispersity. Here, we provide two distinct protocols: a conventional method suitable for general applications and a controlled/"living" polymerization for producing well-defined polymers.
Protocol 1: Conventional Cationic Polymerization of this compound
This protocol describes a straightforward method for synthesizing PMVE using a common Lewis acid initiator. While this method is robust, it typically yields polymers with broader molecular weight distributions.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound (MVE) | ≥98%, inhibitor-free |
| Toluene | Anhydrous, <50 ppm H₂O |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Reagent grade |
| Methanol | Anhydrous |
| Schlenk flask | 250 mL, oven-dried |
| Magnetic stirrer and stir bar | |
| Syringes and needles | Oven-dried |
| Inert gas supply (Nitrogen or Argon) | High purity |
| Low-temperature bath | Capable of maintaining -78 °C (dry ice/acetone) |
Procedure:
-
Preparation: An oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar is placed under a high-purity inert atmosphere (Nitrogen or Argon).
-
Solvent and Monomer Addition: Anhydrous toluene (100 mL) is transferred to the flask via a cannula or a dry syringe. The flask is then cooled to -78 °C using a dry ice/acetone bath. Once the solvent has cooled, purified this compound (10 mL, 0.12 mol) is added via a pre-cooled syringe.
-
Initiation: A solution of boron trifluoride diethyl etherate in toluene (e.g., 0.1 M) is prepared in a separate dry flask under an inert atmosphere. A calculated amount of the initiator solution (e.g., 1.2 mL for a monomer to initiator ratio of 100:1) is rapidly injected into the stirred monomer solution.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).
-
Termination: The polymerization is terminated by the addition of a small amount of pre-chilled anhydrous methanol (5 mL).
-
Purification: The reaction mixture is allowed to warm to room temperature. The polymer is then precipitated by pouring the solution into a large excess of a non-solvent, such as cold n-hexane. The precipitated polymer is collected by decantation or filtration and redissolved in a minimal amount of a good solvent like acetone. This dissolution-precipitation process is repeated two more times to remove residual monomer and initiator.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Controlled/"Living" Cationic Polymerization of this compound
This protocol utilizes a more sophisticated initiating system to achieve a "living" polymerization, characterized by the absence of irreversible termination and chain transfer.[7] This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.2), as well as the preparation of block copolymers.[8][9]
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound (MVE) | ≥99.5%, freshly distilled from CaH₂ |
| Dichloromethane (DCM) | Anhydrous, <30 ppm H₂O |
| 1-(isobutoxy)ethyl acetate (IBEA) | Initiator |
| Tin tetrachloride (SnCl₄) | Co-initiator |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Lewis base additive |
| Methanol | Anhydrous, pre-chilled |
| Schlenk line and glassware | Rigorously dried |
| Low-temperature cryostat | Capable of maintaining -20 °C ± 0.5 °C |
Procedure:
-
Rigorous Purification: All reagents and solvents must be meticulously purified and dried. This compound should be distilled from calcium hydride immediately before use. Dichloromethane should be dried over a suitable drying agent and distilled.
-
Reaction Setup: A multi-necked, oven-dried Schlenk flask equipped with a magnetic stir bar, a thermocouple, and a septum is assembled and placed under a high-purity inert atmosphere.
-
Solvent and Additive Addition: Anhydrous dichloromethane (80 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (e.g., 0.2 mmol) are transferred to the reaction flask. The solution is then cooled to the desired reaction temperature (e.g., -20 °C) using a cryostat.
-
Monomer Addition: The purified this compound (e.g., 10 mL, 0.12 mol) is added to the cooled solvent via a dry syringe.
-
Initiation System Preparation: In a separate dry vial under an inert atmosphere, a stock solution of the initiator, 1-(isobutoxy)ethyl acetate (IBEA), in dichloromethane is prepared. A stock solution of the co-initiator, tin tetrachloride (SnCl₄), is also prepared in a similar manner.
-
Initiation: The polymerization is initiated by the sequential addition of the IBEA solution (e.g., 0.12 mmol for a target degree of polymerization of 100) followed by the SnCl₄ solution (e.g., 0.012 mmol, 10 mol% relative to the initiator). The addition of the Lewis base (TMEDA) helps to stabilize the propagating carbocations, thereby suppressing chain transfer and termination reactions.
-
Controlled Polymerization: The reaction is maintained at a constant temperature. The "living" nature of the polymerization allows for the preparation of block copolymers by the sequential addition of another monomer after the complete consumption of the first.
-
Termination: The polymerization is terminated by the addition of pre-chilled anhydrous methanol (5 mL).
-
Purification and Drying: The purification and drying steps are similar to those described in Protocol 1. The resulting polymer should be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (Đ).
Below is a workflow diagram for the controlled/"living" cationic polymerization of PMVE.
Caption: Workflow for Controlled/"Living" Cationic Polymerization.
Emerging Frontiers in PMVE Synthesis
Recent advancements in polymer chemistry have introduced novel methods for the synthesis of PMVE, offering even greater control over the polymerization process and expanding the architectural possibilities of the resulting polymers.
-
Photocontrolled Cationic Polymerization: The use of visible light to regulate the polymerization of vinyl ethers has emerged as a powerful technique.[8] This method allows for temporal control over chain growth, enabling the synthesis of complex polymer architectures with high precision.[8]
-
Trifluoromethyl Sulfonates as Catalysts: Trifluoromethyl sulfonates have been employed as efficient catalysts for the cationic polymerization of vinyl ethers.[6][10] These catalysts can be used at very low loadings and are often stable under ambient conditions, making the synthesis more scalable and cost-effective.[6][10]
-
Radical Polymerization: While cationic polymerization is the dominant method, recent studies have demonstrated the feasibility of controlled radical homopolymerization of vinyl ethers under specific conditions, such as in an aqueous suspension with a suitable RAFT agent.[11]
Conclusion
The synthesis of poly(this compound) is a well-established yet evolving field. While conventional cationic polymerization provides a straightforward route to this valuable polymer, the advent of controlled/"living" polymerization techniques has revolutionized the ability to produce well-defined PMVE with tailored properties. This guide has provided both the foundational knowledge and detailed protocols necessary for researchers to confidently embark on the synthesis of PMVE. As the demand for advanced and "smart" materials continues to grow, particularly in the biomedical and pharmaceutical sectors, the precise synthesis of polymers like PMVE will undoubtedly play an increasingly critical role in driving innovation.
References
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024).
- Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. (2016).
- Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. Polymer Chemistry (RSC Publishing).
- Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. MDPI.
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Chemical Science (RSC Publishing).
- Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers. (2019). Journal of the American Chemical Society.
- Living Cationic Polymerization of Silyl-Protected -Methyl Vinyl Ethers (Propenyl Ethers). (2025). Semantic Scholar.
- living cationic polymerization.
- Living cationic polymerization of α‐methyl vinyl ethers using SnCl4. (2008). Semantic Scholar.
- Synthesis and SANS Characterization of Poly(vinyl methyl ether)-block-polystyrene.
- Copolymerization of butyl vinyl ether and methyl methacrylate by combination of radical and radical promoted c
- POLY(VINYL METHYL ETHER). Eight Chongqing Chemdad Co. ,Ltd.
- Liquid phase and aqueous solutions of poly(vinyl methyl ether) from highly ... (US5393856A).
- This compound. Wikipedia.
- Living cationic polymeriz
- A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Deriv
- Formation of Multicolor Nanogels Based on Cationic Polyfluorenes and Poly(this compound-alt-maleic monoethyl ester): Potential Use as pH-Responsive Fluorescent Drug Carriers.
- Recent Developments on Cationic Polymeriz
- Method for preparation of a polyvinyl methyl ether (US2653923A).
- Preparation of Poly-(this compound-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2. PubMed Central.
- Microneedle Technologies for Drug Delivery: Innovations, Applications, and Commercial Challenges. (2026). MDPI.
- Initi
- Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019).
- Poly(vinyl methyl ether). Biosynth.
- Design of novel poly(this compound) containing AB and ABC block copolymers by the dual initiator strategy. (2025).
- Crosslinked Poly(this compound-Co-Maleic Anhydride) as Topical Vehicles for Hydrophilic and Lipophilic Drugs. (2025).
- POLY (VINYL ETHERS)
- Poly(vinyl methyl ether) and poly(vinyl methyl ether-co-maleic acid).
- Poly(this compound) 50wt.
- Optimization of Poly(this compound-co-maleic acid) Electrospun Nanofibers as a Fast-Dissolving Drug Delivery System. (2018). PMC - NIH.
- (PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019).
- Poly(vinyl methyl ether). scipoly.com.
- Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. (2026). ACS Omega.
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Applications of Methyl Vinyl Ether in Copolymerization: A Detailed Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the applications of methyl vinyl ether (MVE) in copolymerization, with a focus on its utility in hydrogels, pressure-sensitive adhesives, and drug delivery systems. The content is structured to provide not only procedural details but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound in Polymer Science
This compound (MVE) is a versatile monomer that readily participates in copolymerization reactions to yield polymers with a wide range of properties and applications. Its ether linkage imparts flexibility and hydrophilicity to the resulting copolymer, while the vinyl group allows for polymerization through various mechanisms. The unique characteristics of MVE make it a valuable component in the design of advanced materials for biomedical and industrial applications.
One of the most notable copolymers of MVE is with maleic anhydride, forming poly(this compound-co-maleic anhydride) (PVM/MA). This alternating copolymer is renowned for its bioadhesive properties, film-forming capabilities, and pH-dependent solubility, making it a cornerstone in many pharmaceutical and oral care formulations.[1]
Copolymerization Techniques for this compound
The copolymerization of this compound can be achieved through several methods, with free-radical and living cationic polymerization being the most prominent. The choice of technique dictates the copolymer's architecture, molecular weight distribution, and ultimately, its performance in specific applications.
Free-Radical Copolymerization
Free-radical polymerization is a widely used method for copolymerizing MVE, particularly with electron-accepting monomers like maleic anhydride. This process typically involves an initiator that generates free radicals, which then propagate by adding to the double bonds of the monomers.
Diagram 1: Mechanism of Free-Radical Copolymerization of MVE and Maleic Anhydride
Caption: Free-radical copolymerization of MVE and maleic anhydride.
Living Coptic Polymerization
Living cationic polymerization offers precise control over the polymer architecture, allowing for the synthesis of well-defined block copolymers and polymers with narrow molecular weight distributions.[2][3] This technique is particularly useful for vinyl ethers due to the electron-donating nature of the ether group, which stabilizes the propagating carbocation.
The mechanism involves an initiator/activator system that generates a carbocation, which then propagates by adding monomer units. The "living" nature of this polymerization stems from the suppression of termination and chain transfer reactions.[2]
Diagram 2: Mechanism of Living Cationic Polymerization of MVE
Caption: Living cationic polymerization of this compound.
Application Notes and Protocols
This section provides detailed application notes and protocols for the use of MVE copolymers in hydrogels for drug delivery and pressure-sensitive adhesives.
Application: Hydrogels for Controlled Drug Delivery
MVE copolymers, particularly those with maleic anhydride, are excellent candidates for forming hydrogels for controlled drug delivery. The anhydride groups can be hydrolyzed to carboxylic acid groups, which can then be crosslinked to form a three-dimensional network capable of absorbing large amounts of water.
Causality Behind Experimental Choices:
-
Choice of Comonomer (Maleic Anhydride): The maleic anhydride moiety provides reactive sites for crosslinking and imparts pH-sensitivity to the hydrogel.
-
Crosslinking Agent: The choice of crosslinking agent (e.g., a diamine or diol) and its concentration will determine the crosslinking density, which in turn affects the swelling ratio, mechanical strength, and drug release rate of the hydrogel.
-
Drug Loading Method: The method of drug loading (e.g., equilibrium swelling or in-situ loading during polymerization) depends on the drug's solubility and stability.
Protocol 1: Preparation of a Poly(this compound-co-maleic acid) Hydrogel for Drug Delivery
Materials:
-
Poly(this compound-co-maleic anhydride) (PVM/MA)
-
Deionized water
-
Crosslinking agent (e.g., polyethylene glycol diamine)
-
Model drug
-
Phosphate buffered saline (PBS)
Procedure:
-
Hydrolysis of PVM/MA: Dissolve a known amount of PVM/MA in deionized water and stir at an elevated temperature (e.g., 80°C) for 2 hours to ensure complete hydrolysis of the anhydride groups to carboxylic acid groups, forming poly(this compound-co-maleic acid) (PVM/MAc).
-
Crosslinking: Cool the PVM/MAc solution to room temperature. Add the crosslinking agent to the solution with vigorous stirring. The amount of crosslinker should be optimized based on the desired crosslinking density.
-
Drug Loading (Equilibrium Swelling Method):
-
Cast the crosslinked hydrogel solution into a mold and allow it to cure.
-
Immerse the cured hydrogel in a solution of the model drug in a suitable solvent (e.g., PBS) for a predetermined time to allow for swelling and drug uptake.
-
-
Drying and Characterization:
-
Remove the drug-loaded hydrogel from the solution and gently blot the surface to remove excess drug solution.
-
Dry the hydrogel under vacuum or by freeze-drying.
-
Characterize the hydrogel for swelling behavior, drug loading efficiency, and in vitro drug release profile.
-
Diagram 3: Workflow for Hydrogel Preparation and Drug Loading
Caption: Workflow for MVE-based hydrogel preparation.
Application: Pressure-Sensitive Adhesives (PSAs)
Copolymers of MVE with other monomers, such as acrylates or styrenic block copolymers, can be formulated into pressure-sensitive adhesives.[4] The MVE component contributes to the adhesive's tack and flexibility.
Causality Behind Experimental Choices:
-
Comonomer Selection: The choice of comonomer (e.g., a styrenic block copolymer) is crucial for achieving the desired balance of adhesive properties (tack, peel, and shear).[4]
-
Tackifier: A tackifying resin is often added to the formulation to enhance the tackiness of the adhesive.
-
Solvent/Dispersion Medium: The adhesive can be applied as a solution, emulsion, or hot-melt, depending on the specific formulation and application requirements.
Protocol 2: Formulation and Preparation of a MVE-Based Pressure-Sensitive Adhesive
Materials:
-
Poly(this compound) (PVME)
-
Styrenic block copolymer (e.g., SBS or SIS)
-
Tackifying resin
-
Antioxidant
-
Solvent (e.g., toluene) or water for emulsion
-
Substrate (e.g., polyethylene film)
Procedure:
-
Component Dissolution: In a suitable mixing vessel, dissolve the styrenic block copolymer and tackifying resin in the solvent.
-
Blending: Gradually add the poly(this compound) to the mixture with continuous stirring until a homogeneous solution is obtained. Add the antioxidant.
-
Coating: Apply a uniform layer of the adhesive solution onto the substrate using a suitable coating technique (e.g., roll coating or knife-over-roll).
-
Drying: Pass the coated substrate through a drying oven to remove the solvent and form the pressure-sensitive adhesive tape.
-
Testing: Evaluate the adhesive properties of the tape, including tack, peel adhesion, and shear strength, according to standard test methods (e.g., ASTM).
Diagram 4: Workflow for PSA Tape Manufacturing
Caption: Workflow for MVE-based PSA tape manufacturing.
Quantitative Data Summary
The properties of MVE copolymers can be tailored by controlling the copolymer composition and molecular weight. The following table summarizes key properties for some common MVE copolymers.
| Copolymer System | Molecular Weight ( g/mol ) | Specific Viscosity | Glass Transition Temp. (Tg) (°C) | Lower Critical Solution Temp. (LCST) (°C) | Key Application |
| P(MVE-co-MA) | 1,080,000 (Mw), 311,000 (Mn) | 1.0-1.5[5] | - | - | Bioadhesives, Drug Delivery[1] |
| P(MVE-co-MA) | Varies | 0.1-0.5[6] | - | - | Oral Care Formulations |
| PVME homopolymer | - | - | -49 | - | Adhesives[7] |
| Hydroxy-functional Poly(propenyl ether) | 12,900 (Mn) | - | 44 | 6 | Thermoresponsive Materials[8] |
Note: Specific viscosity values are dependent on the measurement conditions (e.g., concentration and solvent).
Characterization of MVE Copolymers
The physical and chemical properties of MVE copolymers are critical to their performance. A suite of analytical techniques is employed to characterize these materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the incorporation of both monomers into the copolymer by identifying their characteristic functional group absorptions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the copolymer's structure, composition, and monomer sequence distribution.
-
Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution (polydispersity) of the copolymer.
-
Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as the glass transition temperature (Tg), which is important for understanding the material's mechanical properties.[7][9]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the copolymer.[7][9]
Conclusion
This compound is a valuable monomer in the synthesis of a diverse range of copolymers with significant applications in the pharmaceutical and materials science fields. The ability to tailor the properties of MVE copolymers through the choice of comonomer and polymerization technique allows for the development of advanced materials for controlled drug delivery, pressure-sensitive adhesives, and other specialized applications. The protocols and insights provided in this guide offer a solid foundation for researchers and developers working with these versatile polymers.
References
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MDPI. (n.d.). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Retrieved from [Link]
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ResearchGate. (n.d.). Viscosity of PVA/PMVE-MA blends for different molecular weight PVA as a.... Retrieved from [Link]
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Wikipedia. (2023). Living cationic polymerization. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from [Link]
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ACS Publications. (n.d.). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. Retrieved from [Link]
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sciedco. (n.d.). Poly(this compound-alt-maleic anhydride) (specific viscosity 2.7-3.9), 300 g. Retrieved from [Link]
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The Pharma Innovation. (2017). Hydrogel: Preparation, Characterization and Applications. Retrieved from [Link]
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RSC Publishing. (n.d.). Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions. Retrieved from [Link]
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Application Notes & Protocols: Methyl Vinyl Ether in Diels-Alder Reactions
Introduction: The Unique Role of Methyl Vinyl Ether as a Dienophile
The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for the formation of six-membered rings.[1][2][3] The reaction's efficiency and stereospecificity are governed by the electronic properties of the reacting partners: a conjugated diene and a dienophile. This compound (MVE), with the structure CH₂=CHOCH₃, occupies a special position in this context. The oxygen atom's lone pair of electrons engages in resonance with the double bond, significantly increasing the electron density of the π-system.[4][5] This electronic characteristic defines MVE as a strongly electron-rich dienophile.
This inherent electron-rich nature makes MVE an ideal substrate for a specific class of [4+2] cycloadditions known as the inverse-electron-demand Diels-Alder (IEDDA) reaction.[6][7] In this variant, the typical electronic roles are reversed: an electron-rich dienophile (like MVE) reacts with an electron-poor diene. While MVE can participate in normal-demand Diels-Alder reactions, such transformations are often sluggish and typically require thermal activation or the use of Lewis acid catalysts to proceed efficiently. This guide provides a detailed exploration of the mechanistic principles, reaction parameters, and practical protocols for effectively utilizing this compound in both inverse and normal-demand Diels-Alder reactions.
Part 1: Mechanistic Framework and Theoretical Underpinnings
A robust understanding of the underlying theory is critical for predicting reactivity and selectivity. The behavior of this compound in Diels-Alder reactions is best explained by Frontier Molecular Orbital (FMO) theory.
Frontier Molecular Orbital (FMO) Theory
FMO theory simplifies the complex orbital interactions by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants.[8][9] The reaction rate is inversely proportional to the energy gap between the interacting frontier orbitals; a smaller gap facilitates a more rapid reaction.
-
Normal-Demand Diels-Alder: This reaction involves an electron-rich diene (high HOMO) and an electron-poor dienophile (low LUMO). MVE is a poor participant in this scenario because its electron-donating methoxy group raises its HOMO and LUMO energy levels. The interaction between a high-energy diene HOMO and the high-energy MVE LUMO results in a large energy gap and a slow reaction.
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This is the preferred pathway for MVE. The reaction occurs between the high-energy HOMO of MVE and the low-energy LUMO of an electron-poor diene.[6][7] This HOMO-LUMO gap is significantly smaller, leading to a facile and often rapid cycloaddition.
Caption: FMO energy relationships for MVE in Diels-Alder reactions.
Regioselectivity: Predicting the Adduct Structure
When an asymmetrical diene reacts with MVE, the question of regioselectivity arises. The outcome can be reliably predicted by considering orbital coefficients or the charge distribution in resonance structures.[6][10] The carbon atom with the largest coefficient in the HOMO of one reactant will preferentially bond to the carbon with the largest coefficient in the LUMO of the other.[10]
For MVE, the terminal methylene (CH₂) carbon is the most nucleophilic and bears the largest HOMO coefficient.[6][11] Therefore, it will form a bond with the most electrophilic carbon of the diene partner.
Caption: Predicting regioselectivity via orbital coefficients.
The Role of Lewis Acid Catalysis
For sluggish normal-demand reactions, Lewis acids (e.g., AlCl₃, EtAlCl₂, ZnCl₂, TiCl₄) serve as powerful catalysts.[12][13] A Lewis acid coordinates to a basic site on the diene or dienophile, drastically lowering the component's LUMO energy.[14][15] This coordination enhances the electrophilicity, reduces the HOMO-LUMO energy gap, and dramatically accelerates the reaction rate, often by orders of magnitude.[13] Furthermore, catalysis can significantly improve both regioselectivity and endo/exo stereoselectivity.[13][16]
Part 2: Application Notes for Experimental Design
Selecting Reaction Partners and Conditions
| Diene Type | Dienophile | Typical Conditions | Rationale & Key Considerations |
| Electron-Poor (e.g., tetrazines, o-quinones, α,β-unsaturated ketones) | This compound | Room temp. or mild heat (40-80 °C), common aprotic solvents (DCM, THF, Toluene). | IEDDA Pathway . Reaction is electronically favored and often fast. Monitor closely to avoid side reactions or decomposition of sensitive dienes.[6][11] |
| Electron-Neutral (e.g., isoprene, cyclopentadiene) | This compound | High temperature (reflux) and/or Lewis Acid Catalyst (e.g., EtAlCl₂, Ca(OTf)₂).[12][17] | Normal-Demand Pathway . Reaction is slow without activation. Lewis acids are crucial for achieving reasonable rates and yields at lower temperatures. Ensure anhydrous conditions as catalysts are moisture-sensitive. |
| Electron-Rich (e.g., Danishefsky's diene) | This compound | Reaction is highly disfavored. | Both components are electron-rich, leading to a large HOMO-LUMO gap and electrostatic repulsion. This pairing is generally not synthetically viable. |
Solvent Choice and Temperature Control
-
Solvents : Non-polar solvents like toluene and dichloromethane are common choices.[18][19] For reactions involving Lewis acids, strictly anhydrous solvents are mandatory. In some cases, polar solvents or even aqueous media can accelerate Diels-Alder reactions due to solvophobic effects and hydrogen bonding, which can stabilize the transition state.[16][20]
-
Temperature : Diels-Alder reactions are reversible. The forward reaction is typically exothermic.[21]
-
Kinetic Control : Lower temperatures favor the formation of the kinetically preferred product, which is often the endo isomer due to stabilizing secondary orbital overlap.[10]
-
Thermodynamic Control : Higher temperatures can provide enough energy to overcome the activation barrier for the retro-Diels-Alder reaction, allowing the product mixture to equilibrate to the most stable thermodynamic product (often the exo isomer).[22][23]
-
Part 3: Experimental Protocols
Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lewis acids are corrosive and react violently with water; handle with extreme care under an inert atmosphere.
Protocol 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (General Procedure)
This protocol describes a typical reaction between an electron-deficient diene (e.g., a substituted o-quinone methide) and this compound.
-
Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the electron-poor diene (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Addition of Dienophile : Add this compound (1.5–3.0 eq) to the stirred solution via syringe. MVE is a volatile liquid.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 1-12 hours).
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess MVE.
-
Purification : Purify the resulting crude adduct by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure cycloaddition product.
-
Characterization : Characterize the product using standard techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Lewis Acid-Catalyzed Normal-Demand Diels-Alder Reaction (General Procedure)
This protocol is suitable for the reaction of MVE with an electron-neutral diene like isoprene.
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
-
Apparatus Setup : Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, a rubber septum, and an inert gas (N₂ or Ar) inlet.
-
Initial Charging : Add anhydrous DCM and the diene (e.g., isoprene, 1.2 eq). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition : In a separate flame-dried flask, prepare a solution or slurry of the Lewis acid (e.g., AlCl₃, 1.1 eq) in anhydrous DCM. Transfer this Lewis acid mixture slowly via cannula into the stirred diene solution, ensuring the internal temperature does not rise significantly.
-
Complexation : Stir the resulting mixture at -78 °C for 20-30 minutes to allow for complexation between the Lewis acid and the diene.
-
Dienophile Addition : Slowly add this compound (1.0 eq, limiting reagent) dropwise via syringe.
-
Reaction Progression : Allow the reaction to warm slowly to room temperature and stir until TLC analysis indicates complete consumption of the this compound.
-
Quenching : Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding a suitable aqueous solution (e.g., saturated aqueous NaHCO₃ or 1M HCl). Caution : Quenching can be highly exothermic.
-
Workup : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
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A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. [Link]
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Explain why this compound (CH2=CHOCH3) is not a reactive dienophile in the Diels-Alder reaction. | Homework.Study.com. [Link]
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(PDF) A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3-Methylene-2,4-chromandione and this compound - ResearchGate. [Link]
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CHEM 330 Topics Discussed on Nov. 25 A typical cycloaddition process leading to C–C bond formation: the Diels-Alder reaction b. [Link]
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Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. [Link]
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13.4: Diels-Alder Regio- and Stereoselectivity - Chemistry LibreTexts. [Link]
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Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide - Organic Syntheses. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of Methyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: Methyl vinyl ether (MVE) is a valuable C2 synthon utilized in a range of chemical syntheses, including the production of polymers, coatings, and as an intermediate in the synthesis of molecules like glutaraldehyde.[1][2] However, its utility is matched by its significant hazardous properties. As a highly flammable gas with a low boiling point and a propensity for violent, exothermic polymerization, adherence to stringent safety protocols is not merely a matter of regulatory compliance but a critical necessity for ensuring laboratory safety. This document provides a comprehensive guide to the safe handling and storage of MVE, grounded in established safety data and practical, field-proven insights. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a deep understanding of the risks and mitigation strategies.
Understanding the Physicochemical Properties and Hazards of this compound
A thorough understanding of the properties of a chemical is the foundation of its safe use. MVE is a colorless, compressed gas or liquid with a characteristic sweet, ether-like odor.[3][4] Its key physical and chemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃H₆O | [1] |
| Molecular Weight | 58.08 g/mol | [3][4] |
| Boiling Point | 6 °C (43 °F) | [1] |
| Melting Point | -122 °C (-188 °F) | [1] |
| Flash Point | -60 °C (-76 °F) | [5] |
| Autoignition Temperature | 210 °C (410 °F) | [3] |
| Vapor Pressure | 1175 mmHg at 20 °C | [3] |
| Vapor Density | 2.0 (Air = 1) | [4] |
| Solubility in Water | 15,000 mg/L at 20 °C | [3] |
| Lower Explosive Limit (LEL) | 2.6% | [6] |
| Upper Explosive Limit (UEL) | 39% | [6] |
The low boiling point of MVE means it exists as a gas at standard room temperature, and its vapor is heavier than air, posing a risk of accumulation in low-lying areas.[4] The extremely low flash point and wide explosive limits indicate a severe fire and explosion hazard.[3][6]
Principal Hazards
The primary hazards associated with this compound are:
-
Extreme Flammability: MVE is an extremely flammable gas that can be easily ignited by heat, sparks, or open flames.[7] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[6][7]
-
Reactivity and Hazardous Polymerization: MVE can undergo rapid and violent exothermic polymerization, particularly in the presence of acids, Lewis acids (like boron trifluoride), or even mildly acidic solids.[2][6][7] This reaction can generate significant heat and pressure, potentially leading to container rupture. It can also form dangerous peroxides when exposed to air.[6][7]
-
Health Hazards:
-
Inhalation: High exposure to MVE can cause central nervous system depression, leading to symptoms such as headache, dizziness, blurred vision, agitation, and loss of consciousness.[3] Inhalation may also irritate the nose and throat, causing coughing and wheezing.[3]
-
Skin Contact: Direct contact with liquid MVE can cause frostbite due to its rapid evaporation.[3] It can also cause skin irritation and burns.[3]
-
Eye Contact: MVE can cause severe eye irritation and burns.[3]
-
Protocols for Safe Handling of this compound
Adherence to the following protocols is mandatory when working with this compound to mitigate the identified risks.
Engineering Controls and Ventilation
The primary line of defense against exposure to MVE is the use of robust engineering controls.
-
Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood sash should be kept as low as possible.
-
Closed Systems: For larger-scale reactions or continuous processes, the use of a closed system is strongly recommended to minimize the release of MVE vapor.[3]
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all personnel handling MVE.
-
Eye and Face Protection: Tightly sealed safety goggles are mandatory.[3] A face shield should be worn in situations with a higher risk of splashing or pressure release.[3]
-
Hand Protection: Wear neoprene or other suitable gloves that are resistant to MVE.[8] It is crucial to consult the glove manufacturer's compatibility chart and be aware of the breakthrough time.[3] Gloves should be inspected before each use and replaced at the first sign of degradation.[3]
-
Protective Clothing: A flame-resistant lab coat is required.[7] For larger quantities or in situations with a higher risk of exposure, impervious clothing should be worn.[7]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][8] For emergency situations or high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[5]
Safe Work Practices
-
Eliminate Ignition Sources: All potential ignition sources, including open flames, hot plates, and spark-producing equipment, must be strictly prohibited in the area where MVE is handled and stored.[7][9] Use only non-sparking tools and explosion-proof equipment.[8][9]
-
Grounding and Bonding: Metal containers and transfer lines used for MVE should be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[8][9]
-
Avoid Incompatible Materials: Keep MVE away from acids, oxidizing agents, halogens, and copper or copper alloys.[5][7]
-
Handling of Lecture Bottles and Cylinders:
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[5][9] Wash hands thoroughly after handling MVE.[5]
Protocols for Safe Storage of this compound
The proper storage of MVE is critical to prevent accidents.
Storage Conditions
-
Location: Store MVE in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[5][7] Storage should be in a designated flammable gas cabinet or a specially designed storage area for flammable gases.
-
Temperature: Cylinder temperatures should not exceed 52 °C (125 °F).[10]
-
Incompatible Materials: Store MVE cylinders separately from incompatible materials, particularly acids and oxidizing agents.[9]
-
Inhibition: MVE is typically supplied with an inhibitor to prevent polymerization. However, it is crucial to be aware that on contact with acids or certain solids, this inhibition may be overcome, leading to rapid polymerization.[6][7] Some sources recommend storing MVE in the presence of a base.[6]
Container and Labeling
-
Containers: Store MVE in its original, tightly sealed container.
-
Labeling: Ensure all containers of MVE are clearly labeled with the chemical name and all appropriate hazard warnings in accordance with the Globally Harmonized System (GHS).
Emergency Procedures
Immediate and appropriate action is crucial in the event of an MVE-related emergency.
Spills and Leaks
A minor spill is generally considered to be under 500mL and one that personnel can safely handle without assistance. A major spill requires professional emergency response.[11]
-
Minor Spill/Leak:
-
Major Spill/Leak:
For a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely, as this can lead to the formation of an explosive vapor cloud.[7]
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.
-
Skin Contact: For frostbite, gently warm the affected area with lukewarm water.[6] For other skin contact, wash the area with copious amounts of water.[6] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Ingestion: Ingestion is unlikely due to its gaseous state at room temperature. However, if it occurs, do not induce vomiting. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5] Contact your institution's environmental health and safety department for specific disposal procedures.
Visualization of Workflows and Logical Relationships
This compound Handling Workflow
Caption: Decision-making process for emergency response to MVE exposure.
References
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Ashland. (n.d.). Product Stewardship Summary - this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Scent.vn. (n.d.). This compound (CAS 107-25-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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Haz-Map. (n.d.). Vinyl methyl ether. Retrieved from [Link]
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CaRLa. (n.d.). This compound. Retrieved from [Link]
-
Airgas. (2016). SAFETY DATA SHEET - Flammable Gas Mixture: Dimethyl Ether / Methanol / this compound / Nitrogen. Retrieved from [Link]
-
Wapiti Gravel. (2016). Vinyl Methyl Ether MSDS (E4675). Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). POLY(VINYL METHYL ETHER). Retrieved from [Link]
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Study.com. (n.d.). Explain why this compound (CH2=CHOCH3) is not a reactive dienophile in the Diels-Alder reaction. Retrieved from [Link]
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J-Stage. (1962). Polymerization of Vinyl Methyl Ether. Retrieved from [Link]
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ACS Polymers Au. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from [Link]
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Canadian Journal of Chemistry. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). VINYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]
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Georgia Southern University. (n.d.). Hazardous Materials Spill – Emergency Management. Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Glutaraldehyde from Methyl Vinyl Ether
Abstract: This document provides a comprehensive technical guide for the synthesis of glutaraldehyde, a critical dialdehyde with extensive applications in biocide formulations, leather tanning, and as a cross-linking agent in scientific research. The primary industrial route, proceeding via the reaction of methyl vinyl ether with acrolein followed by hydrolysis, is detailed. This guide elucidates the underlying chemical mechanisms, provides validated, step-by-step laboratory protocols, and emphasizes critical safety and handling procedures for all reagents involved. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical instructions necessary for the successful and safe synthesis, purification, and characterization of glutaraldehyde.
Strategic Overview: The Industrial Significance of the Acrolein-Methyl Vinyl Ether Route
Glutaraldehyde (Pentane-1,5-dial) is a cornerstone chemical utilized across diverse industries. Its efficacy as a biocide is leveraged in oil and gas recovery, industrial water treatment, and sterilization of medical equipment.[1] In laboratory settings, it is indispensable for cross-linking proteins and as a fixative for microscopy.[1][2] While several synthetic pathways exist, the reaction of acrolein with a vinyl ether, followed by hydrolysis, represents a dominant industrial method.[3] This route is favored for its efficiency and control, proceeding through a stable intermediate, 2-alkoxy-3,4-dihydropyran.
This guide focuses specifically on the use of this compound, which yields 2-methoxy-3,4-dihydro-2H-pyran (MDP). The subsequent hydrolysis of MDP produces glutaraldehyde and methanol, a recyclable and industrially useful byproduct.[4] Understanding this two-stage process is key to optimizing yield, purity, and operational safety.
Overall Synthesis Pathway
The transformation from this compound and acrolein to glutaraldehyde is a two-step process. First, a Hetero-Diels-Alder reaction forms a cyclic intermediate. Second, this intermediate is hydrolyzed under acidic conditions to yield the final product.
Caption: High-level overview of the two-step synthesis of glutaraldehyde.
Scientific Foundation: Mechanism & Rationale
A thorough grasp of the reaction mechanisms is critical for troubleshooting and process optimization. Each step is governed by fundamental principles of organic chemistry that dictate the choice of reagents, catalysts, and reaction conditions.
Step 1: Hetero-Diels-Alder Cycloaddition
The initial reaction is a [4+2] cycloaddition, a type of pericyclic reaction first described by Otto Diels and Kurt Alder.[5] In this specific variant, a "Hetero-Diels-Alder" reaction, the conjugated diene system includes a heteroatom (oxygen). Acrolein, an α,β-unsaturated aldehyde, reacts with this compound, an electron-rich alkene (dienophile), to form the six-membered heterocyclic ring, 2-methoxy-3,4-dihydro-2H-pyran.[1][6]
Mechanism Rationale:
-
Concerted Mechanism: The reaction proceeds in a single, concerted step where three pi (π) bonds are broken, and two new carbon-carbon sigma (σ) bonds and one new π bond are formed simultaneously.[5]
-
Reaction Rate: The rate of a Diels-Alder reaction is significantly enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[6] In this case, the oxygen of the this compound acts as an electron-donating group, increasing the reactivity of the dienophile's double bond.
-
Thermal Conditions: The reaction is typically conducted at elevated temperatures (130-200°C) and pressures in an autoclave to achieve a reasonable reaction rate.[7][8]
-
Polymerization Inhibition: Acrolein can readily polymerize under these conditions. To prevent this side reaction and ensure a higher yield of the desired adduct, a polymerization inhibitor such as hydroquinone is often included in the reaction mixture.[8]
Caption: Mechanism of the Hetero-Diels-Alder reaction.
Step 2: Acid-Catalyzed Hydrolysis
The second step involves the hydrolysis of the cyclic acetal, 2-methoxy-3,4-dihydro-2H-pyran (MDP), to yield glutaraldehyde. This reaction is catalyzed by acid and driven by the presence of water.[4][9]
Mechanism Rationale:
-
Vinyl Ether Reactivity: The reaction begins with the protonation of the double bond of the vinyl ether moiety within the MDP molecule. Resonance stabilization favors this protonation at the carbon atom beta to the oxygen, which places a positive charge on the carbon adjacent to the ring oxygen.[10]
-
Hemiacetal Formation: Water then acts as a nucleophile, attacking the carbocation to form a hemiacetal intermediate.
-
Ring Opening: Subsequent proton transfers lead to the elimination of methanol and the opening of the pyran ring, yielding a hydroxyl-aldehyde intermediate.
-
Tautomerization & Final Product: This intermediate rapidly tautomerizes to form the final product, glutaraldehyde.
-
Catalyst Choice: A variety of acid catalysts can be employed, including inorganic acids like phosphoric acid (preferred) or sulfuric acid, as well as heterogeneous catalysts such as acidic ion-exchange resins.[4][9] Heterogeneous catalysts offer the advantage of being easily separated from the reaction mixture.[9]
-
Reaction Conditions: The hydrolysis is typically performed at temperatures between 80°C and 120°C for 1 to 3 hours to ensure complete conversion.[4][9]
Caption: Simplified mechanism of the acid-catalyzed hydrolysis of MDP.
Experimental Protocols & Methodologies
The following sections provide detailed, step-by-step protocols for the synthesis and purification of glutaraldehyde. Adherence to safety protocols is paramount.
Safety First: Hazard Analysis and Mitigation
All operations must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE) must be worn at all times.[11][12]
| Reagent | Key Hazards | Required PPE & Handling Precautions |
| Acrolein | Highly flammable, extremely toxic upon inhalation, causes severe skin and eye burns. | Work exclusively in a certified chemical fume hood. Wear nitrile or butyl rubber gloves, a chemical-resistant apron, and splash-proof goggles with a full-face shield.[13][14] |
| This compound | Extremely flammable gas or liquid. | Handle in a well-ventilated area, away from ignition sources. Use appropriate pressure-rated equipment if handling as a gas.[8] |
| Glutaraldehyde | Toxic if swallowed or inhaled, causes severe skin burns and eye damage, respiratory and skin sensitizer.[11] | Wear nitrile or butyl rubber gloves (latex is not sufficient), splash-proof goggles, and a lab coat. Ensure containers are sealed when not in use.[13][15] |
| Acid Catalysts | Corrosive, cause severe skin and eye burns. | Handle with care, wearing appropriate gloves, goggles, and a lab coat. Add acid to water slowly to dissipate heat. |
| Hydroquinone | Harmful if swallowed, may cause an allergic skin reaction, suspected of causing genetic defects. | Avoid generating dust. Wear gloves and eye protection. |
Protocol 1: Synthesis of 2-Methoxy-3,4-dihydro-2H-pyran (MDP)
This protocol is adapted from established literature procedures for Diels-Alder reactions involving acrolein and vinyl ethers.[8]
Materials & Equipment:
-
High-pressure autoclave with agitation mechanism
-
Acrolein (freshly distilled)
-
This compound
-
Hydroquinone
-
Distillation apparatus with a packed column
-
Cooling bath (-70°C)
Procedure:
-
Inhibitor Addition: Charge the autoclave with acrolein and hydroquinone (approx. 0.3-0.5% by weight relative to acrolein).
-
Reagent Charging: Cool the sealed autoclave to approximately -70°C using a dry ice/acetone bath. Evacuate the autoclave briefly and then carefully condense the required molar excess of this compound directly into the vessel.
-
Reaction: Seal the autoclave completely. Heat the vessel to 200°C while agitating. Maintain this temperature for 12 hours. The pressure inside the vessel will increase significantly.
-
Cooling and Venting: After the reaction period, cool the autoclave to room temperature. Carefully vent any excess pressure in a fume hood.
-
Isolation: Transfer the crude, dark product mixture to a distillation flask.
-
Purification: Purify the product by fractional distillation. The desired product, 3,4-dihydro-2-methoxy-2H-pyran, will distill over. Collect the appropriate fraction based on boiling point (approx. 135-138°C at atmospheric pressure).[8]
Protocol 2: Hydrolysis of MDP to Aqueous Glutaraldehyde
This protocol is a generalized procedure based on industrial patent literature.[4][9]
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and addition funnel
-
Heating/cooling circulator
-
Phosphoric acid (or other suitable acid catalyst)
-
Deionized water
-
2-Methoxy-3,4-dihydro-2H-pyran (from Protocol 1)
Procedure:
-
Reactor Setup: Charge the reactor with deionized water and the acid catalyst (e.g., a catalytic amount of phosphoric acid).
-
Heating: Begin stirring and heat the acidic water to the target reaction temperature, typically 95-110°C.[4]
-
MDP Addition: Once the temperature is stable, slowly add the 2-methoxy-3,4-dihydro-2H-pyran via the addition funnel over a period of 30-60 minutes. The reaction is exothermic; control the addition rate to maintain the desired temperature.
-
Reaction: After the addition is complete, allow the mixture to react for 1-3 hours at the set temperature to ensure complete hydrolysis.[9]
-
Cooling: Cool the reaction mixture to room temperature. The resulting solution is a crude mixture of glutaraldehyde, water, methanol, and the acid catalyst.
Protocol 3: Purification by Vacuum Distillation
To obtain a purified aqueous solution of glutaraldehyde, the methanol byproduct and excess water must be removed.
Materials & Equipment:
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Manometer
-
Heating mantle
Procedure:
-
Neutralization (Optional but Recommended): Before distillation, it is advisable to neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) to prevent acid-catalyzed polymerization of glutaraldehyde at elevated temperatures.
-
Apparatus Setup: Transfer the crude, neutralized solution to the distillation flask. Assemble the vacuum distillation apparatus.
-
Distillation: Apply a vacuum and gently heat the flask. It is critical to perform this step under reduced pressure (e.g., 10-100 Torr) and at a relatively low temperature (e.g., 30-60°C) to prevent polymerization of the glutaraldehyde.[16]
-
Fraction Collection: The initial fractions will consist primarily of methanol and water. The final product, a concentrated aqueous solution of glutaraldehyde (typically up to 50%), will remain in the distillation flask.[16]
-
Characterization: The purity of the final product can be assessed. A common quality control metric is the ratio of UV absorbance at 235 nm (indicative of α,β-unsaturated polymeric impurities) to the absorbance at 280 nm (indicative of the aldehyde carbonyl group). A low ratio signifies higher purity.[16] For research purposes, techniques like NMR and GC-MS can confirm the structure and purity.
Consolidated Experimental Workflow
The entire process, from starting materials to the final purified product, requires careful sequencing of chemical transformations and purification steps.
Caption: Complete experimental workflow from synthesis to purification.
References
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Toxicological Profile for Glutaraldehyde - NCBI Bookshelf. [Link]
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How can I synthesis of Glutaraldehyde with high purity? - ResearchGate. [Link]
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Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone | Journal of the American Chemical Society. [Link]
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3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1 - OECD Existing Chemicals Database. [Link]
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The Diels-Alder Reaction - Master Organic Chemistry. [Link]
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Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis - PubMed. [Link]
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Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - NIH. [Link]
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Synthesis of vinyl methyl ether - PrepChem.com. [Link]
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Application Notes & Protocols: Controlled Polymerization of Methyl Vinyl Ether Using Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocols for the controlled/"living" cationic polymerization of methyl vinyl ether (MVE) facilitated by Lewis acids. The document elucidates the fundamental principles governing this polymerization technique, offering insights into the selection of appropriate Lewis acid catalysts and initiating systems. Detailed, step-by-step experimental procedures are presented, alongside methodologies for the characterization of the resulting poly(this compound) (PMVE). The objective is to equip researchers with the necessary knowledge to synthesize well-defined PMVE with controlled molecular weights and narrow molecular weight distributions, which is crucial for advanced applications in fields such as biomedical engineering and drug delivery.[1][2][3]
Introduction: The Significance of Controlled MVE Polymerization
This compound (MVE) is a vinyl ether monomer that can be polymerized to form poly(this compound) (PMVE), a polymer distinguished by its water-solubility and thermoresponsive properties, exhibiting a lower critical solution temperature (LCST) near physiological temperatures.[4] This characteristic makes PMVE a highly attractive material for a variety of applications, including pressure-sensitive adhesives, coatings, and particularly in the biomedical field for controlled-release drug delivery systems and tissue engineering.[1][4]
The efficacy of PMVE in these advanced applications is critically dependent on the precise control of its macromolecular architecture, namely its molecular weight, molecular weight distribution (polydispersity), and end-group functionality.[2][5] Uncontrolled polymerization methods typically yield polymers with broad molecular weight distributions and limited architectural control, thereby restricting their utility. Living cationic polymerization, a subset of controlled polymerization techniques, offers a robust solution to these challenges.[2][3] This method is characterized by the minimization of chain transfer and termination reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).[3]
Lewis acids play a pivotal role as co-initiators or activators in the controlled cationic polymerization of vinyl ethers.[2][6] By carefully selecting the Lewis acid and other components of the initiating system, it is possible to stabilize the propagating carbocationic species, thus achieving a "living" polymerization process.[6][7] This guide will delve into the mechanistic intricacies of this process and provide actionable protocols for its successful implementation in a laboratory setting.
Mechanistic Insights: The Role of Lewis Acids in Cationic Polymerization
Cationic polymerization of vinyl ethers is a chain-growth process involving a carbocationic active center.[2] The monomer, MVE, possesses an electron-donating ether group that stabilizes the positive charge on the growing polymer chain, facilitating propagation.[2] The core of a controlled or "living" cationic polymerization lies in establishing a dynamic equilibrium between a reactive (active) carbocationic species and a non-reactive (dormant) covalent species. This equilibrium significantly reduces the concentration of the highly reactive propagating species at any given moment, thereby suppressing irreversible termination and chain transfer reactions.[3]
The process can be broken down into three key stages:
-
Initiation: This stage involves the generation of the initial carbocationic species from the monomer. A common approach utilizes a binary system composed of a proton source (initiator), such as an alcohol or a protonic acid adduct of the vinyl ether, and a Lewis acid (co-initiator or activator).[2][3][7] The Lewis acid activates the initiator, facilitating the addition of a proton or a carbocation to the vinyl ether double bond, thus forming the initial propagating carbocation.
-
Propagation: The newly formed carbocationic center at the end of the polymer chain is then attacked by another monomer molecule. This process repeats, leading to the growth of the polymer chain.[2] In a controlled polymerization, the propagating chain rapidly and reversibly transitions between its active (ionic) and dormant (covalent) states.
-
Termination and Chain Transfer (Minimization): In an ideal living polymerization, these processes are absent. However, in practice, they can be minimized by careful control of reaction conditions, such as low temperatures and the use of appropriate Lewis acids and additives.[2][3]
Below is a generalized workflow illustrating the key phases of a controlled MVE polymerization experiment.
Caption: Experimental Workflow for Controlled MVE Polymerization.
The choice of the Lewis acid is critical. The strength and nature of the Lewis acid influence the equilibrium between the dormant and active species. For instance, some Lewis acids, categorized by their "oxophilicity" and "chlorophilicity," can be classified based on their polymerization behavior.[7] Highly oxophilic metal halides like MoCl₅ have been shown to promote living polymerization, whereas others like GaCl₃ may lead to uncontrolled reactions.[7] SnCl₄ is another Lewis acid that has been demonstrated to be effective in achieving living cationic polymerization of vinyl ethers, often yielding polymers with narrow molecular weight distributions, especially at low temperatures.[6]
The following diagram illustrates the simplified mechanism of initiation and propagation in the Lewis acid-mediated cationic polymerization of MVE.
Caption: Simplified Mechanism of Lewis Acid-Mediated Cationic Polymerization.
Experimental Protocols
The successful controlled polymerization of MVE requires meticulous attention to experimental detail, particularly the exclusion of water, which can act as a potent terminating agent.
Materials and Reagents
-
Monomer: this compound (MVE), boiling point 6°C.[8] MVE should be dried before use, for example, by passing it through a trap containing calcium hydride (CaH₂).[8]
-
Solvent: Anhydrous toluene or dichloromethane (DCM) are commonly used. Solvents must be rigorously dried, for instance, by distillation over sodium or passage through a solvent purification system.[6][8]
-
Initiator: A proton source is required. This can be generated in situ or prepared beforehand. A common initiator is the adduct of MVE and a protonic acid like HCl.[6] Alternatively, systems like 1,1-diethoxyethane (DEE) in combination with trimethylsilyl iodide (TMSI) can be used.[8]
-
Lewis Acid (Activator/Co-initiator): Examples include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), iron(III) chloride (FeCl₃), or zinc iodide (ZnI₂).[6][7][8] These are often available as solutions in a suitable solvent.
-
Quenching Agent: Anhydrous methanol or a solution of ammonia in methanol is typically used to terminate the polymerization.[9]
-
Inert Gas: Dry nitrogen or argon is essential to maintain an inert atmosphere throughout the experiment.
Protocol 1: Controlled Polymerization of MVE using an MVE-HCl Adduct and SnCl₄
This protocol is adapted from methodologies demonstrated to yield well-controlled poly(this compound).[6]
Objective: To synthesize PMVE with a predictable molecular weight and a narrow molecular weight distribution (PDI < 1.2).
Step-by-Step Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a rubber septum under a positive pressure of dry nitrogen.
-
Solvent and Initiator Addition: Introduce the desired amount of anhydrous toluene into the reactor via a syringe. Cool the reactor to the desired temperature (e.g., -30°C to -78°C) using a suitable cooling bath (e.g., dry ice/acetone).[6]
-
Lewis Acid Addition: Add the calculated amount of the Lewis acid solution (e.g., SnCl₄ in hexane) to the stirred solvent.
-
Monomer Addition: Slowly add the purified MVE to the reactor. For precise control, especially for larger-scale reactions, a semi-continuous feed of the monomer is recommended.[8]
-
Initiation: Initiate the polymerization by adding a solution of the MVE-HCl adduct in toluene.
-
Polymerization: Allow the reaction to proceed for the desired time. The reaction is typically very fast.[6]
-
Termination: Quench the polymerization by adding an excess of pre-chilled anhydrous methanol.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., hexane).
-
Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent. Dry the polymer under vacuum to a constant weight.
Protocol 2: Semi-Continuous Polymerization of MVE
This protocol is based on a semi-continuous process which is advantageous for larger-scale synthesis and better heat management.[8]
Objective: To prepare larger quantities (e.g., 20-30 g) of well-defined PMVE.[8]
Initiating System: 1,1-diethoxyethane (DEE) / trimethylsilyl iodide (TMSI) / ZnI₂.[8]
Step-by-Step Procedure:
-
Initiator Preparation (in situ): In a flame-dried reactor under a nitrogen atmosphere, dissolve DEE and TMSI in anhydrous toluene at -40°C.[8]
-
Initial Monomer Charge: Condense an initial amount of MVE into the reactor.
-
Activation: Trigger the polymerization by adding the ZnI₂ activator.
-
Continuous Monomer Feed: Continuously feed MVE into the reactor at a controlled rate (e.g., 0.86 mol/h).[8]
-
Temperature Control: Maintain the reaction temperature at a constant value (e.g., -5°C).[8]
-
Termination: Once the desired monomer-to-initiator ratio is reached and the feed is complete, terminate the reaction by adding a nucleophilic agent like methanol.
-
Work-up: Follow the polymer isolation and purification steps as described in Protocol 1.
Data Presentation and Characterization
The synthesized PMVE should be thoroughly characterized to confirm the success of the controlled polymerization.
Key Experimental Parameters and Expected Outcomes
The following table summarizes typical experimental conditions and the expected characteristics of the resulting PMVE.
| Parameter | Typical Value/Range | Influence on Polymerization | Expected Outcome for PMVE |
| [Monomer]₀/[Initiator]₀ Ratio | 50 - 1000 | Determines the theoretical degree of polymerization and molecular weight. | Controlled molecular weight. |
| Lewis Acid | SnCl₄, ZnI₂, TiCl₄ | Affects the rate of polymerization and the degree of control. | Narrow PDI with appropriate choice. |
| [Lewis Acid]/[Initiator] Ratio | 1 - 10 | Influences the concentration of active species. | Optimal ratio leads to better control. |
| Temperature | -78°C to 0°C | Lower temperatures suppress side reactions (chain transfer, termination).[6] | Narrower PDI at lower temperatures. |
| Solvent | Toluene, Dichloromethane | Solvent polarity can affect the stability of the propagating species. | Toluene is a common choice for good control. |
Characterization Techniques
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[6][9] For a successful controlled polymerization, the PDI should be low (typically < 1.2).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the PMVE and to analyze the end-groups, which can provide insights into the initiation and termination mechanisms.[7]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer, which is an important physical property.[9]
Troubleshooting and Field-Proven Insights
-
Broad PDI (> 1.5): This often indicates the presence of impurities, especially water, in the reagents or solvent. Rigorous drying of all components is crucial. Alternatively, the chosen Lewis acid may be too active under the employed conditions, leading to uncontrolled polymerization. Consider using a weaker Lewis acid or a lower temperature.
-
Low Monomer Conversion: This could be due to insufficient activator concentration or a reaction temperature that is too low, leading to very slow propagation.
-
Inconsistent Results: The high reactivity of the carbocationic species makes these polymerizations very sensitive to minor variations in experimental conditions. Maintaining consistency in reagent purity, temperature, and addition rates is key to reproducibility.
-
Use of Additives: In some systems, the addition of a weak Lewis base (e.g., ethyl acetate) can further stabilize the propagating carbocations by reversibly coordinating with them, leading to enhanced control over the polymerization.[7]
Conclusion
The controlled cationic polymerization of this compound using Lewis acids is a powerful technique for synthesizing well-defined PMVE. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can produce polymers with predictable molecular weights and narrow molecular weight distributions. This level of control is essential for harnessing the full potential of PMVE in advanced applications, particularly in the pharmaceutical and biomedical fields. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to master this valuable polymerization method.
References
-
Kanazawa, A., Kanaoka, S., & Aoshima, S. (2010). Living Cationic Polymerization of Vinyl Ether with Methanol/Metal Chloride Initiating Systems: Relationship between Polymerization Behavior and the Nature of Lewis Acids. Macromolecules. [Link]
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Polymer Source. Poly(this compound) Sample. [Link]
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Recent Developments on Cationic Polymerization of Vinyl Ethers. (2023). ACS Polymers Au. [Link]
-
Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. (Year not available). Supporting Information. [Link]
-
Wikipedia. Living cationic polymerization. [Link]
-
Reyntjens, W. G. S., & Goethals, E. J. (1998). Controlled cationic polymerization of this compound with a semi-continuous process. Polymer Bulletin. [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). National Institutes of Health. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Poly(vinyl methyl ether) and poly(vinyl methyl ether-co-maleic acid). [Link]
-
Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). MDPI. [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (2023). ACS Polymers Au. [Link]
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"analytical methods for quantifying methyl vinyl ether"
An Application Guide to the Quantitative Analysis of Methyl Vinyl Ether
Author: Gemini, Senior Application Scientist
Date: January 13, 2026
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound (MVE), a highly volatile and flammable organic compound.[1] MVE is a critical monomer in the production of various polymers, coatings, adhesives, and resins.[1][2][3] Accurate and precise quantification is paramount for quality control, process optimization, safety monitoring, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for gas chromatography and spectroscopic techniques. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Introduction: The Analytical Challenge of this compound
This compound (CAS No: 107-25-5), also known as methoxyethene, is a colorless gas at room temperature with a characteristic sweet, ether-like odor.[1][2] Its high volatility (Boiling Point: 6-12°C) and flammability present significant challenges for sample handling and analysis.[1][3] The primary analytical objectives for MVE typically fall into three categories:
-
Purity Assessment: Determining the percentage of MVE in a technical-grade product or raw material.
-
Residual Monomer Analysis: Quantifying trace amounts of unreacted MVE in finished polymers or products.
-
Environmental & Safety Monitoring: Measuring MVE concentrations in air or water to ensure workplace safety and environmental compliance.
The choice of analytical method is dictated by the sample matrix, the expected concentration range, and the specific analytical goal. This guide focuses on the most robust and widely adopted techniques: Gas Chromatography (GC) for separation and quantification, and spectroscopic methods (FTIR, NMR) for identification and structural confirmation.
Gas Chromatography (GC): The Gold Standard for MVE Quantification
Gas chromatography is the premier technique for analyzing volatile organic compounds (VOCs) like MVE due to its exceptional separating power and sensitivity. The fundamental principle involves vaporizing the sample and moving it through a column (the stationary phase) with an inert carrier gas (the mobile phase). Components separate based on their differential partitioning between the two phases, with compounds having weaker interactions with the stationary phase eluting faster.
Sample Preparation & Introduction: Mitigating Volatility
The primary challenge with MVE is its volatility, which can lead to significant sample loss and poor reproducibility if not handled correctly. The choice of sample introduction method is therefore critical.
-
Static Headspace (HS) Analysis: This is the most reliable and common method for MVE. The sample (liquid or solid) is placed in a sealed vial and heated to a specific temperature, allowing volatile analytes like MVE to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then automatically injected into the GC. This technique is ideal because it avoids injecting non-volatile matrix components that could contaminate the GC system and is highly reproducible for volatile compounds.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample.[4] For MVE, the fiber would be exposed to the headspace of the sample vial. MVE adsorbs onto the fiber, which is then inserted directly into the hot GC inlet for desorption and analysis. SPME is excellent for concentrating trace levels of MVE, thereby increasing sensitivity.[4][5]
-
Direct Liquid Injection: This method is suitable only when MVE is dissolved in a solvent at a concentration high enough for detection.[6] A microliter volume of the liquid sample is injected directly into the GC inlet. Caution: This method requires chilled samples and syringes to prevent MVE from boiling and causing inaccurate injection volumes. It is generally less preferred than headspace analysis due to lower reproducibility for highly volatile analytes.
Workflow for Headspace GC Analysis
Caption: Workflow for MVE analysis using Headspace GC-MS/FID.
Protocol: Quantitative Analysis of MVE by Headspace GC-MS/FID
This protocol provides a validated starting point for quantifying MVE in liquid or solid matrices. Optimization may be required based on the specific sample and instrument.
I. Instrumentation & Consumables
-
Gas Chromatograph with a Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
-
Headspace Autosampler.
-
GC Column: Mid-polarity column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Consumables: 20 mL headspace vials with PTFE/silicone septa.
II. Reagents & Standards
-
This compound (stabilized).
-
Solvent for standards (e.g., Dimethylformamide or Benzyl Alcohol), chosen for its high boiling point to prevent interference.
-
Internal Standard (IS), optional but recommended for highest precision (e.g., 1-propanol).[7]
III. Preparation of Calibration Standards
-
Prepare a stock solution of MVE by bubbling a known weight of MVE gas into a pre-weighed, chilled vial of solvent. Alternatively, use a certified liquid MVE standard.
-
Perform serial dilutions from the stock solution to create a set of calibration standards spanning the expected concentration range of the unknown samples. A typical range might be 1 ppm to 500 ppm (w/w).
-
If using an internal standard, add a constant, known amount to every standard and sample vial.
IV. Sample Preparation
-
Accurately weigh approximately 1 gram of the sample matrix into a 20 mL headspace vial.
-
If using an internal standard, add the IS solution.
-
Immediately seal the vial with a cap and septum.
V. Instrumental Parameters
| Parameter | Headspace Autosampler | Gas Chromatograph | Mass Spectrometer (Optional) |
| Vial Oven Temperature | 80 °C | Inlet Temperature | 230 °C |
| Incubation Time | 15 min | Injection Mode | Split (Ratio 20:1) |
| Loop Temperature | 90 °C | Carrier Gas | Helium @ 1.2 mL/min (constant flow) |
| Transfer Line Temp | 100 °C | Oven Program | 40°C (hold 5 min), ramp to 240°C @ 10°C/min, hold 5 min |
| Injection Volume | 1 mL | Detector (FID) Temp | 250 °C |
| FID H₂ Flow | 40 mL/min | ||
| FID Air Flow | 400 mL/min | ||
| MS Transfer Line Temp | 240 °C | ||
| MS Ion Source Temp | 230 °C | ||
| Scan Range | 35 - 300 m/z | ||
| MVE Quantifier Ion | m/z 58 |
VI. Data Analysis & Quantification
-
Identification: Identify the MVE peak in the chromatogram by comparing its retention time to that of a known standard. If using MS, confirm identity by matching the mass spectrum.[8]
-
Calibration Curve: Plot the peak area (or area ratio if using an IS) of the MVE standards against their known concentrations. Perform a linear regression to generate a calibration curve.
-
Quantification: Determine the concentration of MVE in the unknown samples by interpolating their peak areas from the calibration curve.
Method Validation & Performance
A robust analytical method must be validated to ensure it is fit for purpose.[4][9][10]
| Validation Parameter | Typical Performance Criteria | Rationale |
| Linearity (R²) | > 0.995 | Ensures the detector response is proportional to the analyte concentration across the calibration range. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of MVE that can be reliably detected, but not necessarily quantified.[4] |
| Limit of Quant. (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of MVE that can be quantified with acceptable precision and accuracy.[4][5] |
| Precision (%RSD) | < 15% (repeatability & intermediate precision) | Measures the closeness of agreement between a series of measurements obtained from multiple samplings. |
| Accuracy (% Recovery) | 80 - 120% | Assesses the agreement between the measured value and the true value, often tested via spike recovery. |
Spectroscopic Methods: Identification and Purity
While GC is superior for quantification, spectroscopic techniques provide invaluable information on molecular structure, making them excellent for identity confirmation and purity assessment of MVE raw materials.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared light by a molecule's chemical bonds.[11] Each bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint." It is a rapid and non-destructive technique.
-
Principle of MVE Detection: The MVE spectrum is characterized by strong absorption bands corresponding to its key functional groups.
-
C-O-C (Ether) Stretch: A strong, prominent band typically found around 1100-1200 cm⁻¹.[12]
-
C=C (Vinyl) Stretch: A band around 1620-1640 cm⁻¹.
-
=C-H Bending: Out-of-plane bends for the vinyl group protons are also characteristic.
-
-
Application & Protocol:
-
For Gaseous MVE: The sample is introduced into a gas cell with IR-transparent windows (e.g., KBr). An IR beam is passed through the cell, and the resulting spectrum is recorded.
-
For Liquid/Polymer Samples: Attenuated Total Reflectance (ATR) is often used. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for analysis of the surface. This can be used to check for residual MVE in polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for unambiguous structural elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
-
Principle of MVE Identification: The unique electronic environment of each nucleus in MVE results in a distinct resonance signal (chemical shift) in the NMR spectrum. The splitting pattern (multiplicity) of these signals provides information about neighboring protons.
-
Expected ¹H NMR Signals for MVE: [13]
-
~6.5 ppm (dd, 1H): The proton on the vinyl carbon attached to the oxygen (=CH-O).
-
~4.2 ppm (dd, 1H) & ~4.0 ppm (dd, 1H): The two terminal vinyl protons (=CH₂), which are non-equivalent.
-
~3.8 ppm (s, 3H): The three protons of the methyl group (-OCH₃).
-
-
Application & Protocol: NMR is primarily used for confirming the identity and assessing the purity of MVE standards or bulk material. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube for analysis. The presence of impurity peaks can be used for semi-quantitative purity estimation.
Method Selection Guide
Choosing the correct analytical approach is crucial for generating reliable data. The following decision tree and summary table can guide the selection process.
Sources
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- 13. Solved H NMR spectrum of this compound | Chegg.com [chegg.com]
Methyl Vinyl Ether: A Versatile Precursor for Thermosensitive Microgels in Advanced Drug Delivery
Introduction: The Rise of "Smart" Polymers in Therapeutics
In the realm of advanced drug delivery, "smart" polymers that respond to specific physiological cues are revolutionizing therapeutic strategies. Among these, thermosensitive polymers, which undergo a phase transition in response to temperature changes, have garnered significant attention. Poly(vinyl methyl ether) (PVME) is a notable thermosensitive polymer with a Lower Critical Solution Temperature (LCST) ranging from 32-35°C, which is conveniently close to physiological temperature.[1] This property makes it an attractive candidate for applications where a material needs to be soluble at a lower temperature and transition to a more hydrophobic, collapsed state as it warms up.[1] This unique characteristic is being harnessed to create sophisticated microgel-based drug delivery systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of methyl vinyl ether (MVE) as a precursor for synthesizing thermosensitive microgels. We will delve into the underlying principles, provide detailed experimental protocols, and discuss the characterization and application of these intelligent drug delivery vehicles.
The Science of Thermosensitivity: Why this compound?
The thermosensitive behavior of PVME in aqueous solutions is central to its utility. Below its LCST, the polymer chains are hydrated and exist in an extended, soluble state due to hydrogen bonding between the ether groups and water molecules.[1] As the temperature increases above the LCST, these hydrogen bonds weaken, leading to the release of bound water and the collapse of the polymer chains into a more compact, hydrophobic state.[1] This reversible phase transition is the key to designing "on-demand" drug release systems.
This compound serves as the monomer for producing PVME.[2] While vinyl ethers are generally susceptible to cationic polymerization, various techniques, including radiation-induced crosslinking, have been successfully employed to synthesize PVME-based hydrogels and microgels.[2][3][4]
Synthesis of PVME-Based Thermosensitive Microgels
A robust and clean method for preparing PVME microgels is through high-energy irradiation, such as electron beam or gamma irradiation, of an aqueous PVME solution.[3][4] This technique offers the significant advantage of being an additive-free crosslinking process, eliminating the need for potentially toxic initiators or crosslinkers, which is particularly beneficial for biomedical applications.[4][5]
Protocol 1: Radiation-Induced Synthesis of PVME Microgels
This protocol describes the formation of thermosensitive PVME microgels by irradiating a dilute aqueous solution of PVME above its phase transition temperature.[3]
Materials:
-
Poly(vinyl methyl ether) (PVME), 50% aqueous solution
-
Deionized water
Equipment:
-
Electron beam accelerator or Gamma irradiation source
-
Temperature-controlled water bath
-
Glass vials
-
Nitrogen gas source
Procedure:
-
Preparation of PVME Solution: Prepare a dilute aqueous solution of PVME (e.g., 1-5% w/v) using deionized water.
-
Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can interfere with the crosslinking process.
-
Temperature Equilibration: Transfer the solution to sealed glass vials and place them in a water bath set to a temperature above the LCST of PVME (e.g., 40°C). Allow the solution to equilibrate for at least 1 hour. At this temperature, the PVME will be in its phase-separated, collapsed state.[3]
-
Irradiation: Expose the vials to a high-energy electron beam or gamma radiation source. The desired radiation dose will influence the crosslinking density and final particle size.[5] A typical dose range is 10-50 kGy.
-
Cooling and Purification: After irradiation, allow the vials to cool to room temperature. The resulting microgel suspension can be purified by dialysis against deionized water to remove any unreacted polymer.
Caption: Workflow for the synthesis of PVME microgels via radiation-induced crosslinking.
Characterization of Thermosensitive Microgels
Thorough characterization is crucial to ensure the synthesized microgels possess the desired properties for drug delivery applications. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter of the microgels in both their swollen (below LCST) and collapsed (above LCST) states. This confirms their thermosensitive nature.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology and size of the dried microgels. Field emission scanning electron microscopy (FESEM) can provide high-resolution images of the microgel structure.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the PVME microgels and ensure no unintended chemical modifications occurred during synthesis.
-
Swelling Studies: To quantify the water-absorbing capacity of the microgels at different temperatures.
| Parameter | Technique | Typical Values (Below LCST) | Typical Values (Above LCST) | Reference |
| Hydrodynamic Diameter | DLS | 300-500 nm | 100-200 nm | [3] |
| Morphology | SEM/TEM | Spherical | Spherical | [6] |
| Swelling Ratio | Gravimetric | High | Low | [7] |
Application in Drug Delivery: Temperature-Triggered Release
The thermosensitive nature of PVME microgels makes them excellent candidates for controlled drug delivery.[8] A therapeutic agent can be loaded into the swollen microgels at a temperature below the LCST. Upon administration and reaching physiological temperature (around 37°C), the microgels collapse, expelling the encapsulated drug at the target site.
Protocol 2: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a model drug into PVME microgels and evaluating its temperature-triggered release profile.
Materials:
-
Synthesized PVME microgel suspension
-
Model drug (e.g., a fluorescent dye like Rhodamine B or a therapeutic like Metronidazole[7])
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
Equipment:
-
Temperature-controlled shaker or incubator
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
-
Centrifuge
Procedure:
Drug Loading:
-
Incubation: Add a concentrated solution of the model drug to the PVME microgel suspension.
-
Equilibration: Gently agitate the mixture at a temperature below the LCST (e.g., room temperature) for 24-48 hours to allow for drug diffusion into the swollen microgels.
-
Purification: Remove the unloaded drug by centrifugation and removal of the supernatant, followed by resuspension in fresh buffer. Repeat this process several times. Alternatively, dialysis against a large volume of buffer can be used.
In Vitro Release:
-
Preparation: Place a known amount of the drug-loaded microgel suspension into a dialysis bag.
-
Release Study: Submerge the dialysis bag in a known volume of pre-warmed PBS (37°C) in a temperature-controlled shaker.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the aliquots using an appropriate analytical technique (e.g., UV-Vis or fluorescence spectroscopy).
-
Control Experiment: Perform a parallel release study at a temperature below the LCST (e.g., 25°C) to demonstrate temperature-dependent release.
Caption: Mechanism of temperature-triggered drug release from PVME microgels.
Expanding the Versatility: Copolymers and Modifications
The properties of MVE-based microgels can be further tailored by copolymerization with other monomers. For instance, copolymerization with maleic anhydride or maleic acid can introduce pH sensitivity and mucoadhesive properties, creating dual-responsive systems.[7][9][10] These copolymers, often known by the trade name Gantrez®, have been explored for various biomedical applications, including the formulation of bioadhesive hydrogels for controlled release in specific environments.[7]
Conclusion
This compound is a valuable precursor for the synthesis of thermosensitive microgels with significant potential in the field of drug delivery. The straightforward synthesis, particularly through clean methods like radiation crosslinking, and the predictable temperature-responsive behavior make PVME-based microgels a powerful platform for developing next-generation therapeutics. The ability to fine-tune their properties through copolymerization further expands their applicability, paving the way for innovative solutions in targeted and controlled drug release.
References
- Arndt, K. F., Schmidt, T., & Reichelt, R. (2001). Thermo-sensitive poly(this compound)
- NONIONIC HYDROGELS BASED ON POLY(METHYL TRIETHYLENE GLYCOL VINYL ETHER). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 38(3), 307–316.
- Osorio-Toro, C., Vivero-Zapata, C. A., & Orozco, C. (2022). Thermosensitive Bioadhesive Hydrogels Based on Poly(N-isopropylacrilamide) and Poly(this compound-alt-maleic anhydride) for the Controlled Release of Metronidazole in the Vaginal Environment. Gels, 8(9), 548.
-
NONIONIC HYDROGELS BASED ON POLY(METHYL TRIETHYLENE GLYCOL VINYL ETHER). Taylor & Francis Online. [Link]
- Malekzadeh, M. (2018). Retaining Thermoresponsive Poly(vinyl methyl ether) to Cellulose via (3-Aminopropyl)triethoxylsilane Network. Williams Honors College, Honors Research Projects.
-
Characterization methods for radiation crosslinked poly(vinyl methyl ether) hydrogels. ResearchGate. [Link]
- Larrañeta, E., Stewart, S., Ervine, M., Al-Kasas, A., & Donnelly, R. F. (2018). Hydrogels based on poly(this compound-co-maleic acid) and Tween 85 for sustained delivery of hydrophobic drugs. Gels, 4(1), 16.
-
Hydrogel-Based Microneedle as a Drug Delivery System. PubMed Central. [Link]
-
Thermosensitive hydrogels of poly(this compound-co-maleic anhydride) - Pluronic (R) F127 copolymers for controlled protein release. Queen's University Belfast. [Link]
- Nano- and Microgels of Poly(Vinyl Methyl Ether) Obtained by Radiation Techniques.
-
Poly(this compound-co-maleic acid) Hydrogels Containing Cyclodextrins and Tween 85 for Potential Application as Hydrophobic Drug Delivery Systems. ResearchGate. [Link]
-
Thermo-sensitive poly(this compound) micro-gel formed by high energy radiation. Semantic Scholar. [Link]
-
Poly(vinyl methyl ether) hydrogel formed by high energy irradiation. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Inhibiting Premature Polymerization of Methyl Vinyl Ether
Welcome to the Technical Support Center for methyl vinyl ether (MVE). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing and troubleshooting the premature polymerization of MVE. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
A1: this compound (CH₃OCH=CH₂) is the simplest enol ether, valued as a versatile building block in organic synthesis.[1] Its vinyl group is electron-rich due to the electron-donating nature of the methoxy group, making it highly susceptible to cationic polymerization.[2][3] This reaction can be initiated by trace amounts of acidic impurities, including Lewis acids or even residual moisture in the presence of a co-initiator.[4][5]
Q2: How is this compound typically stabilized for storage and transport?
A2: To prevent premature polymerization, commercial MVE is typically stabilized with a small amount of an inhibitor.[2] A common inhibitor used is a basic compound, such as triethanolamine, which effectively neutralizes any acidic species that could initiate cationic polymerization.[6] Other potential inhibitors for vinyl monomers include phenolic compounds like the monomethyl ether of hydroquinone (MEHQ), though basic stabilizers are particularly effective for MVE.[7]
Q3: Why is it necessary to remove the inhibitor before using this compound in a reaction?
A3: The inhibitor is designed to prevent polymerization. If it is not removed, it will interfere with your intended controlled polymerization reaction, leading to failed reactions, low yields, or polymers with inconsistent properties.[8] Therefore, removing the inhibitor is a critical step to achieve reproducible and successful polymerization.[8]
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is an extremely flammable gas and is typically shipped as a liquefied gas under its own vapor pressure.[2][9] It can form explosive mixtures with air.[10] Uncontrolled polymerization can be violently exothermic, leading to a rapid increase in pressure and a potential for container rupture.[9] Direct contact with the liquid can cause frostbite.[9] Always handle MVE in a well-ventilated area, away from ignition sources, and use appropriate personal protective equipment (PPE).[9][10]
Troubleshooting Guide
This section provides detailed guidance on specific issues you may encounter with this compound.
Issue 1: Spontaneous Polymerization in the Storage Container
Symptoms:
-
The appearance of a white solid or a viscous, tacky substance inside the MVE cylinder or lecture bottle.[11][12]
-
Difficulty in dispensing the MVE gas due to blockage.
Probable Causes:
-
Depletion of the Inhibitor: Over extended storage, the inhibitor can be consumed, especially if the container has been exposed to heat or sunlight.
-
Contamination: The introduction of acidic impurities into the storage container can overwhelm the inhibitor and initiate polymerization. This can happen if transfer lines or regulators are not properly cleaned.
-
Improper Storage Conditions: Storing the MVE container at elevated temperatures or in direct sunlight can accelerate inhibitor depletion and increase the rate of polymerization.[9][10]
Solutions:
-
Prevention: Always store MVE in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[9][10][13] Use only non-sparking tools and equipment when handling MVE containers.[9]
-
Corrective Action: If you suspect polymerization has occurred in the storage container, do not attempt to use it. Contact your institution's environmental health and safety office for guidance on proper disposal. Do not attempt to clear any blockages, as this could lead to a rapid release of pressure.
Issue 2: Low or No Yield in a Controlled Polymerization Reaction
Symptoms:
-
The polymerization reaction fails to initiate or proceeds to a very low conversion.
-
The resulting polymer has a much lower molecular weight than expected.
Probable Causes:
-
Incomplete Removal of the Inhibitor: Residual inhibitor will terminate the growing polymer chains, preventing the formation of high molecular weight polymer.
-
Presence of Water or Other Impurities: Water can act as a chain transfer agent in cationic polymerization, leading to low molecular weights.[5] In some systems, it can even inhibit the reaction completely.[5]
-
Ineffective Initiator System: The chosen initiator may not be suitable for the reaction conditions, or it may have degraded over time.
Solutions:
-
Ensure Complete Inhibitor Removal: Follow the detailed protocol below for removing the inhibitor from MVE before use.
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Verify Initiator Activity: Use a fresh, properly stored initiator. It may be necessary to titrate or otherwise verify the activity of the initiator before use.
Experimental Protocols
Protocol 1: Removal of Basic Inhibitors (e.g., Triethanolamine) from this compound
This protocol describes the standard method for removing basic inhibitors from MVE to prepare it for controlled polymerization reactions.
Materials:
-
This compound
-
Basic activated alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Dry, clean collection flask
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Column Preparation:
-
Thoroughly dry the chromatography column in an oven at >100 °C and cool under a stream of inert gas.
-
Insert a small plug of glass wool or cotton into the bottom of the column.
-
Under a positive pressure of inert gas, dry-pack the column with basic activated alumina. A bed height of 10-15 cm is typically sufficient for laboratory-scale purifications. Gently tap the column to ensure even packing.
-
-
Monomer Purification:
-
Cool the collection flask in a dry ice/acetone bath.
-
Connect the outlet of the MVE cylinder to the top of the alumina column using clean, dry tubing.
-
Slowly pass the MVE gas through the alumina column. The MVE will condense in the cold collection flask.
-
The alumina will adsorb the basic inhibitor.
-
-
Handling of Purified MVE:
-
Once a sufficient amount of MVE has been collected, close the cylinder valve and disconnect the tubing.
-
The purified, inhibitor-free MVE is now highly reactive and should be used immediately.
-
Store the purified MVE at low temperatures (e.g., in a dry ice/acetone bath or a freezer rated for flammable materials) under an inert atmosphere and away from any potential sources of initiation.
-
Rationale: Basic activated alumina is used to effectively adsorb the weakly basic triethanolamine inhibitor.[14][15] Performing the purification under inert and anhydrous conditions is crucial to prevent contamination of the purified monomer with atmospheric moisture, which could interfere with subsequent polymerization reactions.[5]
Visualizations
Cationic Polymerization of this compound
Caption: Cationic polymerization of MVE proceeds via initiation, propagation, and termination steps.
Inhibition of Cationic Polymerization by a Basic Inhibitor
Caption: Basic inhibitors neutralize acidic species, preventing the initiation of polymerization.
Troubleshooting Workflow for MVE Polymerization
Caption: A logical workflow for troubleshooting common issues with MVE polymerization.
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, ambient temperature. | To minimize inhibitor depletion and prevent thermally initiated polymerization. |
| Storage Atmosphere | As supplied (typically under its own vapor pressure). | To maintain the integrity of the monomer and inhibitor. |
| Light Exposure | Protect from direct sunlight.[9][10] | UV light can potentially initiate polymerization. |
| Incompatible Materials | Acids, Lewis acids, oxidizing agents.[4] | These can act as initiators for cationic polymerization. |
| Handling of Purified MVE | Use immediately. Store at low temperatures (e.g., -78 °C) under an inert atmosphere. | The absence of inhibitor makes the monomer highly susceptible to polymerization. |
References
-
Homework.Study.com. (n.d.). Write a mechanism for the polymerization of this compound initiated by 2-chloro-2-phenylpropane and SnCl4. Label the initiation, propagation, and termination steps. Retrieved from [Link]
-
Ashland. (2016). Product Stewardship Summary - this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Cationic polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the cationic polymerization of vinyl ethers. Retrieved from [Link]
-
Thiokol Chemical Corporation. (1968). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.4: Cationic Polymerization. Retrieved from [Link]
-
MIT OpenCourseWare. (2006). Cationic Polymerization. Retrieved from [Link]
-
Aoshima, S. (2000). A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science. Retrieved from [Link]
-
Sugihara, Y., et al. (2021). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Pan, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Retrieved from [Link]
-
Greena's Chemistry Class. (2020, August 15). Mechanism of Cationic Polymerization [Video]. YouTube. Retrieved from [Link]
- U.S. Patent No. 2,653,923. (1953). Method for preparation of a polyvinyl methyl ether.
-
Wu, Y., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers. Retrieved from [Link]
-
Varner, T. P., et al. (2020). Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. Journal of the American Chemical Society. Retrieved from [Link]
-
Hlatká, M., et al. (2018). Additive Effects on Phase Transition and Interactions in Poly(vinyl methyl ether) Solutions. Polymers. Retrieved from [Link]
-
Georgiou, T. K., et al. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]
-
Du Prez, F. E., et al. (2005). Design of novel poly(this compound) containing AB and ABC block copolymers by the dual initiator strategy. Polymer. Retrieved from [Link]
-
ResearchGate. (2016). How can l remove inhibitor from pegmema monomer? Retrieved from [Link]
-
Reddit. (2017). How to purify this monomer? Retrieved from [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Methyl Vinyl Ether Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for methyl vinyl ether (MVE) reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. The content is structured in a question-and-answer format to directly address specific problems you may encounter.
Part 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to most MVE reactions. Always consider these points as your first line of defense against low yields.
Q1: My MVE reaction has a very low or no yield. What are the most common initial culprits?
Low yields in MVE reactions can often be traced back to one of three primary areas: reagent purity, competing side reactions, or improper reaction conditions.
-
Reagent Purity: MVE is highly susceptible to trace impurities. Water can lead to hydrolysis, while oxygen can promote peroxide formation.[1][2] Commercial MVE often contains stabilizers to prevent premature polymerization during storage, which can interfere with your desired reaction.[3]
-
Uncontrolled Polymerization: MVE readily undergoes cationic polymerization, especially in the presence of Lewis acids or even trace protic acids.[1][4] This is often the most significant competing side reaction, consuming your monomer and leading to a complex mixture of oligomers and polymers instead of the desired product.
-
Hydrolysis: In the presence of acid and water, MVE hydrolyzes to acetaldehyde and methanol.[5][6] This reaction is exceptionally fast compared to the hydrolysis of other ethers like diethyl ether and can significantly deplete your starting material if conditions are not scrupulously anhydrous.[6]
A logical first step is to verify the purity of your MVE and ensure your reaction is set up under strictly anhydrous and inert conditions.
Q2: I suspect the stabilizer in my commercial MVE is inhibiting my reaction. How can I purify it?
Commercial MVE is often stabilized with a mild base, such as potassium acetate, to prevent spontaneous polymerization.[3] While essential for storage, this stabilizer can neutralize the acidic catalysts required for many reactions. Purification is therefore a critical step.
Protocol 1: Purification of this compound
-
Objective: To remove stabilizers and moisture from commercial MVE.
-
Safety Note: MVE is a highly flammable gas (Boiling Point: 6 °C) and can form explosive peroxides.[1][4] Handle only in a well-ventilated fume hood, away from ignition sources.
-
Initial Drying: Place the MVE cylinder in a dry ice/acetone bath to liquefy the gas.
-
Distillation: Carefully distill the required amount of MVE from its cylinder into a pre-dried, flamed-out flask under an inert atmosphere (Nitrogen or Argon). The flask should be cooled in a dry ice/acetone bath to condense the gas.[7]
-
Chemical Drying (Optional but Recommended): The condensed MVE can be stirred over a drying agent like calcium hydride for several hours at low temperature (-78 °C to 0 °C) to remove residual moisture.
-
Final Transfer: The purified, liquid MVE can then be transferred via cannula into the reaction vessel, which has been pre-cooled. Alternatively, it can be distilled directly into the reaction flask.
-
Usage: Use the purified MVE immediately. Do not store purified, unstabilized MVE, especially if exposed to air or light, due to the risk of peroxide formation and polymerization.[1]
Q3: My reaction mixture turned into a thick, sticky mass. What happened and how can I prevent it?
This is a classic sign of uncontrolled cationic polymerization.[4] MVE is extremely sensitive to acids. The reaction can be triggered by your intended Lewis acid catalyst or by trace acidic impurities on glassware or in solvents.
Mitigation Strategies:
-
Temperature Control: Perform the reaction at a low temperature (e.g., -78 °C or 0 °C) to moderate the polymerization rate. Cationic polymerization of vinyl ethers is often extremely rapid at room temperature.[8]
-
Catalyst Choice & Addition: Use a less aggressive Lewis acid if possible. Add the catalyst slowly and portion-wise to the cooled solution of MVE to maintain control over the reaction exotherm.
-
Solvent Polarity: Use non-polar solvents like toluene or hexane. More polar solvents can stabilize the cationic intermediates, potentially accelerating unwanted polymerization.[8]
-
Purity: Ensure all reagents, solvents, and glassware are scrupulously dry and free of acidic residues.
Below is a troubleshooting workflow to diagnose common issues.
Caption: General troubleshooting workflow for low-yield MVE reactions.
Part 2: Reaction-Specific Troubleshooting
A. Cationic Polymerization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Uncontrolled, rapid polymerization; broad molecular weight distribution (Mw/Mn > 1.5) | 1. Reaction temperature is too high.[8] 2. Inappropriate Lewis acid choice (too strong).[9] 3. Presence of protic impurities (water). | 1. Lower the reaction temperature significantly (e.g., to -30 °C or -78 °C).[8] 2. Switch to a milder Lewis acid (e.g., SnCl₄ often gives better control than TiCl₄ or EtAlCl₂).[8][10] 3. Ensure rigorously anhydrous conditions. |
| Low monomer conversion in a living polymerization setup | 1. Lewis acid is too weak or is being sequestered. 2. Stabilizer from MVE was not fully removed. 3. Presence of a Lewis basic additive or solvent that is too strong.[8] | 1. Increase the concentration of the Lewis acid or switch to a slightly more active one. 2. Repurify the MVE monomer.[7] 3. Change the solvent or reduce the concentration of any coordinating additives. |
| No initiation of polymerization | 1. Inactive initiator system. 2. Stabilizer concentration is too high.[3] | 1. Verify the activity of the initiator (e.g., the HCl-adduct). 2. Ensure MVE is freshly purified and stabilizer-free. |
B. Diels-Alder and Other Cycloaddition Reactions
Q4: My standard Diels-Alder reaction between MVE and an electron-poor diene is giving a very low yield. Why?
This is a common and expected outcome. The Diels-Alder reaction is typically fastest between an electron-rich diene and an electron-poor dienophile. This compound is an electron-rich dienophile due to the resonance contribution from the oxygen atom, which increases the electron density of the double bond.[11][12] Pairing it with an electron-poor diene results in a mismatched set of frontier molecular orbitals (FMOs), leading to a high activation energy and a slow, low-yielding reaction.
Q5: How can I successfully use MVE in a Diels-Alder reaction?
You must use an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[13] In this variant, the electronics are reversed: an electron-poor diene reacts with an electron-rich dienophile like MVE.[14] The favorable interaction is between the HOMO of the dienophile (MVE) and the LUMO of the diene.
Key Requirements for a Successful IEDDA Reaction:
-
Diene: Must contain electron-withdrawing groups (e.g., tetrazines, electron-deficient pyrones, or α,β-unsaturated ketones).[14][15]
-
Dienophile: this compound is an excellent candidate.[13]
-
Conditions: These reactions can often be run at moderate temperatures. However, Lewis acid catalysis can sometimes be used to lower the LUMO of the diene further, accelerating the reaction, but this must be done carefully to avoid MVE polymerization.[16]
Caption: FMO energy levels in Normal vs. IEDDA reactions.
Q6: I am attempting a Lewis acid-catalyzed [2+2] cycloaddition, but I only isolate polymer. What should I change?
This indicates that the rate of polymerization is much faster than the rate of cycloaddition. This is a significant challenge because both reactions are catalyzed by Lewis acids.
Optimization Strategy:
-
Lower the Temperature: Drastically reduce the temperature (e.g., -78 °C) to find a window where the cycloaddition is still feasible but polymerization is kinetically disfavored.[8]
-
Screen Lewis Acids: The choice of Lewis acid is critical. Bulky or less reactive Lewis acids may coordinate to the MVE in a way that favors the cycloaddition transition state over the linear polymerization pathway. Start with milder acids like ZnCl₂ or SnCl₄ before attempting stronger ones like EtAlCl₂ or TiCl₄.[9][10]
-
Stoichiometry: Use the Lewis acid in stoichiometric amounts rather than catalytic amounts if it is meant to act as a template. If it is catalytic, use the lowest possible loading.
-
Order of Addition: A "reverse addition" can be effective. Add the MVE solution slowly to the mixture of the substrate and the Lewis acid. This keeps the instantaneous concentration of free MVE low, disfavoring polymerization.
Caption: Competing reaction pathways for this compound.
Part 3: Experimental Protocols
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Reaction with MVE (e.g., Cycloaddition)
-
Objective: To provide a robust starting point for performing acid-sensitive MVE reactions while minimizing polymerization.
-
Safety: All operations must be performed under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. All glassware must be flame-dried or oven-dried (>120 °C) and cooled under vacuum. Solvents must be rigorously dried using an appropriate method (e.g., distillation from a drying agent or passage through a solvent purification system).
-
Apparatus Setup: Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum. Purge the apparatus thoroughly with inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the substrate (the compound that will react with MVE) in the chosen anhydrous solvent (e.g., toluene, CH₂Cl₂).
-
Cooling: Cool the flask to the desired starting temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid catalyst to the stirred solution of the substrate. The addition can be done via syringe if it is a liquid or solution, or via a solid addition funnel if it is a solid.
-
MVE Preparation: In a separate, dry, and tared flask, condense a known amount of freshly purified MVE gas at -78 °C. Dissolve this liquid MVE in the anhydrous reaction solvent to prepare a stock solution of known concentration.
-
MVE Addition: Add the MVE solution to the main reaction flask dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours). This maintains a low concentration of MVE, which is crucial for suppressing polymerization.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by taking aliquots for GC-MS or NMR analysis (ensure quenching of the aliquot in a basic solution like triethylamine/methanol).
-
Quenching: Once the reaction is complete, quench it at low temperature by slowly adding a pre-cooled basic solution (e.g., saturated aqueous NaHCO₃, or a solution of triethylamine or pyridine in methanol).
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, extract the product with an appropriate organic solvent, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or distillation.
References
- Ouchi, M., Inoue, T., & Sawamoto, M. (2008). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives. ACS Macro Letters.
- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-42.
- Oda, Y., Tsujino, T., Kanaoka, S., & Aoshima, S. (2012). Lewis acid-specific polymerization behaviors in living cationic polymerization of vinyl ether with a malonate group. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3134-3142.
- Zhang, Y., et al. (2021). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry, 12(4), 554-561.
-
Study.com. (n.d.). Explain why this compound (CH2=CHOCH3) is not a reactive dienophile in the Diels-Alder reaction. Retrieved from [Link]
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Wikipedia. (2023). This compound. Retrieved from [Link]
- Domingo, L. R., & Ríos-Gutiérrez, M. (2020). An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and this compound. Molecules, 25(23), 5626.
-
Wikipedia. (2023). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]
- Google Patents. (1997). US5691462A - Stabilized vinyl ether composition.
- Salomaa, P. (1966). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 461-465.
- Chiang, Y., Kresge, A. J., Tidwell, T. T., & Walsh, P. A. (1980). Vinyl ether hydrolysis. XV. Methyl β,β-di-tert-butylvinyl ether: buttressing steric effects. Canadian Journal of Chemistry, 58(20), 2203-2206.
- Domingo, L. R., & Aurell, M. J. (2022). A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3-Methylene-2,4-chromandione and this compound. Preprints.org.
- Lee, Y. S., et al. (2000). The Effect of Poly(this compound-alt-maleic acid) Stabilizer on the Stability of Polyaniline-Poly(this compound-alt-maleic acid) Dispersions. Journal of Colloid and Interface Science, 227(2), 316-321.
- Litvinov, V. M. (2012). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 17(12), 14370-14405.
-
Nanjing Chemical Material Corp. (n.d.). What Chemicals Can the Ethyl Vinyl Ether React with. Retrieved from [Link]
-
Ashland. (n.d.). Product Stewardship Summary - this compound. Retrieved from [Link]
-
ResearchGate. (2012). Lewis acid-specific polymerization behaviors in living cationic polymerization of vinyl ether with a malonate group. Request PDF. Retrieved from [Link]
- Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 44(5), 347-358.
-
Filo. (2023). Question: Explain why this compound (CH2=CHOCH3).... Retrieved from [Link]
- Mondal, T., & Bhanja, A. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Omega, 8(25), 22615-22633.
- Hoogenboom, R., et al. (2006). End‐group modified poly(this compound): Characterization and LCST demixing behavior in water. Journal of Polymer Science Part B: Polymer Physics, 44(2), 461-469.
- Aoshima, S., et al. (2020). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers, 12(2), 434.
-
ResearchGate. (2022). (PDF) A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3-Methylene-2,4-chromandione and this compound. Retrieved from [Link]
- Spěváček, J., et al. (2018). Additive Effects on Phase Transition and Interactions in Poly(vinyl methyl ether) Solutions. Polymers, 10(9), 1024.
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Chegg.com. (2020). Solved 603 Probleme Diels-Alder Reaction 16.80 Explain why.... Retrieved from [Link]
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ResearchGate. (2019). (PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Retrieved from [Link]
- Johansson, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Polymer Chemistry, 9(29), 4005-4011.
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Testbook. (2023). [Solved] this compound reacts with HBr at room temperature in th. Retrieved from [Link]
-
ResearchGate. (2014). Domino Inverse Electron Demand Diels-Alder Reactions of Chromones with Ethyl Vinyl Ether. Request PDF. Retrieved from [Link]
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Filo. (2025). Ethyl vinyl ether, EtO-CH=CH2, hydrolyzes in weakly acidic water.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Retrieved from [Link]
- Boger, D. L. (2011). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 44(5), 347-358.
-
Organic Syntheses. (1986). acetyltrimethylsilane. Retrieved from [Link]
-
National Institutes of Health. (2020). An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and this compound. Retrieved from [Link]
- American Chemical Society. (2010). A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. The Journal of Organic Chemistry, 75(15), 5077-5085.
- Royal Society of Chemistry. (2013). Polyaddition of vinyl ethers and phthalaldehydes via successive cyclotrimerization reactions: selective model reactions and synthesis of acid-degradable linear poly(cyclic acetal)s. Polymer Chemistry, 4(17), 4645-4652.
-
Organic Syntheses. (1976). ALKENES via HOFMANN ELIMINATION: USE OF ION-EXCHANGE RESIN FOR PREPARATION OF QUATERNARY AMMONIUM HYDROXIDES: DIPHENYLthis compound. Retrieved from [Link]
- National Institutes of Health. (2012). Combined C—H Functionalization/Cope Rearrangement with Vinyl Ethers as a Surrogate for the Vinylogous Mukaiyama Aldol Reaction.
-
ResearchGate. (2014). Can anyone tell me the procedure for purification of Methyl vinyl ketone?. Retrieved from [Link]
Sources
- 1. VINYL METHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 5. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl vinyl ether, \mathrm{EtO}-\mathrm{CH}=\mathrm{CH}{2}, hydrolyzes in.. [askfilo.com]
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- 14. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
"optimizing temperature and pressure for methyl vinyl ether synthesis"
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl vinyl ether (MVE). It provides in-depth technical support, troubleshooting guidance, and frequently asked questions to ensure safe and optimal experimental outcomes. The information herein is grounded in established chemical principles and industrial practices, with a focus on the prevalent Reppe vinylation method.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
A1: The primary industrial method is the Reppe vinylation, which involves the reaction of acetylene with methanol in the presence of a basic catalyst.[1][2] This process can be conducted in either the liquid or gas phase.[3]
Q2: What are the typical temperature and pressure ranges for MVE synthesis via Reppe vinylation?
A2: For a continuous liquid-phase process, the temperature typically ranges from 40 to 300°C, and the pressure ranges from 0.1 to 5 MPa abs.[3][4] More specifically, preferred ranges are often between 70 to 200°C and 0.5 to 3 MPa abs to optimize reaction rate and safety.[4]
Q3: What catalysts are most effective for this synthesis?
A3: Basic catalysts are essential. In the liquid phase, alkali metal hydroxides or alkoxides are common. For gas-phase reactions, heterogeneous catalysts such as potassium hydroxide (KOH) on activated carbon, magnesium oxide (MgO), or calcium oxide (CaO) are used.[3]
Q4: What are the major safety concerns associated with MVE synthesis?
A4: The primary safety concerns are the handling of highly flammable and explosive acetylene gas and the flammability of the this compound product.[5][6] Acetylene can decompose violently, especially under pressure, and MVE can undergo rapid, exothermic polymerization if it comes into contact with acids.[5][7] It is crucial to keep the concentration of MVE in the liquid phase below 30% by weight to minimize the formation of a continuous gas phase, which could pose a safety risk.[3]
Q5: Are there more sustainable synthesis routes for MVE?
A5: Yes, a novel and more sustainable route involves the methanol elimination reaction from biomass-derived ethylene glycol dimethyl ether (EGDE). This process is catalyzed by solid bases like a co-precipitated CaO-MgO catalyst at atmospheric pressure and a temperature of 400°C.[1]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Q: My MVE yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors related to reaction conditions, catalyst activity, and reactant purity.
-
Sub-optimal Temperature and Pressure: The reaction rate is highly dependent on temperature and pressure. A low temperature will decrease the reaction rate, while an excessively high temperature can promote side reactions. Similarly, insufficient pressure can lead to low solubility of acetylene in the liquid phase, thus reducing the reaction rate.[3]
-
Solution: Systematically optimize the temperature and pressure within the recommended ranges (see table below). Start with milder conditions and gradually increase to find the optimal balance between reaction rate and selectivity.
-
-
Catalyst Deactivation or Insufficient Activity: The basic catalyst can be poisoned by impurities in the feedstock, such as sulfur compounds or water.[8][9] The catalyst may also lose activity over time.
-
Solution: Ensure high purity of both methanol and acetylene. Implement purification steps for feedstocks if necessary.[8] For heterogeneous catalysts, consider regeneration or replacement.
-
-
Poor Mass Transfer: Inefficient mixing of acetylene gas in the liquid methanol phase will limit the reaction rate.
-
Solution: Improve agitation in the reactor to enhance the gas-liquid mass transfer.
-
-
Side Reactions: The formation of by-products can consume reactants and reduce the yield of MVE. A common side reaction is the formation of acetals.[10]
-
Solution: Optimize reaction conditions to favor the formation of MVE. Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the main reaction.
-
| Parameter | Recommended Range | Preferred Range | Rationale |
| Temperature | 40 - 300 °C[3][4] | 80 - 150 °C[4] | Balances reaction rate and minimizes side reactions. |
| Pressure | 0.1 - 5 MPa abs[3][4] | 0.5 - 3 MPa abs[4] | Ensures sufficient acetylene solubility in methanol. |
| MVE Concentration | ≤ 30% by weight[3] | < 15% by weight[3] | Reduces vapor pressure and risk of gas phase formation. |
Issue 2: Uncontrolled Polymerization of Product
Q: I'm observing the formation of a viscous mass or solid polymer in my reactor. What is causing this and how can I prevent it?
A: This is likely due to the uncontrolled polymerization of this compound, a highly reactive monomer.
-
Acidic Contaminants: MVE is extremely sensitive to acids and can undergo rapid, exothermic polymerization in their presence.[7] Even mildly acidic surfaces like certain ceramics can initiate this reaction.[11]
-
Solution: Ensure all reactants, solvents, and the reactor itself are free from acidic impurities. The synthesis is conducted under basic conditions, which should prevent this, but contamination is always a possibility.
-
-
Localized Hotspots: High temperatures can also initiate polymerization.
-
Solution: Ensure uniform heating and efficient heat removal from the reactor to prevent the formation of localized hotspots. For laboratory-scale polymerizations of MVE, temperatures are often kept well below 50°C to avoid the formation of sticky polymers.[12]
-
-
Improper Storage of Product: If the polymerization is occurring after synthesis, ensure the collected MVE is stored with an appropriate inhibitor and away from heat and acidic materials.
Issue 3: Safety Concerns - Managing Acetylene Decomposition
Q: I am concerned about the risk of acetylene decomposition. What are the best practices to mitigate this hazard?
A: Acetylene can decompose explosively, especially under pressure. Managing this risk is paramount.
-
Presence of a Continuous Gas Phase: A large volume of compressed acetylene gas poses a significant explosion hazard.[3][5]
-
Solution: A key strategy is to conduct the reaction in the absence of a continuous gas phase.[3] This is achieved by maintaining a sufficiently high pressure to dissolve the acetylene in the liquid phase and keeping the concentration of the volatile MVE product low (ideally below 15% by weight) to keep the overall vapor pressure down.[3]
-
-
Ignition Sources: Sparks, hotspots, or certain materials can trigger acetylene decomposition.
-
Solution:
-
Strictly eliminate all potential ignition sources. Heating should be done using methods like hot fluid circulation rather than direct flame or electrical heating.[5]
-
Avoid materials known to form explosive acetylides, such as copper (or alloys with >70% copper) and silver.[5]
-
Use non-sparking tools and ensure all equipment is properly grounded and bonded.[11]
-
-
-
Use of Diluents: Inert gases can be used to reduce the partial pressure of acetylene.
-
Solution: In some industrial processes, nitrogen is used as a diluent in the gas feed to improve safety.[5]
-
Experimental Protocol: A General Procedure for Liquid-Phase MVE Synthesis
-
Reactor Preparation: Ensure the reactor is clean, dry, and free of any acidic residues. Purge the reactor with an inert gas, such as nitrogen.
-
Catalyst Charging: Charge the reactor with methanol and the basic catalyst (e.g., potassium methoxide).
-
Pressurization and Heating: Seal the reactor and pressurize with nitrogen. Begin agitation and heat the mixture to the desired reaction temperature (e.g., 100-150°C).
-
Acetylene Feed: Introduce acetylene into the reactor, maintaining the desired pressure. The feed rate should be controlled to match the reaction consumption to avoid the accumulation of a large acetylene gas phase.
-
Reaction Monitoring: Monitor the reaction progress by analyzing samples for MVE concentration.
-
Product Removal: Continuously or batch-wise remove the reaction mixture.
-
Purification: The MVE product is typically purified by distillation.[3]
Visualization of Troubleshooting Logic
Below is a simplified decision tree for troubleshooting low MVE yield, represented in DOT language.
Caption: Troubleshooting workflow for low this compound yield.
III. References
-
He, X., Wen, X., Wu, K., & Liu, H. (2021). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry. [Link]
-
Google Patents. (n.d.). Method for preparation of a polyvinyl methyl ether. (US2653923A).
-
MDPI. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. [Link]
-
ACS Publications. (2019). Palladium-Catalyzed Dimerization of Vinyl Ethers: Mechanism, Catalyst Optimization, and Polymerization Applications. Macromolecules. [Link]
-
IChemE. (n.d.). Hazards in handling acetylene in chemical processes, particularly under pressure. [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
-
Bureau of Indian Standards. (n.d.). Doc. No.: CHD/07/21594 WC. [Link]
-
ResearchGate. (2023). Screening of Catalysts for the this compound Reaction in H2. [Link]
-
Google Patents. (n.d.). Continuous method for producing this compound. (WO2004096741A2).
-
Google Patents. (n.d.). Continuous method for producing this compound. (US20060205984A1).
-
Wikipedia. (n.d.). Vinylation. [Link]
-
ResearchGate. (2025). Influence of Feedstock Purity on Methanol Production Efficiency. [Link]
-
National Institutes of Health (NIH). (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. [Link]
-
Ashland. (n.d.). Product Stewardship Summary - this compound. [Link]
-
NJ.gov. (n.d.). VINYL METHYL ETHER HAZARD SUMMARY. [Link]
-
Google Patents. (n.d.). A kind of method for producing vinyl ether. (CN111348991A).
-
ResearchGate. (n.d.). Impact of bioethanol impurities on steam reforming for hydrogen production: A review. [Link]
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Defense Technical Information Center. (n.d.). POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. [Link]
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National Institutes of Health (NIH). (2022). Experimental Study of the Impact of Trace Amounts of Acetylene and Methylacetylene on the Synthesis, Mechanical and Thermal Properties of Polypropylene. [Link]
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ResearchGate. (2025). Design of novel poly(this compound) containing AB and ABC block copolymers by the dual initiator strategy. [Link]
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Google Patents. (n.d.). Process for production of high-purity vinyl ether. (US20100249465A1).
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KITopen. (2022). Influence of impurities in H2 from different sources on the deactivation of methanol synthesis catalysts. [Link]
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ResearchGate. (2021). (PDF) Effect of Impurities on the Initiation of the Methanol-to-Olefins Process: Kinetic Modeling Based on Ab Initio Rate Constants. [Link]
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ResearchGate. (n.d.). Scheme 5. The reaction mechanism of vinylation reaction. [Link]
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"common side reactions and byproducts in methyl vinyl ether polymerization"
Welcome to the comprehensive technical support guide for the polymerization of methyl vinyl ether (MVE). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of MVE polymerization, with a focus on troubleshooting common side reactions and byproduct formation. This guide provides in-depth, field-proven insights to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound (MVE)?
A1: this compound is primarily polymerized via two main routes: cationic polymerization and radical polymerization. Cationic polymerization is the most common and well-established method due to the electron-rich nature of the vinyl ether monomer, which stabilizes the propagating carbocation.[1][2] Radical polymerization of MVE is less common and more challenging because the resulting radical is not as stable, often leading to side reactions and low molecular weight polymers.[3][4]
Q2: Why is my poly(this compound) (PMVE) exhibiting a low molecular weight and broad polydispersity?
A2: Low molecular weight and broad polydispersity (a high polydispersity index or PDI) are common issues in MVE polymerization, particularly in cationic systems. The primary cause is uncontrolled chain transfer and termination reactions.[1][5] Chain transfer can occur to the monomer, solvent, or impurities like water.[1][6] These events terminate a growing polymer chain and initiate a new, shorter one, leading to a mixture of polymer chain lengths.
Q3: What are the most common byproducts I should be aware of in MVE polymerization?
Q4: How can I detect and quantify byproducts like acetaldehyde in my polymer sample?
A4: Headspace gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the quantification of volatile byproducts like acetaldehyde.[13][14][15] ¹H NMR spectroscopy can also be used to identify and quantify both acetaldehyde and other structural irregularities in the polymer chain. For detailed analysis of polymer end-groups and the detection of oligomeric byproducts, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool.[10][11]
Troubleshooting Guide: Cationic Polymerization of this compound
This section addresses specific problems encountered during the cationic polymerization of MVE, providing potential causes and actionable solutions.
Problem 1: Low Polymer Yield or No Polymerization
-
Potential Cause A: Inactive Initiator System. The initiator or co-initiator may be degraded or impure. Lewis acid initiators are particularly sensitive to moisture.
-
Solution: Ensure the initiator and co-initiator are fresh and properly stored under inert conditions. Purify solvents and monomer to remove any potential inhibitors. Water, for instance, can act as a co-initiator but in excess can inhibit polymerization.[6]
-
-
Potential Cause B: Presence of Inhibitors. Impurities in the monomer or solvent can quench the cationic propagating species.
-
Solution: Purify the MVE monomer by distillation over a suitable drying agent like calcium hydride immediately before use. Use high-purity, anhydrous solvents.
-
Problem 2: Poor Control Over Molecular Weight and High Polydispersity (PDI > 1.5)
-
Potential Cause A: Chain Transfer Reactions. This is the most significant side reaction in cationic polymerization of vinyl ethers.[1] The growing carbocation can transfer a proton to the monomer, solvent, or counterion, terminating the chain and initiating a new one.
-
Solution 1: Lower the Reaction Temperature. Lowering the temperature (e.g., to -78 °C) can significantly suppress chain transfer reactions by stabilizing the propagating carbocation.[2][5]
-
Solution 2: Optimize the Solvent. The choice of solvent has a profound impact. Nonpolar solvents like toluene or hexane are generally preferred over more polar solvents as they can help to stabilize the ion pair of the propagating chain end and the counterion, reducing the likelihood of chain transfer.[5]
-
Solution 3: Select an Appropriate Lewis Acid. The strength and nature of the Lewis acid co-initiator can influence the stability of the carbocation and the nucleophilicity of the counterion. Weaker Lewis acids can sometimes lead to better control.
-
-
Potential Cause B: Presence of Water. Water can act as a chain transfer agent, leading to the formation of a hydroxyl end-group and a proton that can initiate a new chain.[7]
-
Solution: Implement rigorous drying procedures for the monomer, solvent, and glassware. Perform the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: Formation of Acetaldehyde and Other Carbonyl Byproducts
-
Potential Cause: Chain Transfer to Counterion or Monomer. The propagating carbocation can undergo a reaction that results in the elimination of acetaldehyde. This is more prevalent at higher temperatures and with certain initiator systems.
-
Solution 1: Temperature Control. As with other side reactions, maintaining a low reaction temperature is crucial.
-
Solution 2: Initiator Selection. The choice of initiator and co-initiator can influence the stability of the propagating species and minimize side reactions. For example, using a bulky, non-nucleophilic counterion can reduce termination and transfer reactions.[1]
-
Troubleshooting Workflow: Cationic Polymerization
Caption: Troubleshooting workflow for low molecular weight and high PDI in cationic MVE polymerization.
Data Presentation: Influence of Lewis Acid on PMVE Characteristics
The choice of Lewis acid co-initiator significantly impacts the outcome of the cationic polymerization of MVE. The following table summarizes the general effects of commonly used Lewis acids.
| Lewis Acid | Typical PDI | Predominant Side Reactions | Key Considerations |
| BF₃·OEt₂ | 1.5 - 3.0 | Strong chain transfer to monomer | Highly active, often requires very low temperatures (-78 °C) for better control.[2] |
| SnCl₄ | 1.2 - 2.0 | Moderate chain transfer | Offers a good balance of activity and control, effective at moderately low temperatures.[16][17] |
| TiCl₄ | 1.8 - 4.0 | Significant chain transfer and termination | Very high activity, can be difficult to control.[2][16] |
| ZnCl₂ | 1.1 - 1.5 | Minimal chain transfer with added base | Milder Lewis acid, can provide good control in living cationic systems, often requires an added base.[17] |
Troubleshooting Guide: Radical Polymerization of this compound
While less common, radical polymerization of MVE presents its own set of challenges. This section provides guidance on troubleshooting these specific issues.
Problem 1: Very Low Molecular Weight or Oligomer Formation
-
-
Solution 1: Use of Additives. Certain additives can help to stabilize the propagating radical and suppress side reactions. For example, the presence of a hydroxyl group in a co-monomer can stabilize the growing radical through hydrogen bonding.[3]
-
Solution 2: Controlled Radical Polymerization Techniques. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the polymerization and minimize side reactions.[3]
-
-
Potential Cause B: Chain Transfer. Similar to cationic polymerization, chain transfer to monomer, solvent, or initiator can limit the molecular weight.
-
Solution: Choose a solvent with a low chain transfer constant. Ensure the initiator concentration is optimized; too high a concentration can lead to increased termination events.
-
Reaction Mechanism: β-Scission in Radical Polymerization
Caption: Simplified mechanism of β-scission in the radical polymerization of vinyl ethers.
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of MVE
Objective: To synthesize PMVE with a controlled molecular weight and low PDI.
Materials:
-
This compound (MVE), freshly distilled from calcium hydride.
-
Anhydrous toluene.
-
Initiator solution (e.g., 1-isobutoxyethyl acetate in toluene).
-
Co-initiator solution (e.g., SnCl₄ in toluene).
-
Quenching agent (e.g., pre-chilled methanol).
-
Dry glassware under an inert atmosphere (N₂ or Ar).
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas, add anhydrous toluene.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the MVE monomer to the cooled solvent.
-
Initiate the polymerization by the sequential addition of the initiator solution and then the co-initiator solution.
-
Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR to determine monomer conversion).
-
Quench the polymerization by adding an excess of pre-chilled methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold n-hexane).
-
Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.
-
Characterize the polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC) and for structure and purity using ¹H NMR.
References
- S. Matsumoto, A. Specific Polymerization Mechanism Involving β-Scission of Mid-Chain Radical Yielding Oligomers in the Free-Radical Polymerization of Vinyl Ethers. Macromolecules, 2008, 41(20), 7597-7603.
- S. Matsumoto, A. Specific Polymerization Mechanism Involving β-Scission of Mid-Chain Radical Yielding Oligomers in the Free-Radical Polymerization of Vinyl Ethers.
- S. Matsumoto, A. Specific Polymerization Mechanism Involving β-Scission of Mid-Chain Radical Yielding Oligomers in the Free-Radical Polymerization of Vinyl Ethers.
- S. Matsumoto, A. Specific Polymerization Mechanism Involving β-Scission of Mid-Chain Radical Yielding Oligomers in the Free-Radical Polymerization of Vinyl Ethers. American Chemical Society, 2008.
- S. Matsumoto, A. Specific Polymerization Mechanism Involving β-Scission of Mid-Chain Radical Yielding Oligomers in the Free-Radical Polymerization of Vinyl Ethers. Semantic Scholar, 2008.
- Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives.
- Recent Developments on Cationic Polymeriz
- Recent Developments on Cationic Polymeriz
- Lewis acid-specific polymerization behaviors in living cationic polymerization of vinyl ether with a malonate group.
- Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar, 2024.
- Technical Support Center: Catione Polymeriz
- Application Notes and Protocols for the Radical Polymerization of Phenyl Vinyl Ether and Its Deriv
- Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. MDPI, 2019.
- Effects of vinyl ethers upon radical polymerizations.
- RAFT Polymerization of Vinyl Esters: Synthesis and Applic
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science (RSC Publishing), 2024.
- Moisture tolerant cationic RAFT polymerization of vinyl ethers. The Royal Society of Chemistry, 2022.
- FREE RADICAL POLYMERIZ
- “Exhaustive” Baeyer-Villiger Oxidation of Poly(Methyl Vinyl Ketone) and Its Copolymers. ChemRxiv.
- Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. NIH, 2019.
- Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temper
- Quantitative Measurement of Cationic Polymer Vector and Polymer-pDNA Polyplex Intercalation into the Cell Plasma Membrane. PubMed, 2015.
- Free Radical Vinyl Polymeriz
- Quantification of Neural Ethanol and Acetaldehyde Using Headspace GC-MS. PMC.
- Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. Knowledge UChicago, 2023.
- Can anyone help in providing the protocol for acetaldehyde quantification by GCMS with head space analyser?
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Quantitative Measurement of Cationic Polymer Vector and Polymer/pDNA Polyplex Intercalation into the Cell Plasma Membrane. NIH.
- An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chrom
- Data Driven Stereoselective Cationic Polymeriz
- Copolymerization of Polar and Nonpolar Vinyl Monomers: Mechanistic Insight and Free Radical Polymeriz
- Quantitative methods for evaluating optical and frictional properties of c
- Frontal polymerization of thiol-ene free-radical and vinyl ether cationic hybrid system | Poster Board #M1. American Chemical Society.
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Technical Support Center: Managing the Exothermic Nature of Methyl Vinyl Ether Polymerization
Welcome to the comprehensive support guide for managing the exothermic nature of methyl vinyl ether (MVE) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively by understanding and controlling the inherent exotherm of this reaction.
Section 1: Understanding the Challenge: The Exotherm of MVE Polymerization
The cationic polymerization of this compound is a powerful tool for synthesizing poly(this compound) (PMVE), a polymer with diverse applications. However, the high reactivity of the vinyl ether monomer leads to a rapid and highly exothermic reaction.[1][2] Improper management of this heat release can lead to a dangerous situation known as thermal runaway, where the reaction accelerates uncontrollably, potentially causing a rapid increase in temperature and pressure, which can lead to reactor failure or even an explosion.[3][4]
This guide will provide you with the necessary strategies to mitigate these risks and achieve a controlled and reproducible polymerization.
Section 2: Troubleshooting Guide for Exotherm-Related Issues
This section addresses specific problems you may encounter during MVE polymerization, their probable causes, and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike (Thermal Runaway)
-
Symptoms: A sudden and sharp increase in reactor temperature that exceeds the capacity of the cooling system, often accompanied by a rapid pressure increase.
-
Potential Causes:
-
High Initiator Concentration: An excessive amount of initiator leads to a large number of simultaneous chain initiations, releasing a massive amount of heat at once.
-
Inadequate Heat Dissipation: The reactor setup is unable to remove the generated heat effectively. This can be due to a small surface-area-to-volume ratio, insufficient coolant flow, or a high reaction viscosity that impedes heat transfer.
-
Presence of Water as a Co-initiator: In some systems, particularly with Lewis acid initiators like BF₃·OEt₂, water can act as a potent co-initiator, dramatically accelerating the reaction rate and leading to an explosive polymerization.[1][5]
-
Incorrect Monomer Addition Rate: Adding the monomer too quickly to the initiator solution can lead to a rapid burst of polymerization.
-
-
Solutions:
-
Immediate Action (Emergency Stop):
-
Quench the Reaction: Immediately add a pre-cooled quenching agent. Effective quenching agents for cationic polymerization include methanol, diethylamine, or other nucleophilic compounds that will react with and neutralize the propagating carbocationic species.[6] For metathesis-based polymerizations, ethyl vinyl ether can be used to sequester the catalyst.[7]
-
Activate Emergency Cooling: If available, engage any secondary or emergency cooling systems.
-
Evacuate: If the situation cannot be controlled, evacuate the area immediately.[8]
-
-
Preventative Measures for Future Experiments:
-
Optimize Initiator Concentration: Carefully calculate and use the minimum effective concentration of the initiator.
-
Enhance Heat Removal:
-
Utilize a reactor with a high surface-area-to-volume ratio (e.g., a jacketed flask with an efficient overhead stirrer).
-
Ensure a high flow rate of a low-temperature coolant through the reactor jacket.
-
Consider using a continuous flow reactor, which offers superior heat dissipation capabilities.[9][10]
-
-
Strictly Anhydrous Conditions: Dry all glassware meticulously and purify solvents and monomers to remove any traces of water.[5]
-
Controlled Monomer Addition: Employ a semi-continuous process where the monomer is added slowly and at a controlled rate to the reaction mixture.[11]
-
-
Issue 2: Polymer with Low Molecular Weight and Broad Polydispersity
-
Symptoms: The final polymer product has a lower than expected average molecular weight (Mn) and a high polydispersity index (PDI or MWD), indicating a lack of control over the polymerization.
-
Potential Causes:
-
Chain Transfer Reactions: The high exotherm can promote chain transfer reactions to the monomer, solvent, or impurities.[6]
-
Uncontrolled Initiation Events: The presence of impurities like water can lead to multiple, uncontrolled initiation events, resulting in a broad distribution of chain lengths.[5]
-
High Reaction Temperature: Elevated temperatures increase the rate of termination and chain transfer reactions relative to propagation.[12][13]
-
-
Solutions:
-
Lower the Reaction Temperature: Conducting the polymerization at sub-ambient temperatures (e.g., -78°C to 0°C) is a common strategy to suppress side reactions and stabilize the propagating species.[6][13][14]
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Non-polar solvents are often preferred for cationic polymerization. The solvent's ability to solvate the growing polymer chain can also influence the reaction kinetics and heat transfer.[15][16][17]
-
Living Cationic Polymerization Systems: Employ initiator/activator systems known to promote living polymerization, which minimizes termination and chain transfer reactions. Examples include systems with added Lewis bases or specific counter-ions that stabilize the carbocation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the high exotherm in MVE polymerization?
A1: The high exotherm is a result of the thermodynamics of the polymerization process. The conversion of a double bond in the vinyl ether monomer to two single bonds in the polymer backbone is an energetically favorable process, releasing a significant amount of energy as heat (enthalpy of polymerization). The high reactivity of the carbocationic propagating species in cationic polymerization leads to a very fast reaction rate, causing this heat to be released rapidly.
Q2: How can I quantitatively measure the heat generated during my polymerization?
A2: Reaction calorimetry is the most direct method to measure the heat flow of a polymerization reaction in real-time. This technique allows you to determine the total enthalpy of the reaction and the rate of heat evolution, which is crucial for safe process scale-up.[18]
Q3: Are there safer alternatives to traditional batch polymerization for managing the exotherm?
A3: Yes, continuous flow polymerization in microreactors or tubular reactors is an inherently safer method for highly exothermic reactions.[9][10] The high surface-area-to-volume ratio of these systems allows for extremely efficient heat dissipation, preventing the build-up of heat and the risk of thermal runaway.[9][19] Semi-continuous processes, where the monomer is fed into the reactor at a controlled rate, also offer better control over the exotherm compared to a standard batch process.[11]
Q4: What personal protective equipment (PPE) should I use when working with this compound?
A4: this compound is an extremely flammable gas and can cause skin and eye irritation.[20] Appropriate PPE includes tightly sealed safety glasses or a face shield, flame-resistant gloves, and a lab coat.[20][21] All work should be conducted in a well-ventilated fume hood, and respiratory protection may be necessary depending on the scale of the reaction.[20][22][23]
Q5: Can the choice of initiator influence the exotherm?
A5: Absolutely. The reactivity of the initiator system plays a crucial role. More reactive initiators will lead to a faster polymerization and a more pronounced exotherm. For example, some initiator systems are designed for living cationic polymerization, which often proceeds at a more controlled rate, thereby generating heat more slowly and manageably.[24]
Section 4: Data and Protocols
Table 1: Key Parameters for Controlling MVE Polymerization Exotherm
| Parameter | Recommendation for Control | Rationale |
| Reaction Temperature | Low temperatures (e.g., -78°C to 0°C) | Reduces the rate of propagation and side reactions, allowing for better heat management.[6][13][14] |
| Initiator Concentration | Use the lowest effective concentration | Minimizes the number of simultaneous initiation events, reducing the initial heat burst. |
| Monomer Addition | Slow, controlled addition (semi-batch) | Prevents a rapid, uncontrolled polymerization by limiting the instantaneous monomer concentration.[11] |
| Solvent | Anhydrous, non-polar solvents | Minimizes unwanted side reactions and ensures predictable initiator activity.[15][16] |
| Reactor Type | High surface-area-to-volume ratio (e.g., flow reactor) | Maximizes heat transfer efficiency, preventing the accumulation of heat.[9][10][19] |
| Agitation | Efficient and consistent stirring | Ensures uniform temperature distribution throughout the reaction mixture and improves heat transfer to the reactor walls. |
Experimental Protocol: Controlled Cationic Polymerization of MVE
This protocol outlines a general procedure for a controlled polymerization, emphasizing exotherm management.
Materials:
-
This compound (MVE), freshly distilled
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Initiator system (e.g., a Lewis acid)
-
Quenching agent (e.g., pre-chilled methanol)
-
Dry nitrogen or argon source
-
Jacketed reactor with overhead stirrer and temperature probe
-
Low-temperature circulator
-
Syringe pump for monomer addition
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven and assemble the reactor under a positive pressure of inert gas.
-
Solvent and Initiator: Charge the reactor with the anhydrous solvent and cool it to the desired reaction temperature (e.g., -78°C) using the circulator. Once the temperature is stable, add the initiator.
-
Monomer Addition: Begin the slow, dropwise addition of the purified MVE to the stirred initiator solution using a syringe pump.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. The rate of monomer addition should be adjusted to maintain a stable internal temperature (e.g., within ±2°C of the setpoint).
-
Polymerization: Continue the monomer addition until the desired conversion is reached.
-
Quenching: Terminate the polymerization by adding the pre-chilled quenching agent to the reactor.
-
Work-up: Allow the reactor to warm to room temperature. The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
Section 5: Visualizing Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Thermal Runaway
Caption: Decision-making workflow for responding to a thermal runaway event.
Diagram 2: Cationic Polymerization Mechanism of this compound
Caption: Simplified mechanism of MVE cationic polymerization highlighting the exothermic propagation step.
References
- Subira, F., Vairon, J. P., & Padias, A. B. (1992). Kinetics of methyl, ethyl, and isopropyl vinyl ether polymerizations initiated by trityl salts. Macromolecules, 25(22), 5835-5840.
- Sugihara, S., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers, 14(15), 3183.
- Batagianni, E., et al. (2016). Metallocene-mediated cationic polymerization of vinyl ethers: Kinetics of polymerization and synthesis and characterization of statistical copolymers. Polymer, 85, 136-146.
- Mondal, P., & Mandal, B. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 3(3), 224-243.
- Zhang, Y., et al. (2023). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry, 14(2), 169-176.
- Mondal, P., & Mandal, B. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au, 3(3), 224–243.
- Pyda, M., & Wunderlich, B. (2005). Heat capacity of poly(vinyl methyl ether). Journal of Polymer Science Part B: Polymer Physics, 43(16), 2141-2153.
-
Ashland. (2016). Product Stewardship Summary - this compound. Retrieved from [Link]
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Scientific Polymer Products, Inc. (2020). This compound/maleic acid copolymer Safety Data Sheet. Retrieved from [Link]
- Xia, Y. (2021). Enol Ethers in ROMP: From Quenching Agent to Comonomer. Chemistry Community.
- BenchChem. (2025).
- Chang, J., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 508.
- Wang, W., et al. (2020). Temperature during cationic polymerizations of vinyl ethers initiated by different alcohols/B(C6F5)
- Kostjuk, S. V., et al. (2012). Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway. Polymer Chemistry, 3(2), 393-400.
- Zhang, Z., et al. (2018). Controlled Microflow Cationic Polymerization of Vinyl Ethers under Ambient Conditions.
- Junkers, T. (2020). Polymerizations in Continuous Flow: Recent Advances in the Synthesis of Diverse Polymeric Materials. ACS Macro Letters, 9(2), 205-214.
- Degee, P., et al. (1996). Controlled cationic polymerization of this compound with a semi-continuous process. Macromolecular Chemistry and Physics, 197(6), 1829-1839.
- Kostjuk, S. V., et al. (2012). Cationic polymerization of isobutyl vinyl ether in aqueous media: Physical chemistry tricks to fight against thermal runaway. Polymer Chemistry, 3(2), 393-400.
- Aoshima, S., & Higashimura, T. (2008). Living cationic polymerization of α‐methyl vinyl ethers using SnCl4. Journal of Polymer Science Part A: Polymer Chemistry, 46(6), 2202-2211.
- Soroush, M., & Kravaris, C. (2015). Control of Polymerization Processes. In Process Systems Engineering (Vol. 7, pp. 547-584).
- Junkers, T. (2020). Polymerizations in Continuous Flow: Recent Advances in the Synthesis of Diverse Polymeric Materials. ACS Macro Letters, 9(2), 205–214.
- Boydston, A. J. (2017). Polymer Synthesis in Continuous Flow Reactors. ACS Macro Letters, 6(10), 1125–1128.
- Kim, J. H., et al. (2020). Novel behavior in a polymer solution: the disappearance of the melting temperature (Tm) and enthalpy change (ΔHm) of the solvent. Scientific Reports, 10(1), 13328.
- TU Darmstadt. (2002). Reaction Calorimetry.
- Sugihara, S., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Polymers, 14(15), 3183.
- Chemistry For Everyone. (2023, October 30).
- The Institution of Chemical Engineers. (1993). The control of runaway polymerisation reactions by inhibition techniques. IChemE Symposium Series, 134, 575-584.
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Health and Safety Executive. (1992). Polymerisation runaway reaction, May 1992. Retrieved from [Link]
- Hutchinson, R. A. (n.d.).
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- The Polymerist. (2020, September 13). Lecture 3: Solvent Quality Effect on Polymer Chains and Enthalpic Interactions [Video]. YouTube.
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Technical Support Center: Selection of Appropriate Initiators for Methyl Vinyl Ether Polymerization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for methyl vinyl ether (MVE) polymerization. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to assist you in selecting the most suitable initiators for your specific experimental needs. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound (MVE)?
A1: this compound is primarily polymerized through cationic polymerization due to the electron-donating nature of its ether group, which stabilizes the resulting carbocationic propagating species.[1][2] While radical polymerization of vinyl ethers is generally not feasible due to the high nucleophilicity of the double bond, recent advancements have shown possibilities under specific conditions, such as with certain photoinitiators or in copolymerization with other monomers like methyl methacrylate.[3][4] However, for achieving well-defined poly(this compound) (PMVE), cationic polymerization, particularly living cationic polymerization, is the method of choice.[5][6]
Q2: What is "living" cationic polymerization and why is it important for MVE?
A2: Living cationic polymerization is a type of chain-growth polymerization where chain termination and chain transfer reactions are minimized.[2] This allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and the ability to create block copolymers by sequential monomer addition.[6] For applications in drug development and materials science where precise control over polymer architecture is crucial, living cationic polymerization of MVE is an indispensable technique.[5][7]
Q3: Can I use a radical initiator like AIBN or a peroxide for MVE polymerization?
A3: Generally, no. Standard radical initiators are ineffective for the homopolymerization of vinyl ethers like MVE.[3] The electron-rich double bond of MVE is not susceptible to attack by typical radical species. However, there are specialized cases, such as "free radical promoted cationic polymerization," where radicals can be oxidized to initiate a cationic polymerization.[3] Additionally, photoinitiated polymerization using specific cationic photoinitiators can be employed.[8][9]
Q4: How does the choice of initiator affect the properties of the final poly(this compound)?
A4: The initiator system significantly influences several key properties of the resulting PMVE:
-
Molecular Weight and Dispersity: Living cationic systems provide excellent control, yielding polymers with predictable molecular weights and narrow dispersities (Đ ≤ 1.2).[5] In contrast, conventional cationic polymerization can lead to broader molecular weight distributions.[10]
-
Stereoregularity: The choice of initiator and reaction conditions, such as temperature and solvent, can influence the tacticity (stereochemistry) of the polymer chain.[11][12] For instance, using certain Lewis acids at low temperatures can favor the formation of isotactic PMVE.[11]
-
End-Group Functionality: The initiator fragment becomes the α-end group of the polymer chain. By choosing a functional initiator, specific functionalities can be incorporated at the beginning of the polymer chain.[5][7]
Troubleshooting Guide: Common Issues in MVE Polymerization
Problem 1: Low or No Polymer Yield
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities (especially water) | Water can act as a chain transfer agent or inhibitor in cationic polymerization.[10] Ensure all reagents (monomer, solvent, initiator) are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Initiator/Co-initiator System | The chosen initiator may not be strong enough to initiate polymerization under the given conditions. Verify the compatibility of the initiator and any Lewis acid co-initiator. For example, some systems require a proton source (like an alcohol or even trace water) to be activated by a Lewis acid.[1][10] |
| Incorrect Reaction Temperature | Cationic polymerizations are often highly sensitive to temperature. Low temperatures (e.g., -78 °C to 0 °C) are typically required to suppress side reactions and achieve controlled polymerization.[5][11] |
Problem 2: Broad Molecular Weight Distribution (High Dispersity)
| Possible Cause | Troubleshooting Steps |
| Chain Transfer Reactions | This can be caused by impurities like water or by the counter-ion being too nucleophilic.[1] Using a non-nucleophilic counter-ion and ensuring anhydrous conditions are crucial. Adding a common ion salt, like tetra-n-butylammonium chloride, can also help suppress side reactions. |
| Slow Initiation Compared to Propagation | If the initiation rate is slower than the propagation rate, polymer chains will be formed at different times, leading to a broader molecular weight distribution. Ensure rapid and efficient mixing of the initiator with the monomer. |
| Temperature Fluctuations | Inconsistent reaction temperature can lead to variations in the rates of initiation, propagation, and termination, resulting in a broader dispersity. Use a reliable cooling bath to maintain a stable temperature. |
Problem 3: Uncontrolled or "Runaway" Polymerization
| Possible Cause | Troubleshooting Steps |
| Highly Reactive Initiating System | Some initiator systems, particularly strong Brønsted acids or certain Lewis acids, can lead to a very rapid and exothermic polymerization.[1] Consider using a weaker Lewis acid or adding a Lewis base (like an ether or ester) to moderate the reactivity of the propagating species.[13] |
| High Monomer Concentration | A high concentration of MVE can lead to a rapid release of heat. Consider a semi-continuous process where the monomer is fed into the reactor over time to better control the reaction exotherm.[5] |
Initiator Selection and Experimental Protocols
The selection of an appropriate initiator system is critical for the successful polymerization of MVE. Below is a comparison of common initiator systems and a detailed protocol for a living cationic polymerization.
Comparison of Common Initiator Systems for MVE Polymerization
| Initiator System | Type | Advantages | Disadvantages | Typical Conditions |
| HI / I₂ | Protonic Acid / Lewis Acid | One of the earliest systems for living polymerization of vinyl ethers.[2] | Can be corrosive; requires careful handling. | Low temperatures (-15 °C to -40 °C). |
| R-OH / Lewis Acid (e.g., SnCl₄, TiCl₄) | Alcohol / Lewis Acid | Allows for the introduction of various end-groups from the alcohol.[6] | Highly sensitive to impurities; requires a strong Lewis acid. | Very low temperatures (-80 °C).[6] |
| 1,1-Diethoxyethane (DEE) / TMSI / ZnI₂ | In-situ Initiator Generation | Provides good control over molecular weight and narrow dispersity.[5] | Multi-component system requires precise stoichiometry. | -5 °C in toluene.[5] |
| Diaryliodonium Salts (e.g., Ph₂I⁺ PF₆⁻) | Photoinitiator | Can be initiated by UV light, offering spatial and temporal control.[8][14][15] | May require specialized equipment; can be less efficient for bulk polymerization. | UV irradiation at room temperature.[14] |
Experimental Protocol: Living Cationic Polymerization of MVE
This protocol is based on a well-established system for producing well-defined PMVE.[5]
Materials:
-
This compound (MVE), dried and distilled.
-
Toluene, dried and distilled.
-
1,1-Diethoxyethane (DEE), as the initiator precursor.
-
Trimethylsilyl iodide (TMSI).
-
Zinc iodide (ZnI₂), as the activator.
-
Methanol, for quenching.
Procedure:
-
Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of dry nitrogen.
-
Solvent and Initiator Precursor Addition: Add the desired amount of dry toluene to the reactor and cool it to -40 °C. Inject the calculated amount of DEE.
-
Initiator Formation: Slowly add TMSI to the DEE solution in toluene at -40 °C to form the initiator in situ.
-
Monomer Addition: Condense a known amount of MVE into the reactor.
-
Initiation: Trigger the polymerization by adding a solution of ZnI₂ in toluene.
-
Propagation: Maintain the reaction at the desired temperature (e.g., -5 °C) while continuously feeding MVE at a controlled rate to achieve the target molecular weight.[5]
-
Quenching: Terminate the polymerization by adding pre-chilled methanol.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., hexane), filter, and dry under vacuum.
Visualization of the Polymerization Process
The following diagram illustrates the key steps in the living cationic polymerization of MVE.
Caption: Workflow for the living cationic polymerization of MVE.
Advanced Concepts: Troubleshooting Complex Architectures
Problem: Difficulty in Synthesizing Block Copolymers (e.g., PMVE-b-Polystyrene)
| Possible Cause | Troubleshooting Steps |
| Mismatch in Monomer Reactivity | Vinyl ethers are generally more reactive in cationic polymerization than styrenes.[1] When synthesizing a block copolymer, it is often necessary to polymerize the less reactive monomer first, or to adjust the polymerization conditions for the second block. For PMVE and polystyrene, a successful strategy involves polymerizing MVE first, then adding the styrene monomer along with additional Lewis acid and a salt at a different temperature to facilitate the second polymerization. |
| Inefficient Crossover Reaction | The propagating chain end from the first block may not efficiently initiate the polymerization of the second monomer. This can be due to differences in the stability of the carbocations. The use of a robust initiating system that can maintain living characteristics for both monomers is essential. |
The following diagram illustrates the logical flow for troubleshooting block copolymer synthesis.
Caption: Troubleshooting logic for block copolymer synthesis involving MVE.
References
- Goethals, E. J., et al. (Year). Controlled cationic polymerization of this compound with a semi-continuous process. Source Not Available.
-
Aoshima, S., et al. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. MDPI. [Link]
- Yuan, J. (n.d.).
-
Aoshima, S., et al. (2022). Living Cationic Polymerization of Silyl-Protected -Methyl Vinyl Ethers (Propenyl Ethers). Semantic Scholar. [Link]
-
Kennedy, J., Pernecker, T., & Ivan, B. (n.d.). Living Cationic Polymerization of Poly(isobutylene-b-methyl vinyl ether). Temarex Corporation. [Link]
-
Aoshima, S., et al. (2008). Living cationic polymerization of α‐methyl vinyl ethers using SnCl4. Semantic Scholar. [Link]
-
Sato, K., et al. (2024). Metal-Free, Photoinitiated Cationic Terpolymerization of Vinyl Ethers, Oxiranes, and Ketones: Simultaneous Control of Monomer Sequence and Molecular Weight by the Formation of Long-Lived Propagating Species. ACS Publications. [Link]
-
Diao, C., & Zou, Y. (2011). Photoinitiated polymerization of new hybrid monomer containing vinyl ether and (methyl) acryloyl groups. SPIE Digital Library. [Link]
-
Wikipedia. (n.d.). Living cationic polymerization. Wikipedia. [Link]
-
Sanyal, R., et al. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. PMC - NIH. [Link]
- Braun, H., Yagci, Y., & Nuyken, O. (2002). Copolymerization of butyl vinyl ether and methyl methacrylate by combination of radical and radical promoted cationic mechanisms. European Polymer Journal.
-
Diao, C., & Zou, Y. (2011). Photoinitiated Polymerization of New Hybrid Monomer Containing Vinyl Ether and (Methyl) Acryloyl Groups. SPIE Digital Library. [Link]
-
Sawamoto, M., et al. (n.d.). Synthesis of this compound-Styrene Block Copolymers by the Sequential Living Cationic Polymerization. ElectronicsAndBooks. [Link]
-
Sanyal, R., et al. (2023). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Decker, C. (n.d.). Photoinitiated polymerization of vinyl ether-based systems. ResearchGate. [Link]
-
Bevington, J. C., & Huckerby, T. N. (n.d.). Effects of vinyl ethers upon radical polymerizations. ResearchGate. [Link]
-
Du Prez, F. E., et al. (n.d.). Design of novel poly(this compound) containing AB and ABC block copolymers by the dual initiator strategy. ResearchGate. [Link]
-
Li, W., et al. (2008). Effects of initiators on the cure kinetics and mechanical properties in vinyl-ester resin. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. National Institutes of Health. [Link]
- (n.d.). POLY (VINYL ETHERS)
-
Zhang, Z., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. National Institutes of Health. [Link]
- Kunitake, T., & Aso, C. (n.d.). Factors Affecting the Stereoregularity of Vinyl Polymers. Source Not Available.
Sources
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- 15. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Vinyl Ether Reactivity in Experimental Applications
Welcome to the technical support center for methyl vinyl ether (MVE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive monomer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the critical impact of impurities on MVE's reactivity, particularly in cationic polymerization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What are the primary reactive characteristics of this compound?
This compound (MVE) is a colorless, flammable gas with a sweet odor.[1] Its high reactivity stems from the electron-rich double bond, making it susceptible to polymerization, especially through cationic mechanisms.[2] Lewis acids, such as boron trifluoride, are typically used to initiate this polymerization.[2] MVE can also participate in other reactions like [4+2] cycloaddition reactions.[2]
Q2: What are the most common impurities found in commercial this compound, and where do they originate?
Commercial MVE may contain several impurities, primarily arising from its synthesis—typically the reaction of acetylene and methanol in the presence of a base—or from improper handling and storage.[1][2]
| Impurity | Common Origin |
| Water (H₂O) | Atmospheric moisture, incomplete drying of reaction vessels. |
| Methanol (CH₃OH) | Unreacted starting material from synthesis.[1][2][3] |
| Acetaldehyde (CH₃CHO) | Hydrolysis of MVE, side reactions during synthesis. |
| Polymerization Inhibitors | Added by the manufacturer for stabilization during transport and storage.[1] |
Q3: Why is MVE stabilized with an inhibitor, and how does this affect my experiment?
Commercial grades of MVE often contain a small amount of a polymerization inhibitor to prevent spontaneous, and potentially violent, exothermic polymerization during storage and transport.[1][4] Before use in polymerization reactions, this inhibitor must be removed to achieve controlled and predictable results. Failure to do so will likely result in failed or significantly retarded polymerization.
Q4: What are the recommended storage and handling procedures for this compound?
Due to its high flammability and reactivity, strict adherence to safety protocols is crucial.[5][6]
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[4][7] Cylinders should be firmly secured in an upright position.[6]
-
Handling: Use in a closed system or with adequate ventilation.[5] All equipment must be grounded to prevent static discharge.[1][6] Use non-sparking tools.[4]
-
Inert Atmosphere: For high-purity applications like controlled polymerizations, handling under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent contamination with atmospheric moisture and oxygen.[8]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound.
Guide 1: Polymerization Failure or Low Yield
Issue: The cationic polymerization of MVE fails to initiate, proceeds very slowly, or results in a low polymer yield.
Root Cause Analysis: This is often due to the presence of impurities that either inhibit the initiator or terminate the propagating polymer chains.
Troubleshooting Workflow:
Sources
- 1. This compound | C3H6O | CID 7861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. QUESTION 06 this compound \mathrm { H } _ { 2 } \mathrm { C } = \ma.. [askfilo.com]
- 4. nj.gov [nj.gov]
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- 6. wapitigravel.ca [wapitigravel.ca]
- 7. isotope.com [isotope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"strategies to control the molecular weight of poly(methyl vinyl ether)"
A Guide to Controlling Molecular Weight and Polydispersity
Welcome to the technical support center for the synthesis of poly(methyl vinyl ether) (PMVE). This guide is designed for researchers, scientists, and drug development professionals who require precise control over the molecular characteristics of their polymers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success. Precise control over molecular weight (MW) and its distribution is critical, as these parameters directly influence the physicochemical properties of PMVE, such as its Lower Critical Solution Temperature (LCST), viscosity, and biocompatibility, which are essential for applications in drug delivery and smart materials.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of PMVE?
The most effective method for achieving precise control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) is through living cationic polymerization .[3] This technique minimizes irreversible chain termination and chain transfer reactions that are common in conventional cationic polymerization.[4][5] Key strategies within this framework include:
-
Controlling the Monomer-to-Initiator Ratio ([M]/[I]): In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the initial monomer concentration to the initial initiator concentration, multiplied by the monomer conversion. By carefully controlling this ratio, you can target a specific molecular weight.
-
Choice of Initiating System: The selection of the initiator and a Lewis acid co-initiator is crucial. Common systems involve a cationogen (like the HCl-adduct of a vinyl ether or 1,1-diethoxyethane) paired with a Lewis acid (like SnCl₄, ZnI₂, or Et₁.₅AlCl₁.₅).[6][7] The stability of the propagating carbocation, which is moderated by the Lewis acid and other additives, is key to preventing side reactions.[4]
-
Use of Chain Transfer Agents (CTAs): In a technique known as cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, specific CTAs like dithiocarbamates or thioethers can be used.[3][5][8] These agents reversibly react with the growing polymer chain, creating a dynamic equilibrium that allows for controlled chain growth and results in polymers with predictable molecular weights and low PDI.[9]
Q2: Why is achieving a narrow molecular weight distribution (low PDI) so important for PMVE applications?
A narrow molecular weight distribution (typically a PDI or Mw/Mn < 1.3) indicates that the polymer chains in the sample are of a similar length. This uniformity is critical for several reasons:
-
Predictable Physicochemical Properties: Properties like the LCST, glass transition temperature (Tg), and viscosity are averages of the entire polymer sample. A broad PDI means a wide range of chain lengths, leading to less defined and less predictable material behavior. For instance, the thermoresponsive transition of PMVE in aqueous solutions is sharper and more predictable for samples with a low PDI.[1]
-
Reproducibility: For applications in regulated fields like drug development, batch-to-batch consistency is paramount. A low PDI is a key indicator of a well-controlled polymerization process, ensuring that the material's properties are reproducible.
-
Performance in Self-Assembly: When creating block copolymers for applications like micelles or drug delivery nanoparticles, a low PDI for each block is essential for achieving well-defined and uniform nanostructures.[6]
Q3: How does reaction temperature affect the control over PMVE molecular weight?
Temperature is one of the most critical parameters in the cationic polymerization of vinyl ethers.
-
Lower Temperatures Suppress Side Reactions: Cationic polymerization is often conducted at very low temperatures (e.g., -80 °C to 0 °C).[7][10] The high reactivity of the propagating carbocationic species makes them prone to undesirable chain transfer reactions.[4][8] Lowering the temperature stabilizes these active species, significantly reducing the rate of chain transfer and termination relative to the rate of propagation. This is essential for maintaining the "living" character of the polymerization and achieving a narrow PDI.[8][10]
-
Higher Temperatures Can Lead to Loss of Control: As the temperature increases, the rate of chain transfer reactions can become significant, leading to a lower molecular weight than theoretically predicted and a broadening of the molecular weight distribution.[7][10] In some aqueous systems, however, the polymerization rate has been observed to decrease at lower temperatures, highlighting the complexity of the kinetics depending on the specific system.[11][12]
Troubleshooting Guide
Q4: My final molecular weight is significantly lower than predicted by my [M]/[I] ratio. What are the likely causes?
This is a common issue and almost always points to unintended chain transfer or termination events. Here’s how to troubleshoot:
-
Check for Impurities: Water is a notorious terminating agent in cationic polymerization. Ensure your monomer, solvent, and glassware are scrupulously dry. This compound should be distilled from a suitable drying agent (e.g., CaH₂) immediately before use. Solvents should be purified using a solvent purification system or by distillation.
-
Evaluate Your Initiator/Catalyst System: An overly strong Lewis acid or an unstable initiating system can promote chain transfer to the monomer. Consider using a weaker Lewis acid or adding a Lewis base (like ethyl acetate or dioxane) to the system. These additives can reversibly coordinate with the propagating carbocation, stabilizing it and suppressing chain transfer.[7][10]
-
Lower the Reaction Temperature: As discussed in Q3, if you are running the reaction at 0 °C or higher, try lowering the temperature to -30 °C, -50 °C, or even -80 °C.[7][8][10] This is often the most effective way to minimize chain transfer.
-
Consider Chain Transfer to Polymer: Although less common for PMVE, backbiting or chain transfer to the polymer backbone can occur, especially at higher monomer conversions. This can limit the final molecular weight.
Q5: The polydispersity index (PDI) of my PMVE is high (e.g., > 1.5). How can I achieve a narrower distribution?
A high PDI indicates a loss of control over the polymerization, meaning that initiation, propagation, and termination are not occurring uniformly.
-
Ensure Rapid and Uniform Initiation: For a narrow PDI, all polymer chains must start growing at the same time. This requires an initiator that is at least as reactive as the propagating species. Ensure your initiator is pure and added quickly to the reaction mixture with vigorous stirring to ensure uniform distribution.
-
Stabilize the Propagating Cation: This is the cornerstone of living cationic polymerization. The most common cause of a high PDI is that the propagating carbocations are too reactive, leading to chain transfer or termination.
-
Lower the Temperature: This is the first and most crucial step.[8][10]
-
Add a Lewis Base/Nucleophile: Additives like ethyl acetate, THF, or dioxane are often essential.[7] They act as electron donors that stabilize the carbocation, making the polymerization "living" and controlled. The optimal concentration often needs to be determined empirically.
-
-
Purify Reagents: Impurities can cause premature termination for some chains while others continue to grow, leading to a broad distribution. All reagents must be meticulously purified.
Q6: My GPC trace shows a bimodal or multimodal distribution. What does this signify?
A multimodal distribution suggests the presence of multiple distinct polymer populations with different molecular weights. This can arise from several issues:
-
Slow or Interrupted Initiation: If the initiation process is slow compared to propagation, new chains will be formed throughout the reaction, leading to a population of shorter chains alongside the longer ones that started earlier. This can be caused by poor mixing or slow dissolution of the initiator.
-
Chain Transfer Followed by Re-initiation: A chain transfer event can terminate one chain and create a new cationic species that initiates a new chain, resulting in two different populations.
-
Presence of Multiple Active Species: The counter-ion from the Lewis acid can create different types of ion pairs (e.g., tight vs. loose ion pairs) with the propagating cation. If these species propagate at significantly different rates, it can lead to a broadening or splitting of the molecular weight distribution.
-
Impurities in the Monomer: Some impurities can act as alternative initiators, creating a separate population of polymer chains.
To resolve this, focus on ensuring rapid and clean initiation, rigorous purification of all components, and optimizing the reaction conditions (especially temperature and additives) to favor a single type of stable, propagating species.
Experimental Protocols & Data
Protocol: Synthesis of PMVE via Living Cationic Polymerization
This protocol describes a general procedure for synthesizing PMVE with a target molecular weight and low PDI.
1. Reagent and Glassware Preparation:
- All glassware must be flame-dried or oven-dried at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon.
- Toluene (solvent) should be dried by passing through a column of activated alumina or by distillation over CaH₂.
- This compound (MVE) must be purified by distillation over CaH₂ and stored under an inert atmosphere.
- The initiator (e.g., 1-isobutoxyethyl acetate, IBEA) and Lewis acid (e.g., SnCl₄ or Et₁.₅AlCl₁.₅) should be handled in a glovebox or using Schlenk line techniques.[7][10]
2. Polymerization Procedure:
- To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the dried toluene and any Lewis base additive (e.g., ethyl acetate, typically at a high concentration like 1.0 M).[10]
- Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Add the purified MVE monomer to the cooled solvent.
- In a separate, dry vessel, prepare the initiating system. For example, add the initiator (IBEA) followed by the Lewis acid co-initiator (e.g., Et₁.₅AlCl₁.₅ or SnCl₄).[7][10] The molar ratio of initiator to Lewis acid often requires optimization.
- Using a gas-tight syringe, rapidly inject the prepared initiating system into the vigorously stirred monomer solution.
- Allow the polymerization to proceed for the desired time (e.g., 1-6 hours). Monitor conversion by taking aliquots for ¹H NMR analysis if desired.
- Quench the reaction by adding pre-chilled methanol. The color of the reaction mixture should dissipate.
- Allow the solution to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., cold hexane or methanol/water mixture).
- Collect the polymer by filtration or decantation and dry it under vacuum to a constant weight.
3. Characterization:
- Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or polyethylene glycol).[13]
Data Table: Effect of Reaction Parameters on PMVE Synthesis
The following table summarizes expected outcomes based on changes in key reaction variables.
| Parameter | Condition 1 | Outcome 1 (Mn, PDI) | Condition 2 | Outcome 2 (Mn, PDI) | Rationale |
| Temperature | 0 °C | Lower Mn, High PDI (>1.4) | -78 °C | Target Mn, Low PDI (~1.1) | Lower temperatures suppress chain transfer reactions, preserving the living nature of the polymerization.[7][8][10] |
| [Monomer]/[Initiator] | 100:1 | Mn ≈ 5,800 g/mol , PDI < 1.2 | 500:1 | Mn ≈ 29,000 g/mol , PDI < 1.2 | In a living polymerization, Mn is directly proportional to the [M]/[I] ratio (assuming full conversion). |
| Lewis Base Additive | None | Uncontrolled, Broad PDI | Ethyl Acetate (1 M) | Controlled, PDI < 1.2 | The additive stabilizes the propagating carbocation, preventing side reactions and enabling controlled growth.[7][10] |
| Solvent Polarity | Toluene (nonpolar) | Good control | Dichloromethane (polar) | Poorer control, broader PDI | More polar solvents can lead to less stable ion pairs, increasing the likelihood of chain transfer and termination. |
Visualized Workflows and Mechanisms
Experimental Workflow for Living Cationic Polymerization
Caption: Workflow for PMVE synthesis via living cationic polymerization.
Mechanism of Controlled vs. Uncontrolled Cationic Polymerization
Caption: Simplified comparison of living vs. conventional polymerization pathways.
References
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"degradation pathways of methyl vinyl ether under different conditions"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with methyl vinyl ether (MVE). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of MVE under various experimental conditions. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate, identify, and resolve challenges in your work.
Overview of this compound (MVE) Stability
This compound (CH₃OCH=CH₂) is the simplest enol ether, a colorless, flammable gas used as a versatile building block in organic synthesis and polymer chemistry.[1] Its reactivity is dominated by the electron-rich double bond, making it highly susceptible to certain conditions while remaining stable in others. A primary challenge for researchers is its propensity for rapid, exothermic polymerization in the presence of acids and its susceptibility to oxidative and thermal degradation.[2][3] Conversely, MVE is generally stable under alkaline conditions.[4] This guide will address the most common degradation pathways you may encounter.
Section 1: Hydrolytic Degradation (Acid-Catalyzed Pathway)
This is the most frequently encountered degradation pathway in aqueous or protic environments. The presence of even trace amounts of acid can initiate rapid decomposition.
Frequently Asked Questions & Troubleshooting
Q1: My MVE sample is rapidly decomposing in an aqueous solution that I thought was neutral. What's happening?
A1: You are likely observing acid-catalyzed hydrolysis. The "neutral" solution may have become acidic due to dissolved gases (like CO₂) or contact with mildly acidic surfaces (e.g., certain types of glass or silica gel).[3] MVE is exceptionally sensitive to acid. The generally accepted mechanism involves a rate-determining protonation of the vinyl group's β-carbon.[5][6] This creates a resonance-stabilized alkoxycarbocation intermediate, which is then rapidly hydrated by water. The resulting hemiacetal is unstable and quickly decomposes into acetaldehyde and methanol.[5]
Q2: What are the final products of MVE hydrolysis?
A2: The primary products are acetaldehyde and methanol . The reaction proceeds to completion and is generally irreversible under these conditions.
Q3: I observed a rapid, uncontrolled polymerization instead of simple hydrolysis. Why did this occur?
A3: This is a critical and hazardous issue. MVE undergoes rapid, exothermic cationic polymerization initiated by acids, including dilute acids and Lewis acids.[1][3] If the concentration of the acid catalyst is high enough, or if the temperature increases, polymerization can outcompete hydrolysis. It is crucial to control the acidity and temperature of your reaction meticulously. For storage, MVE must be kept in the presence of a base to prevent polymerization.[2][3]
Q4: How can I monitor the rate of hydrolytic degradation in my experiment?
A4: You can monitor the reaction kinetics using several methods:
-
UV-Vis Spectrophotometry: If other components do not interfere, you can monitor the disappearance of the MVE vinyl absorbance band. More practically, you can track the appearance of the acetaldehyde product.
-
Gas Chromatography (GC): This is a highly effective method. You can monitor the decrease in the MVE peak area and the corresponding increase in the acetaldehyde and methanol peak areas over time. See Section 4 for a detailed protocol.
-
Proton NMR Spectroscopy: In a deuterated solvent, you can monitor the disappearance of the characteristic vinyl proton signals of MVE and the appearance of the aldehyde and methyl signals of the products.[6]
Key Mechanism: Acid-Catalyzed Hydrolysis
The pathway below illustrates the step-by-step mechanism of MVE hydrolysis in an acidic aqueous environment.
Caption: Acid-catalyzed hydrolysis of this compound.
Section 2: Oxidative & Photochemical Degradation
Exposure to atmospheric oxygen, especially in the presence of UV light or radical initiators, can lead to complex degradation pathways. This is highly relevant for atmospheric chemistry studies and for assessing the long-term stability of MVE-containing materials.
Frequently Asked Questions & Troubleshooting
Q1: I'm studying MVE in an aqueous solution open to the air and see degradation products other than acetaldehyde. What could be forming?
A1: You are likely observing oxidative degradation, which can be initiated by photochemically-produced hydroxyl radicals (•OH). The reaction of •OH with MVE proceeds via hydrogen abstraction from the methoxy, methyl, or vinyl groups.[7] This generates various α-alkoxyalkyl and other carbon-centered radicals.[8][9] In the presence of oxygen, these primary radicals are rapidly converted to peroxyl radicals, which can then undergo further reactions like autoxidation, leading to a cascade of products including hydroperoxides, formaldehyde, esters, and ketones.[8][10][11]
Q2: My experiment is not exposed to light, but I still suspect oxidation. Is this possible?
A2: Yes. While photochemical processes are a major source of radical initiators, other sources can trigger oxidation. These include:
-
Thermal decomposition of trace impurities: Peroxides that may have formed during storage can decompose upon gentle heating, creating radicals.
-
Redox-active metal contaminants: Transition metals can catalyze the formation of radicals.
-
Gamma-radiation: As seen in studies on poly(this compound), gamma rays generate hydroxyl radicals that initiate degradation.[12]
Q3: What is the atmospheric fate of MVE?
A3: In the atmosphere, MVE is expected to exist entirely as a gas.[2] Its primary degradation pathways are reactions with photochemically-produced hydroxyl radicals (estimated half-life of ~11 hours) and ozone (estimated half-life of ~1.3 days).[2] It is not expected to undergo direct photolysis from sunlight as it does not absorb at wavelengths greater than 290 nm.[2]
Q4: Recent literature mentions "upcycling" of poly(vinyl ethers). How does that relate to MVE degradation?
A4: This is a cutting-edge area of research. Recent studies show that poly(vinyl ethers) can be intentionally degraded into valuable small molecules using visible light and photocatalysts.[13][14][15] The mechanism involves a photocatalyst generating a radical (e.g., a chlorine or bromine radical) that performs a hydrogen atom transfer (HAT) from the polymer backbone or side chain.[13][16] This radical then reacts with oxygen, leading to oxidative cleavage and the formation of alcohols, aldehydes, and carboxylic acids.[14][15] While these studies are on polymers, the fundamental oxidative mechanisms are relevant to the potential degradation pathways of the MVE monomer.
Key Mechanism: Simplified Radical-Initiated Oxidation
This diagram shows a generalized pathway for the initial steps of oxidative degradation initiated by a hydroxyl radical.
Caption: Initial steps of hydroxyl radical-initiated oxidation of MVE.
Section 3: Thermal Degradation
While less studied for the monomer compared to its polymers, thermal instability is a key consideration for high-temperature applications or distillation.
Frequently Asked Questions & Troubleshooting
Q1: Is this compound stable at elevated temperatures?
A1: MVE is a gas at room temperature (boiling point: 6 °C) and is considered a fire and explosion hazard when heated.[1][3] When heated to decomposition, it emits acrid smoke and irritating fumes.[2] Studies on related vinyl ethers and poly(vinyl ethers) show that thermal degradation does occur, though the specific unimolecular decomposition mechanism for MVE monomer is not detailed in recent literature.[17][18]
Q2: What are the likely products of thermal degradation?
A2: Based on studies of related compounds like poly(methyl vinyl ketone), thermal degradation often involves elimination reactions, liberating water (if present from adjacent units in a polymer) and forming conjugated double bonds.[19] For the monomer, decomposition likely involves radical chain reactions or molecular rearrangements, potentially producing a complex mixture of smaller hydrocarbons and oxygenates.
Q3: Can heating cause polymerization of MVE?
A3: Yes. While acids are the most common initiators, heat can also promote polymerization, especially if trace acidic impurities are present. The risk of runaway exothermic polymerization is a significant safety concern.[3]
Section 4: General Experimental & Analytical Troubleshooting
Properly analyzing MVE and its degradation products is critical for understanding reaction pathways.
Data Summary: Degradation Pathways & Products
| Degradation Condition | Key Initiators | Primary Mechanism | Major Products |
| Hydrolytic | H⁺ (Acids) | Electrophilic Addition | Acetaldehyde, Methanol[5] |
| Oxidative | •OH, O₂, UV Light | Radical H-Abstraction, Autoxidation | Formaldehyde, Hydroperoxides, Esters, Ketones, Alcohols, Carboxylic Acids[8][11][14] |
| Atmospheric | •OH, O₃ | Gas-Phase Radical Reaction | Various oxygenated VOCs |
| Thermal | High Heat | Radical Reactions, Rearrangements | Acrid fumes, complex mixture of smaller molecules[2] |
Experimental Protocol: GC-MS Analysis of MVE Degradation
This protocol provides a robust method for separating and identifying volatile degradation products. Gas chromatography-mass spectrometry (GC-MS) is ideal due to its excellent separation capabilities and definitive compound identification.[20][21][22]
Objective: To quantify the consumption of MVE and identify its degradation products in a liquid sample.
Methodology:
-
Sample Preparation:
-
Take a precise aliquot (e.g., 1.0 mL) of your reaction mixture at a specific time point.
-
Immediately quench the reaction. For acid-catalyzed hydrolysis, this can be done by adding a small amount of a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid. For oxidative studies, adding a radical scavenger might be necessary.
-
Transfer the quenched sample to a GC vial.
-
Add a known concentration of an internal standard (IS) that does not co-elute with any expected analytes (e.g., deuterated toluene or a stable ether not present in the sample). This is crucial for accurate quantification.
-
-
GC-MS Instrumentation & Conditions (Example):
-
Injector: Split/Splitless, run in splitless mode for trace analysis.[20]
-
Injection Volume: 1 µL.
-
Column: A polar column (e.g., DB-WAX or similar) is often preferred for separating polar analytes like alcohols and aldehydes.[20]
-
Oven Program: Start at a low temperature (e.g., 40 °C) to retain volatile MVE, hold for 2-3 minutes, then ramp at 10-15 °C/min to a final temperature of ~220 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 30 to 300.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to a known spectral library (e.g., NIST) and by running authentic standards of expected products (MVE, acetaldehyde, methanol, formaldehyde, etc.).
-
Quantify each compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Troubleshooting Common Analytical Issues
-
Problem: Cannot detect MVE peak.
-
Cause: MVE is extremely volatile (B.P. 6 °C). Your initial GC oven temperature may be too high, or you may be losing it during sample preparation.
-
Solution: Ensure samples are kept cold and sealed. Start the GC oven program at a sub-ambient or very low temperature if your instrument allows.
-
-
Problem: Broad, tailing peaks for alcohols or aldehydes.
-
Cause: These polar compounds can interact with active sites in the GC liner or column.
-
Solution: Use a deactivated liner. Ensure your column is in good condition. Derivatization of the analytes can sometimes help but adds complexity.
-
-
Problem: Unexpected peaks in the chromatogram.
-
Cause: These could be secondary or tertiary degradation products, impurities from starting materials, or artifacts from sample preparation (e.g., reaction with quenching agent).
-
Solution: Analyze the mass spectrum of the unknown peak carefully. Check blanks (solvent, quenched solvent) to rule out artifacts. Consider more complex, multi-step degradation pathways.
-
Workflow Diagram: Analytical Procedure
Caption: Experimental workflow for GC-MS analysis of MVE degradation.
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Poly(methyl vinyl ether)
This guide provides a comprehensive overview and comparison of the essential techniques for the characterization of poly(methyl vinyl ether) (PMVE), a versatile polymer with applications ranging from biomedical systems to industrial adhesives. For researchers, scientists, and drug development professionals, a thorough understanding of PMVE's physicochemical properties is paramount for optimizing its performance and ensuring product quality and efficacy. This document moves beyond a simple listing of methods, offering in-depth explanations of the principles, practical experimental protocols, and the rationale behind choosing a specific technique to elucidate the molecular, thermal, morphological, and rheological properties of PMVE.
The Importance of Comprehensive PMVE Characterization
Poly(this compound) is an amorphous, thermoplastic polymer known for its water solubility, adhesiveness, and biocompatibility. Its utility in drug delivery, hydrogels, and pressure-sensitive adhesives is dictated by properties such as molecular weight, thermal stability, and viscoelastic behavior. A multi-faceted characterization approach is therefore not just recommended but essential for:
-
Quality Control: Ensuring batch-to-batch consistency in molecular weight and purity.
-
Structure-Property Elucidation: Understanding how molecular architecture influences macroscopic performance.
-
Formulation Development: Tailoring the properties of PMVE-based systems for specific applications.
-
Regulatory Compliance: Providing the necessary data for product safety and efficacy assessments.
This guide will navigate through the key characterization techniques, offering a comparative analysis to aid in the selection of the most appropriate methods for your research and development needs.
Molecular Weight and Distribution: The Foundation of Polymer Properties
The molecular weight and its distribution are fundamental parameters that govern the mechanical, thermal, and rheological properties of PMVE.
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers.
Principle of Operation: SEC separates molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time.
Experimental Protocol for PMVE Characterization:
-
Sample Preparation:
-
Dissolve the PMVE sample in a suitable solvent, such as tetrahydrofuran (THF) or toluene, to a concentration of approximately 1-2 mg/mL.
-
Ensure complete dissolution by gentle agitation.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
-
Instrumentation and Conditions:
-
Mobile Phase: THF is a common eluent for PMVE.
-
Columns: A set of Styragel columns with a range of pore sizes suitable for the expected molecular weight of the PMVE sample.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A refractive index (RI) detector is commonly used. For enhanced characterization, a multi-angle light scattering (MALS) detector can be coupled with the RI detector to obtain absolute molecular weights without the need for column calibration with polymer standards.[1]
-
Calibration: If using a conventional setup, calibrate the system with narrow molecular weight polystyrene standards.
-
-
Data Analysis:
-
The elution profile is used to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Comparison of SEC Detectors:
| Detector | Information Provided | Advantages | Disadvantages |
| Refractive Index (RI) | Relative molecular weight distribution | Simple, robust, and widely available | Requires calibration with standards of the same polymer type for accurate molecular weight. |
| Multi-Angle Light Scattering (MALS) | Absolute molecular weight and radius of gyration | Does not require column calibration, provides more accurate molecular weight data. | Higher cost and more complex data analysis. |
Causality Behind Experimental Choices: The choice of solvent is critical to ensure the polymer is fully dissolved and does not interact with the column packing material. THF is a good solvent for PMVE and is compatible with most SEC columns. The use of a MALS detector is highly recommended for accurate molecular weight determination, as it eliminates the potential inaccuracies associated with column calibration using standards that may have different hydrodynamic properties than PMVE.
Spectroscopic Characterization: Unveiling the Chemical Identity
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of PMVE.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to the different chemical bonds present.
Experimental Protocol for PMVE Characterization:
-
Sample Preparation:
-
For solid PMVE, a thin film can be cast from a solution onto a salt plate (e.g., KBr).
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for PMVE.
-
Key FTIR Peak Assignments for PMVE: [2][3]
| Wavenumber (cm⁻¹) | Vibration |
| ~2930 | C-H stretching (asymmetric) of CH₂ |
| ~2850 | C-H stretching (symmetric) of CH₂ |
| ~1465 | CH₂ bending (scissoring) |
| ~1107 | C-O-C stretching (ether linkage) |
| ~1079 | O-CH₃ stretching |
Causality Behind Experimental Choices: ATR-FTIR is often preferred for its minimal sample preparation and suitability for analyzing the surface of materials. The presence and correct ratio of the characteristic ether and alkyl peaks confirm the identity and purity of the PMVE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of the nuclei influences this frequency, providing detailed information about the molecular structure.
Experimental Protocol for PMVE Characterization:
-
Sample Preparation:
-
Dissolve 5-10 mg of the PMVE sample in a deuterated solvent (e.g., CDCl₃, D₂O).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
-
Data Analysis:
-
Assign the peaks in the spectra to the corresponding protons and carbons in the PMVE repeating unit.
-
Expected Chemical Shifts for PMVE in CDCl₃: [4][5]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.3-3.6 | multiplet | -O-CH - |
| ¹H | ~3.3 | singlet | -O-CH₃ |
| ¹H | ~1.5-1.9 | multiplet | -CH₂ - |
| ¹³C | ~74 | - | -O-C H- |
| ¹³C | ~56 | - | -O-C H₃ |
| ¹³C | ~39 | - | -C H₂- |
Causality Behind Experimental Choices: The choice of deuterated solvent is important to avoid large solvent signals that can obscure the polymer signals. CDCl₃ is a common choice for PMVE. NMR provides unambiguous structural confirmation and can also be used to determine tacticity (the stereochemistry of the polymer chain), which can influence its physical properties.
Thermal Properties: Understanding Performance at Different Temperatures
Thermal analysis techniques are crucial for determining the operational temperature range and stability of PMVE.
Differential Scanning Calorimetry (DSC)
Principle of Operation: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Experimental Protocol for PMVE Characterization:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PMVE sample into an aluminum DSC pan.[6]
-
Crimp the pan to ensure good thermal contact.
-
-
Instrumentation and Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical heating/cooling rate is 10-20 °C/min.
-
The analysis is typically performed under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is observed as a step change in the heat flow curve. For PMVE, the Tg is typically in the range of -30 to -20 °C.
-
Causality Behind Experimental Choices: The heat-cool-heat cycle is essential for obtaining reproducible Tg measurements by removing any effects from the material's previous processing or storage conditions. The heating rate can influence the measured Tg; a standard rate of 10 or 20 °C/min is used for comparability.
Thermogravimetric Analysis (TGA)
Principle of Operation: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the polymer.
Experimental Protocol for PMVE Characterization:
-
Sample Preparation:
-
Place a small amount of the PMVE sample (5-10 mg) into a TGA pan.
-
-
Instrumentation and Conditions:
-
Heat the sample at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
The TGA thermogram shows the percentage of weight loss versus temperature. The onset of decomposition is a key parameter indicating the thermal stability of the polymer.
-
Comparison of Thermal Analysis Techniques:
| Technique | Information Provided | Key Parameters for PMVE |
| DSC | Glass transition, melting, crystallization | Glass Transition Temperature (Tg) |
| TGA | Thermal stability, decomposition temperature | Onset of decomposition temperature |
Morphological and Structural Analysis: Visualizing the Polymer Architecture
Microscopy techniques provide direct visualization of the surface and bulk morphology of PMVE, which is particularly important for applications involving films, hydrogels, and blends.
Scanning Electron Microscopy (SEM)
Principle of Operation: SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and depth of field.
Experimental Protocol for PMVE Characterization:
-
Sample Preparation:
-
For solid samples, they can be mounted on an SEM stub using conductive tape.
-
Since polymers are typically non-conductive, a thin layer of a conductive material (e.g., gold, platinum) must be sputter-coated onto the surface to prevent charging.[7]
-
For hydrogels, cryo-fracturing followed by freeze-drying can be used to preserve the internal structure.
-
-
Imaging:
-
The sample is placed in the SEM chamber under vacuum, and the electron beam is scanned across the surface.
-
Secondary electrons or backscattered electrons are detected to form the image.
-
Atomic Force Microscopy (AFM)
Principle of Operation: AFM uses a sharp tip attached to a cantilever to scan the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to create a three-dimensional topographical map.
Experimental Protocol for PMVE Characterization:
-
Sample Preparation:
-
A thin film of PMVE can be cast onto a smooth substrate like mica or a silicon wafer.
-
-
Imaging:
-
The sample is mounted in the AFM, and the tip is brought into contact with or oscillated near the surface.
-
Tapping mode is often used for soft polymer samples to minimize damage.
-
Comparison of Morphological Analysis Techniques:
| Technique | Resolution | Information Provided | Sample Preparation |
| SEM | ~1-10 nm | Surface topography, morphology of fractured surfaces | Requires conductive coating, vacuum environment |
| AFM | Sub-nanometer | High-resolution 3D surface topography, roughness | Minimal sample preparation, can be done in air or liquid |
Causality Behind Experimental Choices: SEM is excellent for examining the overall morphology and porous structure of materials like hydrogels. AFM is superior for high-resolution surface imaging and quantitative analysis of surface roughness, which can be critical for applications involving adhesion and biocompatibility.
Rheological Behavior: Understanding Flow and Deformation
Rheology is the study of the flow and deformation of materials. For PMVE, rheological characterization is crucial for applications such as coatings, adhesives, and hydrogels, where its flow behavior and viscoelastic properties are critical.
Rotational Rheometry
Principle of Operation: A rotational rheometer measures the torque required to rotate a geometry (e.g., cone-plate, parallel-plate) in contact with the sample. This allows for the determination of viscosity as a function of shear rate and viscoelastic properties (storage modulus, G', and loss modulus, G'') as a function of frequency.
Experimental Protocol for PMVE Characterization:
-
Sample Preparation:
-
For solutions, the PMVE is dissolved in the desired solvent at a specific concentration.
-
For gels, the pre-formed gel is placed between the rheometer plates.
-
-
Measurement:
-
Steady Shear: The viscosity is measured over a range of shear rates to determine if the fluid is Newtonian or non-Newtonian (shear-thinning or shear-thickening).
-
Oscillatory Measurement: A small amplitude sinusoidal strain or stress is applied to the sample, and the resulting stress or strain is measured. This provides the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[8]
-
Interpreting Rheological Data for PMVE Gels:
-
G' > G'': The material behaves more like a solid (gel-like).
-
G'' > G': The material behaves more like a liquid (sol-like).
-
Crossover Point (G' = G''): Can indicate the sol-gel transition.
Causality Behind Experimental Choices: The choice of geometry depends on the sample's viscosity and whether slip is a concern. Oscillatory measurements are essential for characterizing the viscoelastic nature of PMVE gels, which is critical for their performance in applications like mucoadhesives and controlled-release systems.
Advanced Characterization Techniques
For a more in-depth understanding of PMVE properties, several advanced techniques can be employed.
Light Scattering Techniques
-
Dynamic Light Scattering (DLS): Measures the size of particles or polymer coils in solution by analyzing the fluctuations in scattered light intensity due to Brownian motion. It is useful for studying the aggregation behavior of PMVE in solution.[9]
-
Static Light Scattering (SLS): Measures the time-averaged intensity of scattered light as a function of angle and concentration to determine the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A₂), which provides information about polymer-solvent interactions.[10]
X-ray Diffraction (XRD)
XRD is used to investigate the crystalline structure of materials. Since PMVE is amorphous, a broad, diffuse halo is expected in its XRD pattern, confirming its non-crystalline nature.[11]
Gas Permeability Measurement
For applications of PMVE in membranes for gas separation, its permeability to different gases is a critical parameter. This is typically measured by applying a gas at a certain pressure to one side of a PMVE membrane and measuring the rate at which the gas passes through to the other side.[12]
Workflow and Data Integration
A logical workflow for the comprehensive characterization of a new batch of PMVE is essential for a complete understanding of its properties.
Caption: Recommended workflow for the comprehensive characterization of PMVE.
Conclusion
The characterization of poly(this compound) is a multi-step process that requires the integration of data from various analytical techniques. This guide has provided a comparative overview of the most critical methods, from fundamental molecular weight determination to performance-related rheological and morphological analyses. By understanding the principles behind each technique and following robust experimental protocols, researchers can gain a comprehensive understanding of their PMVE materials, enabling them to develop innovative products and ensure their quality and efficacy. The judicious selection of characterization methods, guided by the specific application and research questions, is the cornerstone of successful polymer science and engineering.
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Fourier transform infrared spectroscopy (FTIR) spectra of poly vinyl... | Download Scientific Diagram. ResearchGate. (URL: [Link])
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The Infrared Spectra of Polymers, VI: Polymers With C-O Bonds. Spectroscopy Online. (2022-05-01). (URL: [Link])
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Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films. MDPI. (URL: [Link])
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NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])
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DSC Analysis of Polymers. Thermal. EAG Laboratories. (URL: [Link])
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Peak assignment values of FTIR spectra of PVC composites.. ResearchGate. (URL: [Link])
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Solved H NMR spectrum of this compound. Chegg.com. (2020-06-09). (URL: [Link])
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Ethyl vinyl ether. (URL: [Link])
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Morphological analysis of polymers on hair fibers by SEM and AFM. ResearchGate. (URL: [Link])
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POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (URL: [Link])
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[ APPLICATION NOTEBOOK ] - SIZE-EXCLUSION CHROMATOGRAPHY (SEC) OF PEPTIDES, PROTEINS, AND AAVs. Waters Corporation. (2012-11-30). (URL: [Link])
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Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. PMC. NIH. (URL: [Link])
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Size Exclusion Chromatography Instruction Manual. Bio-Rad. (URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16). (URL: [Link])
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X‐ray photoelectron spectroscopy study of oxygen‐containing polymer [poly(vinyl methyl ether), poly(vinyl methyl ketone), and poly(methyl methacrylate)] surfaces metalized by vacuum‐deposited nickel | Request PDF. ResearchGate. (URL: [Link])
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Rheological characterization of the gel point: a new interpretation. Macromolecules. ACS Publications. (URL: [Link])
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RHEOLOGICAL CHARACTERIZATION OF POLYSACCHARIDE GELS. LUTPub. (URL: [Link])
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Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. Williams College. (URL: [Link])
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Synthesis and Characterization of Microwave-Assisted Copolymer Membranes of Poly(vinyl alcohol)-g-starch-methacrylate and Their Evaluation for Gas Transport Properties. PMC. NIH. (URL: [Link])
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Rheology of Gels and Yielding Liquids. College of Engineering and Applied Science. (URL: [Link])
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Spectra and normal coordinate analysis of poly vinyl acetate. OAM-RC. (2012-02-20). (URL: [Link])
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X-Ray Diffraction and UV-Visible Studies of PMMA Thin Films. International Journal of Modern Engineering Research. (URL: [Link])
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Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. Redalyc. (URL: [Link])
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A Comparative Analysis of the Reactivity of Methyl Vinyl Ether and Ethyl Vinyl Ether in Electrophilic Reactions
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly influences the outcome of a synthetic pathway. Among the versatile building blocks in a chemist's toolkit, vinyl ethers stand out for their utility in a range of transformations, including polymerizations, cycloadditions, and as protecting groups. This guide provides an in-depth, objective comparison of the reactivity of two of the most common vinyl ethers: methyl vinyl ether (MVE) and ethyl vinyl ether (EVE). This analysis is supported by experimental data to elucidate the subtle yet significant differences in their chemical behavior, empowering you to make more informed decisions in your experimental designs.
Introduction: The Dual Nature of Vinyl Ether Reactivity
Vinyl ethers are characterized by an electron-rich double bond due to the resonance effect of the adjacent oxygen atom, which donates electron density to the π-system. This electronic feature renders them highly susceptible to electrophilic attack, making them excellent monomers for cationic polymerization and reactive partners in various organic reactions. However, the nature of the alkyl substituent on the oxygen atom—methyl versus ethyl—introduces differences in both electronic and steric properties, which in turn modulates their reactivity.
The primary factors governing the reactivity of MVE and EVE are:
-
Electronic Effects: The inductive effect of the alkyl group influences the electron density of the vinyl moiety. An ethyl group, being more electron-donating than a methyl group, is expected to increase the nucleophilicity of the double bond.
-
Steric Effects: The bulkier ethyl group can influence the approach of reactants and the stability of transition states, although this effect is often secondary to electronic factors in these relatively small molecules.
This guide will explore how these factors manifest in two key reaction classes: acid-catalyzed hydrolysis and cationic polymerization, with a discussion on their implications for cycloaddition reactions.
Acid-Catalyzed Hydrolysis: A Clear Distinction in Reactivity
The acid-catalyzed hydrolysis of vinyl ethers is a classic example of an electrophilic addition to a double bond, proceeding through a rate-determining protonation to form a resonance-stabilized carbocation intermediate.
Mechanism of Acid-Catalyzed Hydrolysis
Experimental evidence consistently demonstrates that ethyl vinyl ether hydrolyzes more rapidly than this compound. The general order of reactivity for the acid-catalyzed hydrolysis of alkyl vinyl ethers is: tert-butyl > isopropyl > ethyl > methyl.[1] This trend directly correlates with the electron-donating ability of the alkyl group, which stabilizes the carbocation intermediate formed during the rate-determining protonation step.
A comparative study of the hydrolysis rates of various ethyl and methyl vinyl ethers revealed that the replacement of an ethyl group with a methyl group leads to a rate reduction in the range of 0.43 to 0.53, with an average value of 0.48.[2]
Table 1: Relative Hydrolysis Rates of Alkyl Vinyl Ethers
| Alkyl Group (R) in ROCH=CH₂ | Relative Rate Constant (k_rel) |
| Methyl | 1.00 |
| Ethyl | ~2.08 |
| Isopropyl | Higher than Ethyl |
| tert-Butyl | Highest |
Note: The relative rate for ethyl vinyl ether is estimated based on the average rate reduction of 0.48 when replacing an ethyl group with a methyl group.
This twofold increase in reactivity for EVE over MVE is a direct consequence of the greater inductive stabilization of the transition state leading to the carbocation intermediate provided by the ethyl group compared to the methyl group.
Cationic Polymerization: Amplifying the Reactivity Difference
The principles governing the reactivity in acid-catalyzed hydrolysis also extend to cationic polymerization. This process is initiated by an electrophile (often a Lewis acid co-initiated system) that adds to the vinyl ether double bond to generate a carbocation, which then propagates by attacking subsequent monomer units.
Mechanism of Cationic Polymerization of Vinyl Ethers
Kinetic studies of the cationic polymerization of a series of alkyl vinyl ethers initiated by trityl salts have provided quantitative data on their relative reactivities. The order of overall reactivity was determined to be: MVE < EVE < isobutyl vinyl ether (IBVE) < isopropyl vinyl ether (IPVE).[3]
Table 2: Propagation Rate Constants (k_p) for Cationic Polymerization of Vinyl Ethers at 0°C
| Monomer | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) |
| This compound (MVE) | 260 |
| Ethyl Vinyl Ether (EVE) | 11,200 |
Data from a study using trityl salt initiators.[3]
The data clearly indicates that ethyl vinyl ether polymerizes significantly faster than this compound, with a propagation rate constant that is over 40 times greater under these specific conditions. This dramatic difference underscores the enhanced stability of the propagating carbocationic chain end when substituted with an ethoxy group compared to a methoxy group. The more electron-releasing ethyl group delocalizes the positive charge more effectively, thus lowering the activation energy for monomer addition.
Experimental Protocols for Comparative Reactivity Analysis
To provide a practical demonstration of the reactivity difference between MVE and EVE, the following experimental protocols are suggested.
Protocol 1: Competitive Cationic Polymerization Monitored by ¹H NMR
This experiment is designed to directly visualize the preferential consumption of the more reactive monomer in a mixture.
Objective: To demonstrate the higher reactivity of EVE compared to MVE in a competitive cationic polymerization.
Materials:
-
This compound (MVE), solution in a suitable solvent (e.g., 1 M in toluene)
-
Ethyl vinyl ether (EVE), solution in a suitable solvent (e.g., 1 M in toluene)
-
Initiator system: e.g., A solution of a Lewis acid such as SnCl₄ or BF₃·OEt₂ in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Dry deuterated solvent for NMR (e.g., CDCl₃ or toluene-d₈)
-
NMR tubes, syringes, and standard laboratory glassware, all oven-dried.
-
An NMR spectrometer.
Procedure:
-
In a dry NMR tube, add 0.5 mL of the deuterated solvent.
-
Using a syringe, add an equimolar amount of the MVE and EVE solutions (e.g., 0.1 mmol of each).
-
Acquire a ¹H NMR spectrum of the monomer mixture at time t=0. Note the distinct signals for the vinyl protons of MVE and EVE.
-
Cool the NMR tube to the desired reaction temperature (e.g., 0 °C or -78 °C) in the NMR spectrometer.
-
Carefully add a catalytic amount of the initiator solution (e.g., a few microliters of a dilute solution) to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the vinyl proton signals for both MVE and EVE over time.
Expected Outcome: The signals corresponding to the vinyl protons of EVE will decrease at a significantly faster rate than those of MVE, providing a direct visual and quantifiable measure of its higher reactivity. The relative rates can be determined by integrating the characteristic vinyl proton signals of each monomer at different time points.
Protocol 2: Acid-Catalyzed Hydrolysis
Objective: To compare the rates of hydrolysis of MVE and EVE.
Materials:
-
This compound
-
Ethyl vinyl ether
-
A dilute solution of a strong acid (e.g., 0.1 M HCl) in an appropriate solvent (e.g., water/THF mixture to ensure miscibility).
-
A suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Gas chromatograph (GC) with a suitable column or a UV-Vis spectrophotometer.
Procedure:
-
Prepare separate solutions of MVE and EVE of known concentration in the chosen solvent system.
-
In a thermostated reaction vessel, add the vinyl ether solution.
-
Initiate the reaction by adding the acidic solution.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with the sodium bicarbonate solution.
-
Analyze the quenched aliquots by GC to determine the concentration of the remaining vinyl ether or by UV-Vis spectrophotometry by monitoring the disappearance of the vinyl ether absorbance.
-
Plot the concentration of the vinyl ether versus time for both MVE and EVE to determine the initial reaction rates.
Expected Outcome: The rate of disappearance of EVE will be approximately twice as fast as that of MVE, confirming its higher susceptibility to acid-catalyzed hydrolysis.
Implications for Other Reactions: The Case of Cycloadditions
While extensive side-by-side kinetic data for cycloaddition reactions of MVE and EVE are less common in the literature, the established reactivity trends provide a strong basis for prediction. In reactions like the Diels-Alder cycloaddition where the vinyl ether acts as the electron-rich dienophile, the increased nucleophilicity of EVE due to the more electron-donating ethyl group would be expected to lead to a faster reaction rate compared to MVE with electron-poor dienes. Computational studies on the hetero-Diels-Alder reaction of MVE have provided insights into its reactivity and selectivity, which can be extrapolated to EVE.
Conclusion: A Tale of Two Alkyl Groups
The seemingly minor structural difference between this compound and ethyl vinyl ether leads to a significant and predictable divergence in their chemical reactivity. The greater electron-donating inductive effect of the ethyl group in EVE enhances the nucleophilicity of the vinyl double bond and stabilizes the carbocationic intermediates formed during electrophilic attack. This results in EVE being demonstrably more reactive than MVE in both acid-catalyzed hydrolysis and cationic polymerization.
For the practicing chemist, this means that EVE is the preferred choice for applications requiring higher reaction rates in these transformations. Conversely, MVE may offer better control in highly exothermic polymerizations or when a less reactive substrate is desired. By understanding the fundamental electronic principles that govern their behavior, researchers can strategically select the appropriate vinyl ether to optimize their synthetic strategies and achieve their desired outcomes with greater precision and efficiency.
References
- Chiang, Y., Chwang, W. K., Kresge, A. J., & Szilagyi, S. (1980). Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry, 58(2), 124-129.
- Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl α-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38-42.
- Subira, F., Vairon, J. P., & Sigwalt, P. (1986). Kinetics of methyl, ethyl, and isopropyl vinyl ether polymerizations initiated by trityl salts. Macromolecules, 19(5), 1433-1438.
- Ledwith, A., & Woods, H. J. (1970). Reactivity and structure of alkyl vinyl ethers. Part II. Kinetics and mechanism of acid-catalysed hydrolysis. Journal of the Chemical Society B: Physical Organic, 310-315.
- Aoshima, S., & Higashimura, T. (1989). Living Cationic Polymerization of Vinyl Ethers by the HCl/ZnCl2 System. Macromolecules, 22(3), 1009-1013.
- Sanda, F., & Masuda, T. (2001). Living Cationic Polymerization of Vinyl Ethers. In Catalysis in Precision Polymerization (pp. 125-156). John Wiley & Sons, Ltd.
- Kresge, A. J. (1996). The chemistry of vinyl ethers. In The Chemistry of Functional Groups: The Chemistry of Enols (pp. 433-467). John Wiley & Sons, Ltd.
- Okuyama, T., Fueno, T., & Furukawa, J. (1969). Structure and Reactivity of α,β-Unsaturated Ethers. X. The Acid-catalyzed Hydrolysis of Ring-substituted Styryl Ethyl Ethers. Bulletin of the Chemical Society of Japan, 42(11), 3106-3111.
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- Robinson, J. R., & Wulff, G. (2015). Monitoring of chemical reactions by benchtop NMR spectroscopy.
- Ouchi, M., Terashima, T., & Sawamoto, M. (2008). Transition Metal-Catalyzed Living Radical Polymerization: Toward Perfection in Catalyst Design and Precision Polymer Synthesis. Chemical Reviews, 108(9), 3747-3801.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Domingo, L. R., & Aurell, M. J. (2002). The mechanism of the Diels-Alder reaction from a DFT perspective. The Journal of Organic Chemistry, 67(15), 5026-5033.
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A Comparative Guide to the Validation of Analytical Methods for Methyl Vinyl Ether
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile compounds like methyl vinyl ether (MVE) is a critical aspect of quality control, stability testing, and formulation development. The selection and validation of an appropriate analytical method ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for MVE analysis, grounded in established regulatory frameworks, and offers a detailed protocol for a robustly validated gas chromatography method.
The Foundational "Why": Regulatory Imperatives for Method Validation
Before delving into specific techniques, it is crucial to understand the principles that govern method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4][5][6] The core tenet of validation is to demonstrate through laboratory studies that the performance characteristics of a method meet the requirements for the intended analytical applications.[7]
The recently implemented ICH Q2(R2) and the complementary ICH Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a more scientific, risk-based process from development through validation and routine use.[8][9][10] This modern framework moves away from a simple checklist approach to a deeper understanding of the method's capabilities and limitations.[8]
The primary validation characteristics, as outlined in these guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Analysis of Analytical Techniques for this compound
This compound (CH₃OCH=CH₂) is a colorless, highly volatile gas at room temperature.[11] Its high volatility and chemical structure inform the selection of appropriate analytical techniques.
| Technique | Principle | Applicability to MVE | Strengths | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantitative & Qualitative. Ideal for volatile analytes like MVE. | High resolution, high sensitivity (especially with specific detectors), well-established, and robust. | Requires volatile sample; potential for thermal degradation of labile compounds. |
| - Flame Ionization Detector (FID) | Responds to organic compounds containing carbon-hydrogen bonds. | Quantitative. Excellent for quantifying MVE. | Highly sensitive to hydrocarbons, large linear range, robust and reliable. | Destructive to the sample, not specific (responds to most organics). |
| - Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio, providing structural information. | Quantitative & Qualitative. Confirmatory identification. | High specificity and sensitivity, provides structural confirmation. | More complex and expensive instrumentation, potential for matrix interference. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Qualitative. Can identify the vinyl ether functional groups. | Fast, non-destructive, provides structural information. | Low sensitivity for quantitative analysis of minor components, complex spectra for mixtures. |
| Nuclear Magnetic Resonance (qNMR) Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural and quantitative information. | Quantitative & Qualitative. Can be a primary method. | Highly specific, provides absolute quantification without a reference standard for the analyte, non-destructive. | Lower sensitivity compared to GC, higher instrumentation cost, requires soluble samples. |
Rationale for Method Selection:
For routine quality control and quantification of MVE, Gas Chromatography with Flame Ionization Detection (GC-FID) offers the best balance of sensitivity, linearity, cost-effectiveness, and robustness. When unambiguous identification is required, for instance, in impurity profiling or stability studies, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard. Spectroscopic methods like FTIR and NMR are powerful for structural confirmation but are less commonly employed for routine quantitative analysis of a volatile analyte like MVE in a pharmaceutical setting, although qNMR can serve as a primary calibration technique.[12][13]
The Validation Workflow
A structured approach is essential for a successful validation study. The workflow ensures that all performance characteristics are systematically evaluated and documented.
Caption: A typical workflow for analytical method validation.
Experimental Protocol: Validated Headspace GC-FID Method for this compound
This protocol is a self-validating system, designed based on the principles of NIOSH Method 1610 for ethyl ether and general practices for volatile organic compound analysis.[7][14]
1. Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector, a flame ionization detector (FID), and a headspace autosampler.
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 2 minutes at 150°C.
-
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Headspace Sampler Conditions:
-
Vial Equilibration Time: 15 minutes.
-
Vial Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Injection Volume: 1 mL.
-
2. Preparation of Solutions
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Stock Solution (approx. 1000 µg/mL): Bubble a known weight of this compound gas into a chilled, known volume of DMSO in a sealed vial. Determine the exact concentration gravimetrically.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with DMSO to cover the desired range (e.g., 1 µg/mL to 100 µg/mL).
3. Validation Experiments
The following steps detail the execution of the validation protocol.
Caption: Experimental workflow for MVE method validation.
A. Specificity
-
Procedure:
-
Inject the diluent (DMSO) to serve as a blank.
-
Inject a placebo sample (matrix without MVE).
-
Inject a standard solution of MVE.
-
If applicable, inject a sample spiked with potential impurities.
-
-
Acceptance Criteria: The retention time of the MVE peak should be unique. No interfering peaks should be observed at the retention time of MVE in the blank or placebo chromatograms.
B. Linearity and Range
-
Procedure:
-
Prepare at least five concentration levels of MVE standards across the expected range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).
-
Inject each level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
The data points should not show significant deviation from the regression line.
-
C. Accuracy (Recovery)
-
Procedure:
-
Prepare a placebo solution.
-
Spike the placebo with MVE at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
D. Precision
-
i. Repeatability (Intra-assay precision):
-
Procedure: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
ii. Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for the combined data from both sets should be ≤ 2.0%.
-
E. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Procedure:
-
Based on the signal-to-noise (S/N) ratio.
-
Prepare and inject a series of diluted MVE standards.
-
Determine the concentration that yields an S/N ratio of approximately 10 for the LOQ and 3 for the LOD.
-
-
Acceptance Criteria:
-
LOQ: S/N ≥ 10. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
-
LOD: S/N ≥ 3.
-
F. Robustness
-
Procedure:
-
Analyze a standard solution while making small, deliberate changes to the method parameters.
-
Examples of variations:
-
Oven temperature (± 2°C).
-
Carrier gas flow rate (± 0.1 mL/min).
-
Headspace vial temperature (± 2°C).
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within predefined limits, and the results should not be significantly affected by the changes.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analysis of blank, placebo, and spiked samples | No interference at the retention time of MVE |
| Linearity | 5 concentration levels, triplicate injections | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision | Typically 80% to 120% of the test concentration |
| Accuracy | Spiked placebo recovery at 3 levels (n=3) | Mean recovery between 98.0% and 102.0% |
| Precision | Repeatability (n=6) & Intermediate Precision | RSD ≤ 2.0% |
| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 with acceptable precision |
| LOD | Signal-to-Noise Ratio | S/N ≥ 3 |
| Robustness | Deliberate variation of method parameters | Results remain within acceptable limits |
Conclusion
The validation of an analytical method for a volatile compound like this compound is a systematic process that requires a deep understanding of both the analyte's properties and the regulatory landscape. While several techniques can be employed, a headspace gas chromatography method with FID detection represents a robust, sensitive, and reliable choice for quantitative analysis. By following a structured validation protocol based on ICH, FDA, and USP guidelines, researchers can ensure the generation of high-quality, defensible data that is fit for its intended purpose throughout the lifecycle of a pharmaceutical product. This guide serves as a comprehensive framework for establishing such a scientifically sound and compliant analytical procedure.
References
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Pharmacopeia (USP). Validation of Compendial Methods - General Chapters. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
NIOSH. (2003). Ethyl Ether: Method 1610, Issue 3. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Investigations of a Dog blog. (2023). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 1624, Revision B - Volatile Organic Compounds by Isotope Dilution GC/MS. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7861, this compound. [Link]
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Wikipedia. This compound. [Link]
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PubMed. (2024). Vinyl and methyl-ester groups in the insoluble polymer drug patiromer identified and quantified by solid-state NMR. [Link]
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University of Strathclyde. Quantitative NMR Spectroscopy. [Link]
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A Spectroscopic Journey from Monomer to Polymer: Unraveling the Molecular Transformations of Methyl Vinyl Ether
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and materials development, a thorough understanding of the molecular transformations that occur during polymerization is paramount. This guide provides an in-depth spectroscopic comparison of methyl vinyl ether (MVE), a versatile monomer, and its corresponding polymer, polyvinyl methyl ether (PVME). As a Senior Application Scientist, my aim is to not only present comparative data but also to elucidate the underlying principles that govern the observed spectral changes, thereby empowering researchers to confidently characterize these materials in their own laboratories.
The polymerization of this compound into polyvinyl methyl ether represents a fundamental transformation from a simple vinyl ether to a flexible, water-soluble polymer with a wide range of applications, including in adhesives, coatings, and biomedical hydrogels. Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy are indispensable tools for monitoring this transformation, providing detailed insights into changes in chemical bonding, molecular structure, and composition.
This guide will navigate through the distinct spectral signatures of MVE and PVME across these three key analytical techniques. We will explore how the disappearance of the vinyl group and the emergence of the polymer backbone are reflected in the spectra, providing a clear roadmap for identifying and differentiating the monomer from the polymer.
The Transformation: From Vinyl Group Reactivity to Polymer Backbone
The core chemical change during the polymerization of this compound is the conversion of the carbon-carbon double bond of the vinyl group into a saturated carbon-carbon single bond, forming the long-chain backbone of polyvinyl methyl ether. This process is typically initiated by a Lewis acid.
Caption: Polymerization of this compound to Polyvinyl Methyl Ether.
I. Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Fingerprint of Polymerization
FTIR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups. The transition from MVE to PVME is clearly delineated by the disappearance of vibrational modes associated with the vinyl group and the appearance of bands characteristic of the saturated polymer backbone.
Key Spectral Differences:
The most prominent change in the FTIR spectrum upon polymerization is the disappearance of the sharp, characteristic absorption band of the C=C stretching vibration in the MVE monomer, typically observed around 1620 cm⁻¹. Concurrently, the bands associated with the vinyl C-H bonds also vanish. In their place, the spectrum of PVME is dominated by strong absorptions from the C-H stretching of the methoxy and backbone alkyl groups, and the C-O-C stretching of the ether linkage.
| Vibrational Mode | This compound (MVE) Wavenumber (cm⁻¹) | Polyvinyl Methyl Ether (PVME) Wavenumber (cm⁻¹) | Significance |
| =C-H Stretch | ~3100 | Absent | Disappearance of the vinyl group. |
| C-H Stretch (CH₃) | ~2950, ~2850 | ~2950, ~2820 | Present in both, but the environment changes. In PVME, the C-H stretching bands may show shifts due to hydration effects in aqueous solutions.[1][2] |
| C=C Stretch | ~1620 | Absent | Key indicator of complete polymerization. |
| C-O-C Stretch | ~1200-1000 | ~1100 | The strong ether linkage band is a prominent feature in both spectra. |
| =C-H Bend | ~960 | Absent | Disappearance of out-of-plane bending of vinyl C-H. |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for both liquids and solids, requiring minimal sample preparation.
For this compound (Liquid):
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after analysis.
For Polyvinyl Methyl Ether (Solid/Film):
-
Ensure the ATR crystal is clean and acquire a background spectrum.
-
Place a small amount of the solid PVME sample or a thin film onto the crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal after analysis.
Caption: General ATR-FTIR Experimental Workflow.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Chemical Environment
NMR spectroscopy provides detailed information about the chemical structure and the electronic environment of atomic nuclei. Both ¹H and ¹³C NMR are powerful for distinguishing MVE from PVME.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of MVE is characterized by distinct signals for the vinyl protons, which exhibit complex splitting patterns due to geminal and cis/trans couplings. The methoxy protons appear as a sharp singlet. Upon polymerization, the vinyl proton signals disappear completely, and the spectrum of PVME shows broad resonances corresponding to the methoxy and backbone protons. The broadening of the signals in the polymer is due to the restricted motion of the polymer chains in solution.
| Proton Environment | This compound (MVE) Chemical Shift (δ, ppm) | Polyvinyl Methyl Ether (PVME) Chemical Shift (δ, ppm) | Significance |
| =CH₂ | ~4.0-4.2 | Absent | Disappearance of the terminal vinyl protons. |
| =CH-O | ~6.5 | Absent | Disappearance of the internal vinyl proton. |
| -O-CH₃ | ~3.6 | ~3.3-3.5 (broad) | The methoxy group remains, but its signal broadens significantly in the polymer. |
| -CH₂- (backbone) | Absent | ~1.5-1.9 (broad) | Appearance of the methylene protons in the polymer backbone. |
| -CH- (backbone) | Absent | ~3.8-4.1 (broad) | Appearance of the methine protons in the polymer backbone. |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides a clear distinction between the sp² hybridized carbons of the vinyl group in MVE and the sp³ hybridized carbons of the polymer backbone in PVME.
| Carbon Environment | This compound (MVE) Chemical Shift (δ, ppm) [3] | Polyvinyl Methyl Ether (PVME) Chemical Shift (δ, ppm) | Significance |
| =CH₂ | ~84 | Absent | Disappearance of the terminal vinyl carbon signal. |
| =CH-O | ~153 | Absent | Disappearance of the internal vinyl carbon signal. |
| -O-CH₃ | ~55 | ~56-58 | The methoxy carbon signal is present in both but may show slight shifts and broadening in the polymer. |
| -CH₂- (backbone) | Absent | ~38-40 | Appearance of the methylene carbon in the polymer backbone. |
| -CH- (backbone) | Absent | ~75-78 | Appearance of the methine carbon in the polymer backbone. |
Experimental Protocol: Solution-State NMR
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the polymer (PVME) or use a few microliters of the liquid monomer (MVE).
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O for PVME) in a clean, dry vial.[4] A typical volume is 0.6-0.7 mL.[5]
-
Ensure the sample is fully dissolved. For polymers, this may require gentle agitation or warming.
-
Transfer the solution into a clean NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.[5]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Caption: A simplified workflow for preparing a sample for solution-state NMR analysis.
III. Raman Spectroscopy: A Complementary Vibrational Analysis
Raman spectroscopy, like FTIR, probes the vibrational modes of molecules. However, it is based on the scattering of light rather than absorption. The selection rules for Raman are different from those of IR, making it a complementary technique. The C=C double bond in MVE gives a strong and characteristic Raman signal, which is an excellent marker for the presence of the monomer.
Key Spectral Differences:
The most significant change in the Raman spectrum upon polymerization is the disappearance of the intense band corresponding to the C=C stretching vibration of the vinyl group in MVE, which is typically found around 1620 cm⁻¹. The Raman spectrum of PVME is characterized by C-H bending and stretching modes, as well as C-O-C stretching vibrations.
| Vibrational Mode | This compound (MVE) Raman Shift (cm⁻¹) | Polyvinyl Methyl Ether (PVME) Raman Shift (cm⁻¹) | Significance |
| C-H Stretch | ~3000-2800 | ~3000-2800 | Present in both, with contributions from methoxy and alkyl/vinyl groups. |
| C=C Stretch | ~1620 | Absent | A strong and easily identifiable peak in the monomer that disappears upon polymerization. |
| CH₂ Bend/Twist | Present | Present | The environment of these modes changes, leading to shifts in their positions. |
| C-O-C Stretch | Present | Present | The ether linkage is present in both monomer and polymer. |
Experimental Protocol: Raman Spectroscopy
For this compound (Liquid):
-
Place a small amount of liquid MVE in a glass vial or NMR tube.
-
Position the vial in the sample holder of the Raman spectrometer.
-
Focus the laser onto the liquid sample.
-
Acquire the Raman spectrum, optimizing the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample heating.
For Polyvinyl Methyl Ether (Solid):
-
Place the solid PVME sample directly onto the microscope slide or in a suitable sample holder.
-
Focus the laser onto the surface of the polymer.
-
Acquire the Raman spectrum. For solid samples, it may be necessary to average spectra from multiple points to ensure a representative analysis.
Caption: A general workflow for acquiring a Raman spectrum.
Conclusion: A Multi-faceted Approach to Polymer Characterization
The spectroscopic comparison of this compound and polyvinyl methyl ether provides a clear and detailed picture of the molecular changes that occur during polymerization. Each technique—FTIR, NMR, and Raman—offers a unique and complementary perspective.
-
FTIR spectroscopy provides a rapid and straightforward method to monitor the disappearance of the C=C bond.
-
NMR spectroscopy offers unparalleled detail into the changes in the chemical environment of each proton and carbon atom, confirming the formation of the polymer backbone.
-
Raman spectroscopy serves as an excellent complementary technique to FTIR, with the strong C=C stretch in the monomer providing a clear marker for its presence.
By leveraging the strengths of these three spectroscopic methods, researchers can gain a comprehensive understanding of the polymerization process, ensure the purity of their final polymer product, and confidently characterize the molecular structure of polyvinyl methyl ether for its diverse applications. This guide serves as a foundational resource, providing both the theoretical underpinnings and practical protocols to empower scientists in their materials analysis endeavors.
References
- Higashimura, T., & Sawamoto, M. (1984). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 57(10), 2881-2885.
- Maeda, Y., Tsubahara, M., & Ikeda, I. (2001). IR Spectroscopic Study on the Hydration and the Phase Transition of Poly(vinyl methyl ether)
- Maeda, Y., Yamamoto, H., & Ikeda, I. (2003). Micro-Raman spectroscopic investigation on the phase separation of poly(vinyl methyl ether)/alcohol/water ternary mixtures. Colloid and Polymer Science, 281(11), 1047-1053.
- Cadioli, B., Gallinella, E., & Pincelli, U. (1982). Molecular structures of the rotational isomers of this compound from infrared and raman spectra and non-empirical calculations. Journal of Molecular Structure, 78(3-4), 215-227.
- Owen, N. L., & Sheppard, N. (1964). Infra-red spectra and structure of this compound. Transactions of the Faraday Society, 60, 634-645.
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SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]
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SpectraBase. (n.d.). Poly(this compound) solution. Sigma-Aldrich Co. LLC. Retrieved from [Link]
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Chegg. (2020, June 9). H NMR spectrum of this compound. Retrieved from [Link]
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Michigan State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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AZoM. (2024, September 30). Raman Spectroscopy: A Guide to Polymer Analysis. Retrieved from [Link]
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Wikipedia. (2023, October 29). This compound. Retrieved from [Link]
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University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethene, methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Maeda, Y., Nakamura, T., & Ikeda, I. (2002). IR Spectroscopic Study on the Hydration and the Phase Transition of Poly(vinyl methyl ether) in Water. The Journal of Physical Chemistry B, 106(34), 8872–8877.
-
ResearchGate. (n.d.). Poly(vinyl methyl ether) (PVME). Retrieved from [Link]
Sources
"comparative study of different catalysts for methyl vinyl ether polymerization"
For researchers and professionals in polymer chemistry and materials science, the controlled polymerization of methyl vinyl ether (MVE) is a critical process for synthesizing a range of functional polymers, including adhesives, coatings, and drug delivery vehicles. The choice of catalyst is paramount, directly influencing the polymer's molecular weight, architecture, and stereochemistry. This guide provides an in-depth comparative analysis of different catalyst systems for MVE polymerization, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Introduction to this compound Polymerization
This compound is a highly reactive monomer that readily undergoes cationic polymerization. The key to successful MVE polymerization lies in controlling the highly active carbocationic propagating species to prevent side reactions like chain transfer and termination. The advent of living/controlled cationic polymerization techniques has enabled the synthesis of well-defined poly(this compound) (PMVE) with predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI or Đ).
This guide will explore and compare three major classes of catalysts: Lewis acids, organocatalysts, and photocatalysts, focusing on their mechanisms, performance, and operational considerations.
I. Lewis Acid-Based Catalyst Systems
Lewis acids are the most traditional and widely used catalysts for MVE polymerization. They function by activating an initiator (e.g., a proton source or a carbocation precursor) to generate the initial carbocationic species that propagates the polymerization.
Mechanism of Lewis Acid Catalysis
The general mechanism involves the coordination of the Lewis acid to an initiator, which then generates a carbocation. This carbocation adds to the MVE monomer, and the resulting propagating species is stabilized by the counter-ion derived from the Lewis acid complex.
Caption: Generalized mechanism of Lewis acid-catalyzed MVE polymerization.
Performance Comparison of Common Lewis Acids
Different Lewis acids exhibit varying activities and abilities to control the polymerization. The choice of Lewis acid, in combination with the initiator and reaction conditions, is crucial for achieving a living polymerization.
| Catalyst System | Initiator | Solvent | Temp. (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Isotacticity (%) | Reference |
| SnCl₄ | IBEA/Et₁.₅AlCl₁.₅ | Toluene | -78 | 12,900 | 1.22 | - | [1][2] |
| TiCl₄ | IBEA-HCl | Toluene | -78 | - | < 1.1 | High | [3] |
| BF₃·OEt₂ | - | Toluene | -78 | - | - | High | [3][4] |
| FeCl₃ | IBEA-HCl | Toluene | -30 | - | < 1.1 | - | [5][6] |
| EtAlCl₂ | IBEA-HCl | Toluene | -78 | - | Broad | - | [5] |
Note: "-" indicates data not specified in the cited sources under comparable conditions.
Key Insights:
-
Tin(IV) chloride (SnCl₄) is a versatile Lewis acid that, when used in conjunction with a cationogen like 1-(isobutoxy)ethyl acetate (IBEA) and an activator like ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅), can achieve living cationic polymerization of vinyl ethers, leading to polymers with narrow molecular weight distributions.[1][2][7]
-
Titanium(IV) chloride (TiCl₄) , particularly with bulky ligands, can induce highly isotactic polymerization of vinyl ethers, especially at low temperatures.[3]
-
Boron trifluoride etherate (BF₃·OEt₂) is a strong Lewis acid that can also promote stereoregular polymerization at low temperatures.[3][4][8]
-
Iron(III) chloride (FeCl₃) has been shown to be a highly efficient catalyst for the rapid and controlled living cationic polymerization of isobutyl vinyl ether.[6]
-
Ethylaluminum dichloride (EtAlCl₂) tends to be a very active Lewis acid, which can lead to uncontrolled polymerization and broader molecular weight distributions if not carefully controlled.[5]
II. Organocatalyst Systems
In recent years, metal-free organocatalysts have emerged as a powerful alternative to Lewis acids, offering advantages in terms of reduced metal contamination and the potential for high stereocontrol.[3][4]
Mechanism of Organocatalysis
Chiral Brønsted acids, such as BINOL-derived phosphoric acids or N-triflylphosphoramides, can protonate the vinyl ether monomer to generate a carbocationic propagating species. The chiral counterion remains closely associated with the propagating chain end, influencing the stereochemistry of monomer addition.
Caption: Stereoselective MVE polymerization using a chiral organocatalyst.
Performance of Representative Organocatalysts
Organocatalysts have demonstrated remarkable success in achieving highly stereoselective polymerizations.
| Catalyst | Chain Transfer Agent | Solvent | Temp. (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Isotacticity (%) | Reference |
| PADI | Trithiocarbonate | Toluene | -78 | 25,000-106,000 | ~1.1 | up to 93 | [9][10] |
| Chiral Phosphoric Acids/TiCl₄ | - | Hexane/Toluene | -78 | - | - | High | [9] |
PADI: 1,1′-bi-2-naphthol-derived N,N′-bis(triflyl)phosphoramidimidates
Key Insights:
-
Chiral organocatalysts, such as PADIs, can facilitate highly stereoselective cationic RAFT polymerization of vinyl ethers, yielding isotactic polymers with controlled molecular weights and narrow PDIs.[10]
-
The combination of chiral phosphoric acids with a Lewis acid like TiCl₄ can also achieve high levels of stereocontrol.[9] This highlights a synergistic approach combining elements of both catalyst classes.
-
The use of a chain-transfer agent, as in RAFT polymerization, is crucial for achieving living characteristics with some organocatalytic systems.[10]
III. Photocatalyst Systems
Photocatalysis offers temporal control over the polymerization process, allowing the reaction to be started and stopped with light. This is particularly advantageous for creating complex polymer architectures.
Mechanism of Photocatalysis
Visible-light photocatalysts, such as certain organic dyes or metal complexes, can be excited by light to a state where they can activate a chain-transfer agent or an initiator, generating the cationic species that initiates polymerization. The polymerization proceeds as long as the light source is on.
Sources
- 1. Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. main.spsj.or.jp [main.spsj.or.jp]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Living cationic polymerization of α‐methyl vinyl ethers using SnCl4 | Semantic Scholar [semanticscholar.org]
- 8. Polymerization of Vinyl Methyl Ether [jstage.jst.go.jp]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Cross-Verification of Methyl Vinyl Ether Reaction Kinetics
For researchers and professionals in atmospheric chemistry, polymer science, and drug development, a precise understanding of reaction kinetics is not merely academic—it is the bedrock of predictive modeling, process optimization, and mechanistic discovery. Methyl vinyl ether (MVE), a structurally simple yet chemically versatile molecule, serves as an exemplary case study in the critical importance of cross-verifying kinetic data. Its susceptibility to atmospheric oxidation, acid-catalyzed hydrolysis, and thermal decomposition makes it a compound of significant interest.
This guide provides an in-depth comparative analysis of MVE reaction kinetics across different chemical environments. We move beyond a simple recitation of data to explore the causality behind experimental design, the synergy between empirical measurement and computational modeling, and the practical methodologies required to generate trustworthy, verifiable kinetic parameters. Our objective is to equip you with the insights necessary to critically evaluate existing data and design robust experiments for future investigations.
Section 1: Comparative Kinetics of Atmospheric Oxidation
The atmospheric lifetime and environmental impact of volatile organic compounds (VOCs) like MVE are primarily dictated by their reaction rates with atmospheric oxidants, principally the hydroxyl radical (•OH) and chlorine atoms (Cl•). Understanding these kinetics is crucial for accurate atmospheric modeling.
Reaction with Hydroxyl Radicals (•OH)
The reaction between MVE and •OH radicals proceeds via two main pathways: H-atom abstraction from the methyl or vinyl groups, and •OH addition to the vinyl double bond. Computational and experimental studies have shown that the addition pathway is dominant.
The reaction of •OH with poly(vinyl methyl ether) (PVME) in aqueous solutions has been shown to occur with a rate constant of k = 2.2 × 10⁸ dm³ mol⁻¹ s⁻¹. In this context, the reaction primarily leads to the formation of α-alkoxyalkyl radicals through H-abstraction[1]. While this is for the polymer, it provides insight into the reactivity of the monomer units. For comparison, the rate coefficients for •OH reactions with cyclic ethers are relatively fast, leading to short atmospheric lifetimes of 14 to 53 hours[2]. This highlights the significant role of the ether functional group in determining atmospheric reactivity.
Reaction with Chlorine Atoms (Cl•)
In coastal or marine-influenced environments, reactions with chlorine atoms can be a significant atmospheric sink for MVE. Similar to •OH radicals, the reaction is dominated by the addition of the chlorine atom to the double bond.
A computational study using the CBS-QB3 method analyzed the Cl-initiated oxidation of MVE, identifying two primary Cl-addition channels and six H-abstraction channels[3][4]. The H-abstraction pathways were found to be negligible. The total rate coefficient at 298 K and 760 Torr was calculated to be ktot = 1.25 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, with the Arrhenius equation over 200–400 K being ktot = 5.64 × 10⁻¹¹ exp(215.1/T)[3][4]. This high rate constant results in a short estimated atmospheric lifetime for MVE with respect to Cl, approximately 2.23 hours[3][4].
Comparative Kinetic Data: MVE vs. Other Vinyl Ethers
To contextualize the reactivity of MVE, it is instructive to compare its kinetic parameters with those of structurally similar vinyl ethers.
| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Technique | Reference |
| This compound (MVE) | Cl• | 1.25 × 10⁻¹⁰ | Computational (CBS-QB3) | [3][4] |
| Ethyl Vinyl Ether (EVE) | Cl• | (2.43 ± 0.62) × 10⁻¹⁰ | Experimental | [5] |
| Propyl Vinyl Ether (PVE) | Cl• | (4.23 ± 0.48) × 10⁻¹⁰ | Experimental | [5] |
| Methyl Vinyl Ketone (MVK) | •OH | 1.88 × 10⁻¹¹ | Experimental | [6] |
| Ethyl Vinyl Ketone | •OH | > 1 × 10⁻¹¹ | Experimental | [7] |
Causality Insight: The data clearly shows that the rate of Cl-atom addition increases with the size of the alkyl group (Methyl < Ethyl < Propyl). This trend can be attributed to the electron-donating inductive effect of the larger alkyl groups, which increases the electron density of the C=C double bond, making it a more favorable target for electrophilic attack by the chlorine atom.
Section 2: Comparative Kinetics of Acid-Catalyzed Hydrolysis
The vinyl ether moiety is highly susceptible to acid-catalyzed hydrolysis, a property leveraged in synthetic chemistry for protecting groups. The mechanism involves a rate-determining protonation of the vinyl group, followed by rapid hydration and decomposition of the hemiacetal intermediate[8][9].
Studies on the hydrolysis of various vinyl ethers reveal that the reaction is first-order in both the vinyl ether and the hydronium ion concentration[8][10].
| Compound | Catalytic Coefficient (kH+, M⁻¹ s⁻¹) | Solvent Isotope Effect (kH+/kD+) | Reference |
| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | 2.86 | 3.68 | [9] |
| Ethyl Vinyl Ether (EVE) | - | - | [10] |
Causality Insight: A solvent isotope effect (kH+/kD+) significantly greater than 1, as seen for methyl α-(2,6-dimethoxyphenyl)vinyl ether (3.68), is strong evidence for a rate-determining proton transfer step[9][10]. The slower reaction in D₂O is due to the stronger O-D bond in D₃O⁺ compared to the O-H bond in H₃O⁺. While ethyl vinyl ethers are generally more reactive than methyl vinyl ethers in this context, the specific rate depends heavily on the full substitution pattern of the molecule[9].
Section 3: Cross-Verification Methodologies: A Comparative Framework
The trustworthiness of kinetic data hinges on its verification through independent methods. A robust kinetic study integrates experimental measurements with computational chemistry, each approach validating and informing the other.
Experimental Techniques
The choice of experimental technique depends on the reaction timescale, phase, and the species being monitored.
| Technique | Principle | Application to MVE Kinetics | Pros | Cons |
| Relative Rate Method | The rate of disappearance of the target compound (MVE) is measured relative to a reference compound with a known rate constant. | Determining rate constants for gas-phase reactions with •OH or Cl•.[2] | High precision; avoids need for absolute radical concentration. | Dependent on the accuracy of the reference rate constant; potential for secondary reactions. |
| Flash Photolysis / Pulse Radiolysis | A short pulse of light or electrons generates a high concentration of radicals (e.g., •OH), and the subsequent decay of reactants or formation of products is monitored spectroscopically. | Studying fast radical reactions in gas or aqueous phase.[1] | Direct measurement of absolute rate constants; suitable for very fast reactions. | Complex instrumentation; requires known spectral properties of transient species. |
| Shock Tube | A gas mixture is rapidly heated and compressed by a shock wave, initiating high-temperature reactions. Species are monitored, often by laser absorption. | Investigating high-temperature pyrolysis and oxidation.[11][12][13] | Access to high temperatures (1000-2000 K); well-defined T and P conditions. | Short reaction times (μs-ms); limited to gas-phase reactions. |
| In-situ Spectroscopy (FTIR, NMR) | Reactant and product concentrations are monitored in real-time within the reaction vessel using their characteristic spectral signatures. | Monitoring slower reactions like polymerization or hydrolysis.[14][15] | Provides real-time mechanistic information; non-invasive. | Can be limited by sensitivity and spectral overlap; may require complex deconvolution.[16] |
Computational Techniques
Computational chemistry provides invaluable insight into reaction mechanisms, transition state structures, and energy barriers, complementing experimental data.
-
Ab Initio Methods (e.g., CBS-QB3): These high-level composite methods are used to calculate accurate thermodynamic and kinetic data for gas-phase reactions, as demonstrated in the study of MVE oxidation by Cl atoms.[3][4] They are crucial for proposing detailed chemical mechanisms and calculating rate constants where experimental data is unavailable.
-
Density Functional Theory (DFT): Often used for larger systems, DFT can elucidate reaction mechanisms and selectivity, such as in the study of the hetero-Diels–Alder reaction between MVE and 3-methylene-2,4-chromandione.[17][18]
-
Master Equation Modeling (e.g., MESMER): These programs are used to calculate pressure- and temperature-dependent rate constants for complex reaction systems involving multiple wells and channels, which is essential for atmospheric and combustion chemistry.[3][4][5]
Trustworthiness Insight: The synergy is clear: experimental results provide the benchmark against which computational models are validated. In turn, validated models can predict kinetics under conditions difficult to replicate in the lab and elucidate transient intermediates that cannot be directly observed, thus providing a more complete picture of the reaction landscape.
Section 4: Experimental Protocols for Kinetic Analysis
To ensure reproducibility and accuracy, detailed, self-validating protocols are essential.
Protocol: Gas-Phase Relative Rate Constant of MVE + •OH
Objective: To determine the bimolecular rate constant for the reaction of MVE with •OH radicals relative to a reference compound (e.g., propane).
Methodology:
-
Chamber Preparation: Utilize a ~50 L FEP Teflon reaction vessel. Ensure the chamber is clean by flushing with zero air for >24 hours.[2]
-
Background Collection: Before adding reactants, collect a background sample of the chamber air and analyze it via Gas Chromatography with Flame Ionization Detection (GC-FID) to ensure no interfering contaminants are present.
-
Reactant Introduction: Introduce known concentrations of MVE (e.g., 5 ppm) and the reference compound (e.g., 5 ppm) into the chamber using calibrated mass flow controllers. Allow the mixture to equilibrate for at least 30 minutes.
-
•OH Precursor: Introduce a photolytic precursor for •OH radicals, such as methyl nitrite (CH₃ONO), into the chamber.
-
Initiation & Monitoring:
-
Take an initial (t=0) GC-FID measurement of the MVE and reference compound concentrations.
-
Initiate the reaction by photolysis using UV lamps.
-
At regular intervals (e.g., every 5 minutes), withdraw a sample from the chamber and analyze it via GC-FID to monitor the decay of both MVE and the reference compound.
-
-
Data Analysis:
-
The kinetic analysis is based on the following relationship: ln([MVE]₀ / [MVE]ₜ) = (k_MVE / k_ref) * ln([Ref]₀ / [Ref]ₜ)
-
Plot ln([MVE]₀ / [MVE]ₜ) versus ln([Ref]₀ / [Ref]ₜ).
-
The slope of this plot is the ratio of the rate constants, k_MVE / k_ref.
-
Calculate k_MVE using the known, literature value for k_ref.
-
-
Validation: The linearity of the plot (R² > 0.98) validates the assumption that both compounds were removed primarily by reaction with •OH radicals.
Protocol: Aqueous Acid-Catalyzed Hydrolysis of MVE
Objective: To determine the pseudo-first-order and second-order rate constants for the hydrolysis of MVE.
Methodology:
-
Instrumentation: Use a temperature-controlled UV-Vis spectrophotometer.
-
Solution Preparation:
-
Prepare a stock solution of MVE in a suitable solvent (e.g., acetonitrile).
-
Prepare several aqueous solutions of a strong acid (e.g., HClO₄) at known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).[9]
-
-
Wavelength Selection: Determine the λ_max of MVE or a product (e.g., acetaldehyde) to monitor the reaction. The disappearance of the vinyl ether C=C bond can also be monitored.
-
Kinetic Run:
-
Equilibrate the acid solution in a cuvette to the desired temperature (e.g., 25°C).
-
Inject a small aliquot of the MVE stock solution into the cuvette, rapidly mix, and immediately begin recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
For a given acid concentration, the reaction should follow pseudo-first-order kinetics. Plot ln(Aₜ - A_∞) versus time (t). The slope of this line is -k_obs.
-
Repeat the experiment for each acid concentration to obtain multiple k_obs values.
-
-
Second-Order Rate Constant:
-
The observed rate constant is related to the acid concentration by: k_obs = k_H+ * [H⁺].
-
Plot the calculated k_obs values against [H⁺].
-
The slope of this second plot will be the hydronium ion catalytic coefficient, k_H+.[9]
-
-
Validation: The linearity of both the pseudo-first-order plots and the final k_obs vs. [H⁺] plot validates the assumed rate law.
Conclusion
The study of this compound reaction kinetics offers a compelling window into the principles of cross-verification. By integrating precise experimental measurements from techniques like the relative rate method and in-situ spectroscopy with the mechanistic insights from high-level computational chemistry, a reliable and comprehensive kinetic profile can be established. The comparative analysis with other vinyl ethers and related compounds reveals crucial structure-activity relationships that govern reactivity in atmospheric, synthetic, and biological contexts. For the practicing scientist, this dual-pronged, comparative approach is not just best practice—it is the essential standard for producing data with the highest degree of scientific integrity.
References
-
Title: Computational Study on the Mechanisms and Rate Constants of the Cl-Initiated Oxidation of this compound in the Atmosphere Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Computational study on the mechanisms and rate constants of the Cl-initiated oxidation of this compound in the atmosphere Source: PubMed URL: [Link]
-
Title: Hydroxyl-radical-induced reactions of poly(vinyl methyl ether): a pulse radiolysis, EPR and product study in deoxygenated and oxygenated aqueous solutions Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
-
Title: An MEDT Study of the Reaction Mechanism and Selectivity of the Hetero-Diels–Alder Reaction Between 3-Methylene-2,4-Chromandione and this compound Source: MDPI URL: [Link]
-
Title: (PDF) A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3-Methylene-2,4-chromandione and this compound Source: ResearchGate URL: [Link]
-
Title: Theoretical investigation on the decomposition reaction mechanisms and kinetics of this compound initialized by OH radical Source: OUCI URL: [Link]
-
Title: Kinetic study of the reactions of chlorine atoms with ethyl vinyl ether and propyl vinyl ether Source: ResearchGate URL: [Link]
-
Title: Kinetics of the Thermal Decomposition of Vinyl Ethyl Ether Source: ACS Publications URL: [Link]
-
Title: Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl Source: Canadian Journal of Chemistry URL: [Link]
-
Title: The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism Source: RSC Publishing URL: [Link]
-
Title: The Kinetics of the Rearrangement of Vinyl Allyl Ether Source: Journal of the American Chemical Society URL: [Link]
-
Title: Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives Source: PMC - NIH URL: [Link]
-
Title: Kinetics of the Reaction of Methyl Radical with Hydroxyl Radical and Methanol Decomposition Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: High-temperature pyrolysis and oxidation chemistry Source: University of Galway Research Repository URL: [Link]
-
Title: (PDF) Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether Source: ResearchGate URL: [Link]
-
Title: Kinetics of the Reaction of Methyl Radical with Hydroxyl Radical and Methanol Decomposition Source: ResearchGate URL: [Link]
-
Title: Guide to Inline Monitoring of Reaction Mechanisms Source: Mettler Toledo URL: [Link]
-
Title: Kinetic Studies on the Reactions of Hydroxyl Radicals with Cyclic Ethers Source: WIT Press URL: [Link]
-
Title: Kinetic Analysis of the Gas-Phase Reactions of Methyl Vinyl Ketone with the OH Radical in the Presence of NOx Source: SciELO URL: [Link]
-
Title: Oxidation and pyrolysis of methyl propyl ether Source: DSpace@MIT URL: [Link]
-
Title: Oxidation and Pyrolysis of Methyl Propyl Ether Source: OSTI.GOV URL: [Link]
-
Title: Oxidation and pyrolysis of methyl propyl ether Source: OSTI.GOV URL: [Link]
-
Title: Kinetic parameters for polymerization of methyl methacrylate at 60°C Source: Polymer URL: [Link]
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A Comparative Benchmarking Guide to the Synthesis of Methyl Vinyl Ether and Other Industrially Relevant Vinyl Ethers
For researchers, chemists, and professionals in drug development and material science, vinyl ethers are indispensable building blocks. Their electron-rich double bond makes them highly reactive monomers for polymerization and versatile intermediates in a wide array of organic transformations. Among these, methyl vinyl ether (MVE) holds a significant position due to its utility in coatings, adhesives, and as a precursor to specialty chemicals.[1] This guide provides an in-depth technical comparison of the synthesis of this compound against other common vinyl ethers, namely ethyl vinyl ether (EVE) and butyl vinyl ether (BVE). We will delve into the primary synthetic routes, offering a critical analysis of their efficiencies, operational parameters, and the underlying chemical principles that govern their outcomes.
Introduction to Vinyl Ether Synthesis: An Overview of Key Methodologies
The industrial production of vinyl ethers has been dominated by a few key synthetic strategies. The choice of method is often a trade-off between feedstock availability, reaction conditions, catalyst cost, and desired product purity. The most prominent methods include:
-
The Reppe Vinylation: This classic method involves the reaction of an alcohol with acetylene under basic catalysis. It is a cornerstone of industrial vinyl ether production.[1][2][3]
-
Transvinylation/Transetherification: A more modern approach that utilizes a vinyl group donor, typically vinyl acetate or another vinyl ether, to transfer the vinyl group to an alcohol. This method often employs transition metal catalysts, such as palladium or iridium complexes.[4][5]
-
Acetaldehyde/Acetal-Based Routes: These methods involve the reaction of acetaldehyde with an alcohol to form an acetal, which is then catalytically decomposed to the corresponding vinyl ether.[6]
This guide will benchmark the synthesis of MVE, EVE, and BVE across these methodologies, providing available quantitative data and detailed experimental protocols to inform your research and development endeavors.
The Reppe Process: The Industrial Workhorse
The Reppe process, developed in the 1930s, remains a highly significant industrial method for the synthesis of vinyl ethers. The fundamental reaction involves the addition of an alcohol to acetylene in the presence of a strong base, typically an alkali metal hydroxide or alkoxide.[2]
The general mechanism proceeds via the formation of an acetylide intermediate, which then attacks the alcohol.
DOT Script for Reppe Vinylation Mechanism
Caption: Generalized mechanism of Reppe vinylation.
Comparative Performance in Reppe Synthesis
While direct side-by-side comparative studies are scarce in publicly available literature, we can collate data from various sources to provide an overview of the typical performance for MVE, EVE, and BVE synthesis via this route. A key challenge in the Reppe process is the handling of acetylene, which can be explosive under high pressure.[3] Consequently, process conditions are a critical factor in both safety and efficiency.
Table 1: Comparison of Reppe Process Parameters for MVE, EVE, and BVE Synthesis
| Parameter | This compound (MVE) | Ethyl Vinyl Ether (EVE) | Butyl Vinyl Ether (BVE) |
| Alcohol | Methanol | Ethanol | n-Butanol |
| Catalyst | Alkali Metal Hydroxide/Alkoxide | Alkali Metal Hydroxide/Alkoxide | Potassium Hydroxide |
| Pressure | High Pressure | High or Atmospheric Pressure | High or Atmospheric Pressure |
| Temperature | 180°C (gas phase) | ~180°C (gas phase, solid catalyst) | Not specified |
| Yield/Conversion | 62% conversion (acetylene added), 79.2% conversion (acetylene consumed)[7] | High conversion under high pressure, lower conversion at atmospheric pressure[2] | 97% yield (iso-butyl vinyl ether)[8] |
| Notes | Continuous gas-phase process described.[7] | Different process variations exist in China with trade-offs between conversion, safety, and catalyst lifetime.[2] | Data for iso-butyl vinyl ether suggests high yields are achievable.[8] |
Disclaimer: The data in this table is collated from different sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: Continuous Gas-Phase Synthesis of this compound (Adapted from US Patent 3,370,095)[8]
Objective: To synthesize this compound from methanol and acetylene in a continuous gas-phase reaction.
Materials:
-
Methanol
-
Acetylene
-
Potassium hydroxide (catalyst)
-
High-boiling alcohol (e.g., octadecyl alcohol) as a reaction medium
Equipment:
-
Reaction vessel equipped with a gas inlet tube, stirrer, and condenser
-
Heating mantle
-
Flow meters for methanol and acetylene
-
Product collection system (e.g., cold trap)
Procedure:
-
A mixture of 200 grams of octadecyl alcohol and 20 grams of 85% pellet potassium hydroxide is placed in the reaction vessel.
-
The mixture is heated to 180°C with stirring.
-
A gaseous mixture of methanol and acetylene is metered into the reaction vessel. The flow rate is set to 0.8 moles per hour of acetylene with a methanol to acetylene molar ratio of 1.64:1.
-
The reaction is maintained for 7 hours.
-
The product, this compound, along with unreacted starting materials, is vaporized and passes through the condenser.
-
The condensed product is collected and purified by fractional distillation.
Self-Validation: The conversion of acetylene can be monitored by measuring the amount of unreacted acetylene in the product stream. The purity of the final product can be determined by gas chromatography.
Transition Metal-Catalyzed Transvinylation: A Milder Alternative
Transvinylation has emerged as a powerful and often milder alternative to the Reppe process. This method avoids the use of hazardous acetylene and typically proceeds under less stringent conditions. The reaction involves the transfer of a vinyl group from a donor molecule, most commonly vinyl acetate, to an alcohol. Palladium and iridium-based catalysts have shown particular efficacy in this transformation.[4][9]
The general catalytic cycle for a palladium-catalyzed transvinylation is depicted below.
DOT Script for Palladium-Catalyzed Transvinylation
Caption: Simplified catalytic cycle for palladium-catalyzed transvinylation.
Benchmarking Palladium- and Iridium-Catalyzed Transvinylation
Both palladium and iridium catalysts are effective for transvinylation, with the choice of metal and ligand influencing the reaction's scope and efficiency. A direct head-to-head comparison has shown that palladium-catalyzed processes can be higher-yielding for certain alcohols, while iridium catalysts may exhibit broader substrate scope, including the vinylation of phenols which is challenging for palladium systems.[4]
Table 2: Comparative Yields for Palladium- and Iridium-Catalyzed Transvinylation
| Alcohol | Catalyst System | Vinyl Donor | Yield (%) | Reference |
| n-Octyl Alcohol | [Ir(cod)Cl]₂ / Na₂CO₃ | Vinyl Acetate | 95 | [4] |
| p-Methoxyphenol | [Ir(cod)Cl]₂ / Na₂CO₃ | Vinyl Acetate | 99 | [5] |
| Various Alcohols | Pd(OAc)₂ / 1,10-Phenanthroline | Ethyl Vinyl Ether | up to 75 | [10] |
| Adamantanol | [Ir(cod)Cl]₂ / Na₂CO₃ | Vinyl Acetate | 91 | [11] |
| Phenol | [Ir(cod)Cl]₂ / Na₂CO₃ | Vinyl Acetate | 98 | [11] |
| n-Octyl Alcohol | Pd(TFA)₂ / NEt₃ | Butyl Vinyl Ether | >95 | [4] |
| Methyl Alcohol | Hg(OAc)₂ / H₂SO₄ | Vinyl Acetate | 91 (calculated on consumed alcohol) | [12] |
| Ethyl Alcohol | Hg(OAc)₂ / H₂SO₄ | Vinyl Acetate | 89 (conversion of alcohol) | [12] |
Disclaimer: The data in this table is collated from different sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: Iridium-Catalyzed Synthesis of 1-Methoxy-4-vinyloxybenzene[6]
Objective: To synthesize an aryl vinyl ether via iridium-catalyzed transvinylation of a phenol with vinyl acetate.
Materials:
-
Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
p-Methoxyphenol
-
Vinyl acetate
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Schlenk line or glovebox for inert atmosphere
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Flame-dry a round-bottom flask under vacuum and backfill with argon.
-
To the flask, add [Ir(cod)Cl]₂ (0.34 g, 0.5 mmol) and sodium carbonate (3.18 g, 30 mmol).
-
Evacuate the flask and backfill with argon.
-
Successively add toluene (50 mL), p-methoxyphenol (6.21 g, 50 mmol), and vinyl acetate (8.61 g, 100 mmol) via syringe.
-
Place the flask in a preheated oil bath at 100°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure (water bath temperature ≤ 40°C).[5]
-
Purify the crude product by flash column chromatography on silica gel to yield 1-methoxy-4-vinyloxybenzene.
Self-Validation: The purity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy. The yield should be calculated based on the limiting reagent (p-methoxyphenol).
Acetaldehyde-Based Synthesis: A Two-Step Approach
An alternative route to vinyl ethers involves a two-step process starting from acetaldehyde and an alcohol. The first step is the formation of an acetal, which is subsequently subjected to catalytic decomposition to yield the vinyl ether and regenerate the alcohol. This method avoids the use of acetylene and can be highly selective.
DOT Script for Acetaldehyde-Based Vinyl Ether Synthesis
Caption: Two-step synthesis of vinyl ethers from acetaldehyde.
Comparative Performance of the Acetal Route
A Chinese patent provides comparative data for the synthesis of ethyl, propyl, and butyl vinyl ethers using this methodology, highlighting its applicability to a range of alcohols.[6]
Table 3: Performance Data for Acetal-Based Vinyl Ether Synthesis
| Vinyl Ether | Acetal Conversion (%) | Vinyl Ether Selectivity (%) | Overall Yield (based on acetaldehyde) (%) |
| Ethyl Vinyl Ether | 97 | 99 | 87.7 |
| Propyl Vinyl Ether | 95 | 99 | 85.0 |
| Butyl Vinyl Ether | - | - | 80.2 |
Source: Adapted from CN111348991A[6]
This route demonstrates high selectivity in the acetal decomposition step, making it an attractive option for producing high-purity vinyl ethers.
Emerging Sustainable Synthesis of this compound
Recent research has focused on developing more sustainable routes to vinyl ethers, moving away from fossil fuel-derived feedstocks. One promising approach is the synthesis of MVE from biomass-derived ethylene glycol dimethyl ether (EGDE). This process involves a methanol elimination reaction catalyzed by solid bases. A co-precipitated CaO–MgO catalyst has shown high efficiency, achieving 100% EGDE conversion and 93.5% selectivity to MVE at 400°C.[1][13] This method represents a significant step towards a greener production of this important chemical intermediate.
Conclusion and Future Outlook
The synthesis of this compound and its longer-chain counterparts, ethyl and butyl vinyl ether, can be accomplished through several distinct methodologies. The traditional Reppe process, while industrially established, faces challenges related to the handling of acetylene. Transition metal-catalyzed transvinylation offers a milder and often more versatile alternative, with palladium and iridium catalysts demonstrating high efficacy. Acetaldehyde-based routes provide a high-selectivity, two-step approach.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their application, including scale, purity, and the availability of starting materials and catalysts. The development of sustainable routes from biomass-derived feedstocks, as demonstrated for MVE, represents an exciting frontier in vinyl ether synthesis, promising to reduce the environmental footprint of these crucial chemical building blocks. Future research will likely focus on enhancing the efficiency and lowering the cost of catalytic systems, as well as expanding the scope of sustainable synthesis methods to a wider range of vinyl ethers.
References
- Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus Chimie, 25, 9-18.
- Winterheimer, S. L., et al. (2010). Methods for Vinyl Ether Synthesis. Synthesis, 2010(15), 2497-2511.
- Obora, Y., & Ishii, Y. (n.d.).
- Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (n.d.).
- Li, X., et al. (2020). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry, 22(19), 6478-6485.
-
Hirabayashi, T., Sakaguchi, S., & Ishii, Y. (n.d.). IRIDIUM-CATALYZED SYNTHESIS OF VINYL ETHERS FROM ALCOHOLS AND VINYL ACETATE. Organic Syntheses. Available at: [Link]
- US Patent 3,370,095. (1968).
- Lundquist, E. G., & Scriven, E. F. V. (1993).
- Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry, 25(1), 9-18.
- US Patent 2,984,688. (1961). Methods for producing vinyl ethers.
- CN Patent 111348991. (2020). A kind of method for producing vinyl ether.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7861, this compound. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl vinyl ether. Retrieved from [Link]
-
Globe Thesis. (2007). Synthesis And Study Of Iso-butyl Vinyl Ether Compounds. Retrieved from [Link]
- Ishii, Y., et al. (2004). Development of a Highly Efficient Catalytic Method for Synthesis of Vinyl Ethers. Journal of the American Chemical Society, 126(13), 4130–4131.
-
Royal Society of Chemistry. (2020). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of vinyl methyl ether. Retrieved from [Link]
-
Expert Market Research. (2023). This compound Manufacturing Plant Project Report 2026. Retrieved from [Link]
- Okimoto, Y., et al. (2001). Development of a Highly Efficient Catalytic Method for Synthesis of Vinyl Ethers. Journal of the American Chemical Society, 123(49), 12242-12243.
- Winterheimer, S. L., et al. (2010). Methods for Vinyl Ether Synthesis. Synthesis, 2010(15), 2497-2511.
- US Patent 3,370,095 A. (1968).
- Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25, 9-18.
- US Patent 2,984,688 A. (1961). Methods for producing vinyl ethers.
- CN Patent 111348991 A. (2020). A kind of method for producing vinyl ether.
- Li, X., et al. (2020). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry, 22(19), 6478-6485.
-
Wikipedia contributors. (2023, December 14). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7861, this compound. Retrieved January 13, 2026 from [Link].
-
Wikipedia contributors. (2023, October 26). Ethyl vinyl ether. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
Globe Thesis. (2007). Synthesis And Study Of Iso-butyl Vinyl Ether Compounds. Retrieved from [Link]
- Okimoto, Y., Sakaguchi, S., & Ishii, Y. (2001). Development of a Highly Efficient Catalytic Method for Synthesis of Vinyl Ethers. Journal of the American Chemical Society, 123(49), 12242–12243.
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Royal Society of Chemistry. (2020). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry. Retrieved from [Link]
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Expert Market Research. (n.d.). This compound Manufacturing Plant Project Report 2026. Retrieved from [Link]
-
Sang, W. (2007). Synthesis And Study Of Iso-butyl Vinyl Ether Compounds (Master's thesis). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of Methyl Vinyl Ether Derivatives using NMR Analysis
For researchers and professionals in drug development and materials science, the precise structural confirmation of synthetic intermediates is non-negotiable. Methyl vinyl ether (MVE) and its derivatives are a class of compounds prized for their utility as versatile building blocks, particularly in polymerization and as key reagents in organic reactions like the Diels-Alder reaction.[1] Their reactivity is centered on the electron-rich carbon-carbon double bond, making the unambiguous verification of their structure—including connectivity, regiochemistry, and stereochemistry—a critical step in any synthetic workflow.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the structural elucidation of small organic molecules.[2][3] This guide provides an in-depth, experience-driven comparison of NMR techniques to provide definitive structural proof for MVE derivatives. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.
The Foundational Analysis: 1D NMR (¹H and ¹³C)
The first step in any structural analysis is the acquisition of one-dimensional ¹H and ¹³C NMR spectra.[4] These initial experiments provide a fundamental census of the protons and carbons in the molecule and offer immediate clues about the presence of the key vinyl ether moiety.
¹H NMR: The First Fingerprints
The ¹H NMR spectrum of an MVE derivative is characterized by a set of highly diagnostic signals corresponding to the vinyl protons and the methoxy group. The vinyl group (CHA=CHBHC) gives rise to a complex splitting pattern, often referred to as an AMX spin system, due to the distinct chemical environments of the three vinyl protons.
-
The Methoxy Group (-OCH₃): A sharp singlet typically appearing around 3.8 ppm.[5] Its integration value of 3H is a key internal reference.
-
The α-Proton (HA): This proton, directly attached to the oxygen-bearing carbon, is the most deshielded of the vinyl protons due to the oxygen's electron-withdrawing inductive effect and resonance. It appears as a doublet of doublets (dd) typically in the range of 6.3-6.5 ppm.[5][6]
-
The β-Protons (HB and HC): These two protons are on the terminal vinyl carbon. They are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts.
The splitting pattern arises from spin-spin coupling between the vinyl protons. The magnitude of the coupling constant (J, measured in Hz) is exquisitely sensitive to the geometric relationship between the coupled protons.[7]
Table 1: Typical ¹H NMR Parameters for the Vinyl Group in Ether Derivatives
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| =CH-O | 6.3 - 6.5 | dd | Jtrans = 11-18 Hz, Jcis = 6-14 Hz |
| =CH₂ (trans) | ~4.2 | dd | Jtrans = 11-18 Hz, Jgem = 0-3 Hz |
| =CH₂ (cis) | ~4.0 | dd | Jcis = 6-14 Hz, Jgem = 0-3 Hz |
| -OCH₃ | ~3.8 | s | N/A |
(Note: Values are approximate and can be influenced by the solvent and specific substituents on the derivative. Data synthesized from sources[5])
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the unique carbon environments. For MVE derivatives, the two sp² hybridized carbons of the vinyl group are particularly diagnostic.
-
The α-Carbon (=CH-O): This carbon is significantly deshielded by the directly attached oxygen atom and appears far downfield, typically around 151-152 ppm.
-
The β-Carbon (=CH₂): This terminal carbon is more shielded and appears upfield, typically around 86-87 ppm.
-
The Methoxy Carbon (-OCH₃): Appears in the typical sp³ region for carbons attached to oxygen, around 55-60 ppm.[8]
The large chemical shift difference between the α and β carbons is a hallmark of the polarization of the double bond by the oxygen atom.[9]
Table 2: Typical ¹³C NMR Parameters for the this compound Moiety
| Carbon | Typical Chemical Shift (δ, ppm) |
| =CH-O (Cα) | 151 - 153 |
| =CH₂ (Cβ) | 86 - 88 |
| -OCH₃ | 55 - 60 |
(Note: Data synthesized from sources[10][8])
Establishing Connectivity: The Power of 2D NMR
While 1D NMR suggests the presence of the MVE functional group, it does not definitively prove the connectivity of the entire molecule. For this, we turn to two-dimensional NMR experiments, which reveal correlations between nuclei, allowing us to piece together the molecular structure bond by bond.[2][11]
The Logical Workflow for Structure Elucidation
The process of moving from an unknown sample to a confirmed structure follows a logical progression of experiments. Each step builds upon the last, providing a self-validating pathway to the final assignment.
Caption: A typical NMR workflow for structural elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying which protons are spin-coupled to each other.[12] A cross-peak in a COSY spectrum indicates that two protons are coupled, typically over two or three bonds.[13] For an MVE derivative, you would expect to see cross-peaks connecting HA to both HB and HC, confirming the integrity of the vinyl spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all carbons that are directly attached to a proton.[14] Each peak in the HSQC spectrum correlates a proton signal on one axis with a carbon signal on the other. This is the most reliable way to assign the chemical shifts of protonated carbons. For MVE, it would show correlations for Cα-HA, Cβ-HB/HC, and the -OCH₃ group.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[15] These "long-range" correlations are the key to connecting the different spin systems. For example, the protons of the methoxy group (-OCH₃) should show an HMBC correlation to the α-carbon (=CH-O), providing definitive proof of the ether linkage.
Visualizing Key 2D Correlations
The following diagram illustrates the crucial correlations used to assemble a hypothetical MVE derivative.
Caption: Key COSY and HMBC correlations for structural assembly.
Table 3: Comparison of Key 2D NMR Experiments for MVE Derivative Analysis
| Experiment | Information Provided | Why It's Essential for MVE Derivatives |
| ¹H-¹H COSY | Shows proton-proton (J)-coupling correlations (2-3 bonds). | Confirms the three vinyl protons belong to the same spin system and identifies protons adjacent to the rest of the molecule. |
| ¹H-¹³C HSQC | Shows direct one-bond proton-carbon correlations. | Unambiguously assigns the chemical shifts of the protonated α and β carbons and the methoxy carbon.[16] |
| ¹H-¹³C HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Connects the molecular fragments. Crucially, it links the methoxy protons to the α-carbon and links the vinyl protons to the rest of the molecule.[15][16] |
Differentiating Isomers: Regio- and Stereochemistry
For substituted MVE derivatives, confirming the exact isomer is critical. NMR provides two powerful tools for this: J-coupling analysis and the Nuclear Overhauser Effect (NOE).
-
Regiochemistry: The position of substituents can be confirmed using HMBC. For example, a substituent on the β-carbon will show HMBC correlations to the α-proton, while a substituent on the α-carbon would show correlations to the β-protons.
-
Stereochemistry (E/Z Isomers): For derivatives with substitution on the double bond, the distinction between cis (Z) and trans (E) isomers is made by measuring the ³JHH coupling constant between the vinyl protons.
Experimental Protocols
Achieving high-quality, reproducible data requires adherence to standardized protocols.
Protocol 1: Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified MVE derivative sample into a clean, dry vial. Causality: Sufficient concentration is needed for a good signal-to-noise ratio, especially for ¹³C and 2D experiments.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). The choice of solvent is important as it can influence chemical shifts.[18] Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a massive solvent signal from overwhelming the analyte signals.[2]
-
Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle sonication can be used.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0 ppm, although modern spectrometers can reference the spectrum to the residual solvent peak.[2]
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity. Causality: Locking ensures the magnetic field remains stable during the experiment. Shimming corrects for field inhomogeneities, resulting in sharp, well-resolved peaks.
-
¹H Spectrum: Acquire a standard 1D proton spectrum. Optimize the spectral width and receiver gain. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), more scans are required (typically 128-1024 or more).[19]
-
2D Spectra (COSY, HSQC, HMBC):
-
Load standard parameter sets for each experiment.
-
COSY: Typically a fast experiment, requiring 4-8 scans per increment.
-
HSQC: Set the ¹JCH coupling constant to an average value of ~145 Hz to optimize signal for typical sp² and sp³ C-H bonds.
-
HMBC: Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz. This is a good compromise to observe both two- and three-bond correlations.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using the spectrometer's software.
By systematically applying this combination of 1D and 2D NMR techniques, researchers can move with confidence from a newly synthesized material to a fully validated molecular structure, ensuring the integrity and reliability of their scientific findings.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl Vinyl Ether for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical synthesis, the safe handling and disposal of reagents is paramount. Methyl vinyl ether (MVE), a valuable building block in organic chemistry, presents a unique set of challenges due to its extreme flammability and potential for peroxide formation. This guide provides in-depth, procedural guidance to ensure that MVE is managed safely and responsibly from receipt to disposal, safeguarding both laboratory personnel and the environment.
Understanding the Inherent Risks of this compound
This compound is a colorless, extremely flammable gas with a sweet odor.[1][2] It is typically supplied as a liquefied gas under pressure in lecture bottles or larger cylinders.[1] The primary hazards that dictate its handling and disposal procedures are:
-
Extreme Flammability: MVE has a very low flash point and a wide explosive range, meaning it can be easily ignited by heat, sparks, or open flames.[1] Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[1]
-
Peroxide Formation: Like many ethers, MVE can form explosive peroxide crystals upon exposure to air and light.[1][2] These peroxides are highly sensitive to shock, friction, and heat, and their presence significantly increases the risk of an explosion, especially during distillation or evaporation.[3]
-
Rapid Polymerization: MVE can undergo rapid, exothermic polymerization in the presence of acids or even mildly acidic materials like calcium chloride.[2] This reaction can generate significant heat and pressure, potentially leading to container rupture.
Due to these hazards, it is crucial to adhere to strict safety protocols throughout the lifecycle of this compound in the laboratory.
Immediate Safety and Handling Protocols
Proper handling is the first step in ensuring safe disposal. The following measures are essential:
-
Storage: Store MVE cylinders in a cool, dry, well-ventilated area away from heat, sunlight, and all sources of ignition.[4] Cylinders should be stored upright and securely fastened to prevent falling.
-
Personal Protective Equipment (PPE): When handling MVE, always wear appropriate PPE, including safety goggles, flame-retardant gloves, and a lab coat.[1] In case of potential exposure to high concentrations of the gas, a self-contained breathing apparatus may be necessary.
-
Ventilation: All work with MVE should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Grounding and Bonding: To prevent static discharge, which can serve as an ignition source, ensure that all containers and equipment used for transferring MVE are properly grounded and bonded.[6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃H₆O | [7] |
| Molecular Weight | 58.08 g/mol | [7] |
| Boiling Point | 5.5 - 6 °C (41.9 - 43 °F) at 760 mmHg | [7][8] |
| Melting Point | -122 °C (-188 °F) | [8][9] |
| Vapor Pressure | 1500 mmHg at 25°C | [1][7] |
| Flash Point | -60 °C (-76 °F) | [8] |
| Explosive Limits in Air | 2.6% - 39% | [1] |
| Autoignition Temperature | 287 °C (549 °F) | [1] |
| Water Solubility | Slightly soluble | [9] |
Pre-Disposal Procedures: The Critical Step of Peroxide Detection
Before any disposal process can begin, it is imperative to test for the presence of peroxides, especially in containers that have been opened or stored for an extended period.
Peroxide Testing Workflow
Caption: Decision workflow for peroxide testing in this compound.
Experimental Protocol: Peroxide Testing
Two common methods for peroxide testing in a laboratory setting are:
A. Peroxide Test Strips:
-
Obtain commercially available peroxide test strips.
-
Following the manufacturer's instructions, dip the test strip into a small, representative sample of the liquid MVE (if applicable) or hold it in the gas stream for the specified time.
-
Observe the color change and compare it to the provided color chart to determine the peroxide concentration in parts per million (ppm).
B. Potassium Iodide (KI) Method:
-
Prepare a fresh solution of 10% potassium iodide in glacial acetic acid.
-
In a test tube, add 1 mL of this solution to 1 mL of the MVE sample.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Interpretation of Results:
-
< 10 ppm: Generally considered safe for disposal.
-
≥ 10 ppm: Peroxides must be neutralized before proceeding with disposal.
-
Visible Crystals: DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER. The formation of crystals indicates a high concentration of dangerously unstable peroxides. Immediately contact your institution's Environmental Health and Safety (EHS) department for emergency disposal.[3]
Experimental Protocol: Peroxide Neutralization
For MVE with a peroxide concentration of ≥ 10 ppm but no visible crystals:
-
In a chemical fume hood, transfer the MVE to a flask equipped with a stirrer.
-
For each 100 mL of MVE, add a freshly prepared solution of 50 mg of ferrous sulfate in 5 mL of deionized water.
-
Stir the mixture vigorously for at least one hour.
-
Re-test for the presence of peroxides. Repeat the treatment if necessary until the peroxide test is negative.
Disposal of Small Quantities of this compound
For small quantities of MVE typically used in a research setting, direct disposal via a hazardous waste contractor is the standard and safest approach. However, in some instances, chemical neutralization to a less hazardous substance may be a viable pre-treatment step before collection. The following protocol describes the acid-catalyzed hydrolysis of MVE to acetaldehyde and methanol, which are more readily managed as chemical waste.
WARNING: This procedure should only be performed by trained personnel in a well-equipped laboratory with a certified chemical fume hood.
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
This procedure is designed for the disposal of residual MVE from a lecture bottle.
-
Preparation:
-
Work in a chemical fume hood.
-
Prepare a 1 M solution of a non-oxidizing acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Have a container of a suitable base (e.g., sodium bicarbonate solution) readily available for neutralization of the final solution and any potential spills.
-
The reaction vessel should be a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a gas outlet connected to a bubbler filled with a neutralizing solution (e.g., sodium bisulfite solution to trap any unreacted acetaldehyde).
-
-
Reaction Setup:
-
Place a sufficient volume of the 1 M acid solution in the three-necked flask to react with the estimated amount of MVE. A significant molar excess of water and acid is recommended.
-
Cool the flask in an ice bath to control the initial reaction rate.
-
-
Introduction of MVE:
-
Slowly bubble the MVE gas from the lecture bottle through the gas inlet tube into the stirred, cooled acid solution.
-
Control the flow rate of the gas to ensure efficient absorption and reaction, avoiding a rapid release of unreacted MVE.
-
-
Reaction and Monitoring:
-
Continue bubbling the MVE until the lecture bottle is empty.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the hydrolysis is complete.
-
-
Neutralization:
-
Slowly and carefully add a neutralizing base (e.g., sodium bicarbonate solution) to the reaction mixture until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
-
-
Waste Collection:
-
The resulting aqueous solution of acetaldehyde, methanol, and salt should be collected in a properly labeled hazardous waste container for disposal by your institution's EHS department.
-
Spill Management and Container Disposal
Spill Response
In the event of an MVE leak or spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Eliminate Ignition Sources: Turn off all flames, hot plates, and other potential ignition sources.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Assess the Spill: For small spills, trained personnel wearing appropriate PPE may use an absorbent material that is compatible with flammable liquids to contain and clean up the spill.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS.
Disposal of Empty Containers
Empty lecture bottles or cylinders that previously contained MVE are still considered hazardous waste as they will contain residual gas.
-
Do Not Refill: Never attempt to refill an MVE cylinder.
-
Labeling: Clearly mark the cylinder as "EMPTY".
-
Return to Supplier: Whenever possible, return empty cylinders to the original supplier.[10]
-
EHS Disposal: If the supplier will not accept the empty cylinder, it must be disposed of through your institution's EHS department as hazardous waste.[10] Do not attempt to puncture or alter the cylinder.
Conclusion: A Commitment to Laboratory Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By understanding its inherent hazards, diligently testing for and neutralizing peroxides, and following established protocols for chemical treatment and waste collection, researchers can mitigate the risks associated with this valuable but hazardous reagent. This commitment to safety ensures a secure working environment and protects the broader community and environment.
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Scent.vn. (n.d.). This compound (CAS 107-25-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Vinyl Methyl Ether. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084–1089. [Link]
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Fife, T. H. (1965). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Journal of the American Chemical Society, 87(5), 1084-1089. [Link]
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Airgas. (2016). Safety Data Sheet: Flammable Gas Mixture: Dimethyl Ether / Methanol / this compound / Nitrogen. Retrieved from [Link]
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Conservation OnLine. (n.d.). Hazardous Waste Disposal. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of vinyl ether 3 c. [Image]. Retrieved from [Link]
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Salomaa, P. (1966). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 239-242. [Link]
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P2 InfoHouse. (n.d.). Chemical Waste Fact Sheet– No. 4 - Disposal Options for Lecture Bottles. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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University of Illinois Division of Research Safety. (n.d.). Decontaminating Empty Containers. Retrieved from [Link]
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Regulations.gov. (2021). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylal. Retrieved from [Link]
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University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
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Organic Syntheses. (n.d.). ALKENES via HOFMANN ELIMINATION: USE OF ION-EXCHANGE RESIN FOR PREPARATION OF QUATERNARY AMMONIUM HYDROXIDES. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Methyl Vinyl Ether
Methyl vinyl ether (MVE) is a valuable compound in various research and development applications. However, its high flammability and potential health hazards necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of PPE when working with MVE, ensuring the safety of all laboratory personnel.
Understanding the Risks: Why PPE is Crucial
This compound is an extremely flammable gas that is typically supplied as a liquefied gas under its own vapor pressure.[1][2] The primary hazards associated with MVE include:
-
Extreme Flammability: MVE vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1][3] It forms explosive mixtures with air and oxidizing agents.[4]
-
Cryogenic Burns (Frostbite): Direct contact with the liquefied gas can cause severe frostbite.[1][3][5]
-
Asphyxiation: As a gas, MVE can displace oxygen in poorly ventilated areas, leading to asphyxiation.[1][4]
-
Inhalation Hazards: Inhaling MVE can lead to intoxication, blurred vision, headache, dizziness, and loss of consciousness.[1][3]
-
Reactivity: MVE can undergo rapid, exothermic polymerization in the presence of acids.[1][3] It can also form dangerous peroxides when exposed to air.[1][3]
A comprehensive understanding of these risks is the foundation for a robust PPE strategy. The choice of PPE is not merely a checklist item but a critical, risk-based decision to mitigate these specific hazards.
Core PPE for Handling this compound
The following table summarizes the essential PPE for working with MVE. The level of protection may need to be escalated based on the specific procedure and risk assessment.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a splash hazard. | Protects against splashes of liquefied MVE and high vapor concentrations that can cause eye irritation.[1][2][6] |
| Skin/Body | Flame-resistant and impervious clothing. A lab coat is a minimum, but coveralls may be necessary for larger quantities or higher-risk procedures. | Provides protection against accidental skin contact with liquefied MVE and flash fires.[1][6] |
| Hands | Neoprene gloves are recommended. Always check the glove manufacturer's specifications for compatibility and breakthrough times. | Protects against skin contact and potential frostbite. Gloves should be replaced immediately if they show signs of deterioration.[4][5] |
| Respiratory | A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) may be required. | Necessary when exposure limits may be exceeded, in poorly ventilated areas, or during emergency situations.[1][2] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to proper procedures is as critical as the PPE itself. The following workflow outlines the key steps for safely handling MVE in a laboratory setting.
Pre-Operational Safety Checklist
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ignition Sources: Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][5] Use only spark-proof tools and explosion-proof equipment.[4]
-
Emergency Equipment: Confirm the location and functionality of safety showers, eyewash stations, and fire extinguishers.[5][7]
-
PPE Inspection: Before each use, inspect all PPE for damage, wear, or contamination.
Donning PPE
The sequence of putting on PPE is crucial to prevent contamination.
Handling this compound
-
Grounding and Bonding: Metal containers used for transferring MVE should be properly grounded and bonded to prevent static discharge.[7]
-
Closed Systems: Whenever possible, use a closed system for handling MVE to minimize the release of vapors.[4][5]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where MVE is handled.[7][8]
Doffing PPE
Proper removal of PPE is essential to prevent cross-contamination.
Disposal Plan
-
Contaminated PPE: All disposable PPE that has come into contact with MVE should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Empty Containers: Even "empty" containers of MVE may retain hazardous residues and should be handled with appropriate precautions.
Emergency Procedures: When Things Go Wrong
In the event of an emergency, a clear and practiced response is critical.
-
Skin Contact: For frostbite, rapidly rewarm the affected area with lukewarm water.[1] For other skin contact, wash the area thoroughly with soap and water. Remove contaminated clothing promptly.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[1] If breathing is difficult, administer oxygen.[3] Seek medical attention.
-
Spill or Leak: Evacuate the area and remove all ignition sources.[1] If it is safe to do so, stop the flow of gas.[7] Ventilate the area. For large spills, consider an initial downwind evacuation of at least 800 meters (1/2 mile).[3]
Conclusion
Working safely with this compound is achievable with a thorough understanding of its hazards and a strict adherence to appropriate PPE protocols. This guide serves as a foundational resource for researchers and scientists, emphasizing that safety is an integral part of the scientific process. By integrating these practices into your laboratory's standard operating procedures, you can build a culture of safety and trust that protects both your personnel and your research.
References
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Wapiti Gravel Suppliers. (2016, October 15). Vinyl Methyl Ether MSDS (E4675). Retrieved from [Link]
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Ashland. (2016). Product Stewardship Summary - this compound. Retrieved from [Link]
-
Airgas. (2016, April 12). SAFETY DATA SHEET: Flammable Gas Mixture: Dimethyl Ether / Methanol / this compound / Nitrogen. Retrieved from [Link]
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-
New Jersey Department of Health. (n.d.). VINYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
